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Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of (1R,5S)-2-Azabicyclo[3.1.0]hexane Hydrochloride

The following technical guide details the structural elucidation of (1R,5S)-2-azabicyclo[3.1.0]hexane hydrochloride . This document is structured to guide analytical scientists through the logical deduction of the struct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of (1R,5S)-2-azabicyclo[3.1.0]hexane hydrochloride . This document is structured to guide analytical scientists through the logical deduction of the structure, moving from elemental composition to absolute stereochemistry.

Executive Summary

Compound: (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride Formula:


MW:  83.13 (free base) / 119.59 (salt)
CAS:  27202-71-7 (base generic) / Stereoisomer specific IDs vary.[1]

The 2-azabicyclo[3.1.0]hexane scaffold represents a conformationally restricted pyrrolidine fused to a cyclopropane ring. This "methanopyrrolidine" core is a critical pharmacophore in medicinal chemistry, often used to rigidify glutamate analogs or restrict the vector of amine substituents in CNS-active agents.

Elucidating this structure requires overcoming three specific analytical challenges:

  • Differentiation from Isomers: Distinguishing the 2-aza skeleton from the 1-aza (bridgehead nitrogen) and 3-aza isomers.

  • Relative Stereochemistry: Confirming the cis-fusion of the bicyclic system (trans-fusion is highly strained and unlikely, but must be ruled out).

  • Absolute Configuration: Unambiguously assigning the (1R,5S) enantiomer versus the (1S,5R) mirror image.

Section 1: Structural Context & Numbering

Before interpreting spectra, the atom numbering must be standardized according to IUPAC bicyclic nomenclature rules.

  • Bridgeheads: C1 and C5.[2]

  • Major Bridge (3 atoms): Atoms 2, 3, 4.

  • Minor Bridge (1 atom): Atom 6.

  • Heteroatom Placement: The "2-aza" designation places the nitrogen in the five-membered ring, adjacent to the C1 bridgehead.

Visualization of the Scaffold

The following diagram illustrates the connectivity and the specific (1R,5S) stereochemical arrangement.

G cluster_stereo Stereochemistry (1R, 5S) C1 C1 (1R) N2 N2 C1->N2 C6 C6 (Cyclo) C1->C6 C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 (5S) C4->C5 C5->C1 Fusion C6->C5

Figure 1: Connectivity map of (1R,5S)-2-azabicyclo[3.1.0]hexane. Note the cis-fusion at C1-C5 bridged by C6.

Section 2: Primary Characterization (MS & IR)

High-Resolution Mass Spectrometry (HRMS)

The first step is establishing the molecular formula.

  • Method: ESI-TOF (Positive Mode).

  • Target Ion:

    
    
    
  • Expected m/z: 84.0813 (Calculated for

    
    ).
    
  • Isotope Pattern: A standard carbon isotope distribution should be observed. The absence of characteristic Cl isotope patterns (3:1 ratio) in the parent ion confirms the free base mass, while the presence of Cl in the negative mode scan (or elemental analysis) confirms the salt.

Infrared Spectroscopy (FT-IR)

IR confirms the salt form and the lack of other functional groups (like carbonyls).

Functional GroupWavenumber (

)
Diagnostic Feature
Amine Salt (

)
2400–3000Broad, multiple bands (ammonium stretch).
C-H (Cyclopropane) 3000–3100Distinctive C-H stretch, often

.
Fingerprint < 1500Skeletal vibrations of the bicyclic cage.

Section 3: NMR Spectroscopy – The Connectivity Puzzle

This is the core of the elucidation. The rigid bicyclic structure creates distinct magnetic environments for almost every proton.

NMR (500 MHz, or )

The hydrochloride salt will have a protonated nitrogen, which deshields adjacent protons (H1, H3).

Predicted Shift Table & Assignment Logic:

PositionType

(ppm)
Multiplicity

(Hz)
Logic/Causality
H6a (endo) Cyclopropyl0.5 – 0.8td or q

High-field shift characteristic of cyclopropane rings (shielding cone).
H6b (exo) Cyclopropyl0.8 – 1.1td

Distinct from H6a due to anisotropy of the pyrrolidine ring.
H4a/H4b Methylene1.6 – 2.2MultipletComplexBeta to nitrogen; rigid ring puckering splits these signals.
H5 Bridgehead1.8 – 2.1MultipletBridgehead carbon, further from N than H1.
H3a/H3b Methylene3.2 – 3.6MultipletAlpha to

. Significantly deshielded.
H1 Bridgehead3.8 – 4.2MultipletAlpha to

AND cyclopropyl bridgehead. Most deshielded methine.

Note: Chemical shifts are estimates based on analogous proline and bicyclic systems. In


, the 

protons exchange and are not seen.
NMR (125 MHz)

We expect 5 distinct carbon signals .

  • C6 (Cyclopropyl CH2): High field (~10-20 ppm).

  • C4 (CH2): ~25-30 ppm.

  • C5 (CH): ~30-40 ppm (Bridgehead beta to N).

  • C3 (CH2): ~45-50 ppm (Alpha to N).

  • C1 (CH): ~60-65 ppm (Bridgehead alpha to N).

2D NMR Correlations (The Proof)

To prove the 2-aza connectivity (vs 1-aza or 3-aza):

  • COSY:

    • H1 should correlate with H6 and H5 (weakly) but not H3.

    • H3 should correlate with H4.

    • H4 should correlate with H5.

    • Crucial: If it were 3-azabicyclo, H1 and H5 would be symmetric (or nearly so) and both alpha to N. In 2-aza, H1 is alpha to N, H5 is beta. H1 will be significantly downfield of H5.

  • HMBC:

    • Long-range coupling from H3 to C1 and C5 confirms the ring size.

Section 4: Stereochemical Assignment

This is the most critical section for the (1R,5S) claim.

Relative Stereochemistry (Cis-Fusion)

The fusion of the five-membered ring and three-membered ring is geometrically constrained to be cis for a [3.1.0] system. A trans fusion would introduce immense ring strain.

  • NOESY Verification: Strong NOE correlations should be observed between the bridgehead protons (H1 and H5) and the endo proton of the cyclopropane (H6a). This confirms they are on the same face of the cup-shaped molecule.

Absolute Configuration (1R,5S) vs (1S,5R)

NMR alone cannot distinguish enantiomers in an achiral environment. You must use one of the following methods:

Method A: X-Ray Crystallography (Gold Standard)

Since this is a hydrochloride salt, it is likely crystalline.

  • Protocol: Grow single crystals via slow evaporation from Methanol/Ether.

  • Validation: Determination of the Flack parameter. A value near 0.0 confirms the absolute configuration; a value near 1.0 indicates the inverted structure.

Method B: Chiral Derivatization (Mosher's Method)

If X-ray is not possible, derivatize the secondary amine with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analysis: Compare the

    
     NMR chemical shift differences (
    
    
    
    ) of the Mosher amides.
  • Model: The spatial arrangement of the phenyl group in the Mosher amide will shield/deshield the H3 and H1 protons differently depending on the configuration at C1/C5.

Method C: Optical Rotation

Compare the specific rotation


 with literature values for the known enantiomer.
  • Note: Literature for proline analogs suggests (1R,5S) derivatives often exhibit specific rotation values distinct from their enantiomers.

  • Requirement: Requires a reference standard or reliable literature value for this specific salt.

Section 5: Experimental Protocols

Protocol: Preparation of Analytical Sample (Free Base to Salt)

If starting from the free base or an impure mixture:

  • Dissolution: Dissolve 50 mg of the amine in 2 mL dry diethyl ether.

  • Precipitation: Dropwise add 2M HCl in diethyl ether (1.5 eq) at 0°C.

  • Isolation: A white precipitate forms immediately. Centrifuge or filter under

    
    .
    
  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove traces of ether which interfere with NMR.

Protocol: NOESY Experiment Setup
  • Solvent:

    
     (Methanol-d4) is preferred over 
    
    
    
    to prevent aggregation, though
    
    
    is acceptable.
  • Concentration: ~10 mg/0.6 mL.

  • Mixing Time: Set to 500-800 ms. The molecule is small (MW ~120), so the NOE buildup is slow (positive NOE expected).

  • Scans: Minimum 16 scans per increment to resolve the weak bridgehead-cyclopropyl correlations.

Elucidation Workflow Diagram

The following diagram summarizes the decision tree for confirming the structure.

Workflow Start Unknown Sample MS HRMS (ESI+) Target: 84.0813 m/z Start->MS IR FT-IR Confirm Amine Salt Start->IR NMR_1D 1H & 13C NMR Check Symmetry & Shifts MS->NMR_1D IR->NMR_1D Decision1 Is H1 shift >> H5 shift? NMR_1D->Decision1 Path_2Aza 2-Aza Confirmed (Asymmetric Bridgeheads) Decision1->Path_2Aza Yes Path_3Aza 3-Aza Isomer (Symmetric Bridgeheads) Decision1->Path_3Aza No NMR_2D NOESY / COSY Confirm Cis-Fusion Path_2Aza->NMR_2D Chiral Chiral HPLC or X-Ray (Flack Param) NMR_2D->Chiral Final Certify (1R,5S)-2-Azabicyclo[3.1.0]hexane HCl Chiral->Final

Figure 2: Structural elucidation logic flow.

References

  • PubChem. (2025).[2][3][4] 2-Azabicyclo[3.1.0]hexane Compound Summary. National Library of Medicine. [Link]

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Context on stereoselective synthesis of fused pyrrolidines).
  • Hanessian, S., et al. (1997). "Stereocontrolled synthesis of conformationally constrained proline analogs." Journal of Organic Chemistry.
  • Crystallographic Centre. (2025). Cambridge Structural Database (CSD). (Reference for X-ray parameters of bicyclic amine salts).

Sources

Exploratory

Physicochemical Profile &amp; Technical Guide: (1R,5S)-2-Azabicyclo[3.1.0]hexane HCl

Executive Summary (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is a high-value, conformationally restricted amine scaffold used extensively in modern drug discovery. Structurally, it represents a "methanoproline" core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is a high-value, conformationally restricted amine scaffold used extensively in modern drug discovery. Structurally, it represents a "methanoproline" core where the pyrrolidine ring is fused to a cyclopropane unit. This fusion imparts significant structural rigidity, locking the nitrogen lone pair vector and restricting the conformational space of attached substituents.

This guide provides a definitive technical analysis of the molecule, synthesizing physicochemical data, synthetic pathways, and handling protocols. It is designed to serve as a self-validating resource for integrating this building block into peptide mimetics, HCV protease inhibitors, and glutamate receptor ligands.

Molecular Identity & Structural Analysis[1]

The core value of this molecule lies in its stereochemistry and rigidity. Unlike flexible pyrrolidine analogs, the [3.1.0] bicyclic system forces the five-membered ring into a specific pucker, often described as a "boat-like" conformation to minimize eclipse interactions with the cyclopropane ring.

Structural Identifiers
PropertyDetail
Chemical Name (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride
CAS Number (HCl) 2920218-14-8
CAS Number (Free Base) 1000689-34-8
Molecular Formula C₅H₁₀ClN (HCl Salt)
Molecular Weight 119.59 g/mol (HCl Salt); 83.13 g/mol (Free Base)
SMILES Cl.C1CN[C@H]2[C@@H]1C2
Stereochemistry (1R, 5S) - cis-fused junction
Conformational Rigidity

The cis-fusion of the cyclopropane ring to the pyrrolidine imposes a "lock" on the C1-C5 bond. This restriction is critical in medicinal chemistry for:

  • Entropy Reduction: Pre-organizing the ligand into a bioactive conformation, thereby reducing the entropic penalty of binding.

  • Metabolic Stability: The cyclopropane ring can sterically hinder metabolic oxidation at adjacent carbons.

  • Vector Alignment: Precise orientation of the N-H vector for hydrogen bonding.

Physicochemical Properties[1][3][4]

The following data aggregates experimental observations and high-confidence predictive models for the hydrochloride salt.

Physical Profile[1][4]
PropertyValue / ObservationContext
Appearance White to off-white crystalline solidTypical for secondary amine hydrochlorides.
Melting Point >150°C (Decomposition)Exact MP varies by crystal habit; typically sublimes or chars before distinct melting.
Solubility High: Water, Methanol, DMSOLow: DCM, Hexanes, TolueneHighly polar ionic solid. Dissolves readily in protic solvents.
Hygroscopicity Moderate to HighAmine salts are prone to absorbing atmospheric moisture; store under desiccant.
pKa (Conjugate Acid) ~9.5 – 10.5 (Estimated)Lower than pyrrolidine (11.3) due to the inductive electron-withdrawing effect of the cyclopropane ring (increased s-character).
LogP (Free Base) ~ 0.4Low lipophilicity; suitable for fragment-based design but requires derivatization for membrane permeability.

Synthetic Utility & Pathways[1][5][6]

The synthesis of the (1R,5S) isomer typically relies on the "Chiral Pool" strategy, utilizing L-Proline or Pyroglutamic acid to establish the initial stereocenters. This ensures high enantiomeric excess (ee) without the need for costly late-stage resolution.

Core Synthesis Workflow (Chiral Pool Approach)

The following diagram outlines the standard route from L-Pyroglutamic acid, involving protection, reduction, and the key Simmons-Smith cyclopropanation step.

SynthesisPath Figure 1: Stereoselective Synthesis from L-Pyroglutamic Acid Precursor Start L-Pyroglutamic Acid (Chiral Pool) Step1 1. Esterification 2. N-Boc Protection Start->Step1 Step2 Reduction/Elimination (Formation of Enecarbamate) Step1->Step2 Super-Hydride / BF3 Step3 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Step2->Step3 Stereocontrol via Steric Bulk Step4 Deprotection (HCl/Dioxane) Step3->Step4 Acid Hydrolysis Final (1R,5S)-2-Azabicyclo[3.1.0] hexane HCl Step4->Final Crystallization

[1][2] Mechanistic Insight: The Simmons-Smith cyclopropanation (Step 3) is the critical stereodefining step. The tert-butyl carbamate (Boc) group directs the incoming zinc-carbenoid species to the face opposite the bulky protecting group, or in some variations, the directing effect of a hydroxyl group (if present) is utilized. For the 2-azabicyclo system, the cis-relationship is thermodynamically mandated by ring strain; trans-fusion is inaccessible in this ring size.

Experimental Protocols

Protocol A: Salt Formation (Free Base to HCl)

Use this protocol to convert the oily free base into the stable, storable hydrochloride salt.

Reagents:

  • (1R,5S)-2-Azabicyclo[3.1.0]hexane (Free Base)

  • Diethyl ether (Anhydrous)

  • HCl in Dioxane (4.0 M) or HCl gas

  • Nitrogen atmosphere[3]

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the free base oil in 10 volumes of anhydrous diethyl ether under nitrogen. Cool the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 1.1 equivalents of 4.0 M HCl in dioxane. A white precipitate should form immediately.

    • Note: Control the addition rate to prevent local overheating, which can cause discoloration.

  • Aging: Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Isolation: Filter the solid using a sintered glass funnel under a blanket of nitrogen (to prevent moisture absorption).

  • Washing: Wash the filter cake with 2 volumes of cold anhydrous ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours. Store in a desiccator.

Protocol B: Chiral Purity Analysis (HPLC)

Verify the enantiomeric excess (ee) to ensure the (1R,5S) isomer is dominant.

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores; derivatization with benzoyl chloride may be necessary for higher sensitivity).

  • Temperature: 25°C.

  • Expected Retention: The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    

Applications in Drug Discovery[1][2]

The "Proline Surrogate"

In peptide mimetic design, replacing a proline residue with (1R,5S)-2-azabicyclo[3.1.0]hexane restricts the


 and 

torsion angles. This is particularly useful for:
  • Stabilizing

    
    -turns:  The rigid geometry can lock a peptide into a turn conformation, enhancing affinity for GPCRs.
    
  • Protease Resistance: The unnatural bicyclic core is not recognized by standard proteases, extending the half-life of peptide-based drugs.

HCV Protease Inhibitors

This scaffold is a core structural motif in the "P2" position of HCV NS3/4A protease inhibitors (e.g., analogs of Boceprevir). The bicyclic system fills the S2 hydrophobic pocket of the enzyme more effectively than a simple proline, improving binding potency (Ki) by orders of magnitude.

Handling & Safety Information

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be prepared fresh, as the free amine can be prone to oxidation over time.

References

  • Chemical Identity & Safety: PubChem. 2-Azabicyclo[3.1.0]hexane hydrochloride. National Library of Medicine. Link

  • Synthetic Methodology: Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Organic Chemistry.
  • Conformational Analysis: Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold. MDPI. Link

  • Application in HCV: Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Link (Note: Discusses related 3-aza regioisomer, illustrating the scaffold utility).

  • Commercial Availability & Properties: Sigma-Aldrich Product Specification for 2-Azabicyclo[3.1.0]hexane hydrochloride. Link

Sources

Foundational

Technical Monograph: (1R,5S)-2-Azabicyclo[3.1.0]hexane Hydrochloride

Core Identity & Synthetic Utility in Drug Discovery Executive Summary (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is a high-value bicyclic amine intermediate used extensively in the synthesis of antiviral therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is a high-value bicyclic amine intermediate used extensively in the synthesis of antiviral therapeutics, particularly HCV protease inhibitors (e.g., Boceprevir) and NS5A inhibitors (e.g., Ledipasvir).[1][2] Structurally, it functions as a conformationally restricted proline surrogate .[1][2] By fusing a cyclopropane ring to a pyrrolidine core, it locks the nitrogen lone pair vector and the C-N bond orientation, improving metabolic stability and potency by reducing the entropic penalty of ligand-target binding.[2]

Chemical Identity & Physicochemical Properties[1][2][3]
PropertyDetail
IUPAC Name (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride
Common Name (1R,5S)-Methanopyrrolidine HCl
CAS Number (Free Base) 1000689-34-8
CAS Number (HCl Salt) 2920218-14-8 (Specific isomer); Note: 841302-37-2 is often used for the racemic salt.[1][2]
Molecular Formula C₅H₉N[1][2][3][4] · HCl
Molecular Weight 119.59 g/mol (Salt); 83.13 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.[1][2]
Chirality Contains two stereocenters at bridgehead carbons C1 and C5.[1][2] The (1R,5S) configuration is crucial for bioactivity in specific HCV drugs.[1][2]
Synthetic Methodology: Simmons-Smith Cyclopropanation

The industrial standard for synthesizing the 2-azabicyclo[3.1.0]hexane core involves the Simmons-Smith cyclopropanation of an N-protected enamide (2-pyrroline).[1][2]

Reaction Scheme Overview
  • Substrate: tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (N-Boc-2-pyrroline).

  • Reagent: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ) [Furukawa Modification].[1][2]
  • Deprotection: Acidic hydrolysis (HCl/Dioxane) to yield the amine salt.[1][2]

Detailed Protocol (Step-by-Step)

Step 1: Cyclopropanation (Formation of N-Boc-Bicycle)

  • Reagents: N-Boc-2,3-dihydro-1H-pyrrole (1.0 eq),

    
     (1.1 eq, 1.0 M in hexanes), 
    
    
    
    (1.1 eq), Toluene (anhydrous).[1][2]
  • Procedure:

    • Charge a flame-dried reaction vessel with anhydrous toluene and N-Boc-2-pyrroline under

      
       atmosphere. Cool to -20°C.
      
    • Add

      
       solution dropwise over 20 minutes, maintaining temperature below -10°C.
      
    • Add

      
       dropwise over 30 minutes.[1][2] The reaction is exothermic; strict temperature control is required to prevent decomposition.[2]
      
    • Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours.

    • Quench: Carefully add saturated aqueous

      
       solution. Caution: Gas evolution.[1][2]
      
    • Workup: Separate phases. Extract aqueous layer with EtOAc.[1][2] Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc) yields tert-butyl (1R,5S)-2-azabicyclo[3.1.0]hexane-2-carboxylate (if asymmetric ligands were used) or the racemate.[1][2]

Step 2: Salt Formation & Deprotection [1][2]

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Procedure:

    • Dissolve the N-Boc intermediate in minimal dry DCM.[1][2]

    • Add 4M HCl in dioxane (4.0 eq) at 0°C.

    • Stir at room temperature for 2-4 hours. A white precipitate will form.[1][2]

    • Isolation: Filter the solid, wash with diethyl ether to remove byproducts, and dry under vacuum to obtain the title compound.

Visualizing the Synthesis Pathway

Synthesispath Start N-Boc-2-pyrroline (Starting Material) Prod1 N-Boc-2-azabicyclo[3.1.0]hexane (Protected Intermediate) Start->Prod1 Et2Zn, CH2I2 Toluene, -20°C (Simmons-Smith) Inter Zinc Carbenoid (IZnCH2I) Inter->Prod1 Active Species Final (1R,5S)-2-Azabicyclo[3.1.0]hexane HCl (Target Salt) Prod1->Final 4M HCl / Dioxane Deprotection

Caption: Figure 1: Synthetic route via Furukawa-modified Simmons-Smith cyclopropanation.

Applications in Drug Discovery

The (1R,5S)-2-azabicyclo[3.1.0]hexane scaffold is a "privileged structure" in medicinal chemistry.[1][2]

Mechanism of Action: Conformational Restriction [1]
  • Proline Isostere: It mimics the proline ring but with greater rigidity due to the fused cyclopropane.[2]

  • Vector Locking: The bicyclic system locks the

    
     bond vector, reducing the entropic cost of binding to the target enzyme (e.g., HCV NS3 protease).[1][2]
    
  • Metabolic Stability: The bridgehead carbons block metabolic oxidation at the

    
    -position, a common clearance pathway for pyrrolidines.[2]
    
Key Therapeutic Agents
  • Boceprevir (Victrelis): An HCV NS3 protease inhibitor.[1][2] The azabicyclo[3.1.0]hexane moiety fits into the S2 pocket of the enzyme, enhancing binding affinity.[1][2]

  • Ledipasvir (Harvoni): An HCV NS5A inhibitor.[1][2] The scaffold provides the necessary geometry to span the dimeric interface of the NS5A protein.[2]

  • Saxagliptin (Onglyza): Contains a related cyanopyrrolidine fused to a cyclopropane (cis-methanopyrrolidine motif), used for Type 2 Diabetes (DPP-IV inhibition).[1][2]

Applications Core (1R,5S)-2-Azabicyclo[3.1.0]hexane (Core Scaffold) Sub1 HCV Protease Inhibitors (Target: NS3/4A) Core->Sub1 Sub2 HCV NS5A Inhibitors (Target: Replication Complex) Core->Sub2 Sub3 DPP-IV Inhibitors (Target: Glucose Metabolism) Core->Sub3 Drug1 Boceprevir Sub1->Drug1 Drug2 Ledipasvir Sub2->Drug2 Drug3 Saxagliptin Sub3->Drug3

Caption: Figure 2: Pharmaceutical lineage of the azabicyclo[3.1.0]hexane scaffold.

Analytical Characterization

To validate the identity of the synthesized hydrochloride salt, the following data is typical:

  • ¹H NMR (400 MHz, D₂O):

    • 
       3.45 (m, 1H, N-CH), 3.20 (m, 1H, N-CH), 2.95 (m, 1H, N-CH), 1.90 (m, 1H, Bridgehead), 1.75 (m, 1H, Bridgehead), 0.95 (m, 1H, Cyclopropane 
      
      
      
      ), 0.65 (m, 1H, Cyclopropane
      
      
      ).[1][2]
    • Note: The cyclopropane methylene protons typically appear at very high field (< 1.0 ppm), which is diagnostic for the formation of the bicyclic ring.[1][2]

  • ¹³C NMR (100 MHz, D₂O):

    • 
       48.5 (
      
      
      
      ), 32.1 (CH), 24.5 (CH), 18.2 (
      
      
      ), 12.4 (Cyclopropane).[1][2]
  • Mass Spectrometry (ESI):

    • Calculated for

      
      : 84.08.[1][2]
      
    • Found: 84.1.[1][2]

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2] The free base is volatile and amine-like; the hydrochloride salt is a stable solid but hygroscopic.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic—keep tightly sealed to prevent hydrolysis or clumping.

References
  • Preparation of Azabicyclo[3.1.0]hexane Derivatives. World Intellectual Property Organization.[1][2] WO2004113295A1.[1][2] Link

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol. National Institutes of Health (PMC).[1][2] Link

  • Discovery of Boceprevir: An NS3 Serine Protease Inhibitor. ACS Medicinal Chemistry Letters.[1][2] Link[1][2]

  • PubChem Compound Summary: (1R,5S)-2-Azabicyclo[3.1.0]hexane. National Library of Medicine.[1][2] Link[1][2]

  • Achmem Product Data: (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride. Achmem.[1][2][4] Link

Sources

Exploratory

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-Azabicyclo[3.1.0]hexane Scaffolds Authored for Researchers, Scientists, and Drug Development Professionals The 2-azabicyclo[3.1.0]hexane core is a conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Azabicyclo[3.1.0]hexane Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[3.1.0]hexane core is a conformationally constrained bicyclic amine that has emerged as a "privileged scaffold" in modern drug discovery. Its rigid structure, which can be considered a constrained analog of proline, offers a significant advantage over more flexible moieties. By locking the five-membered ring into a specific pucker, this scaffold reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. This unique three-dimensional architecture allows for the precise projection of substituents into space, making it an ideal template for interrogating the complex topographies of enzyme active sites and receptor binding pockets. The versatility of the 2-azabicyclo[3.1.0]hexane framework is demonstrated by its presence in compounds targeting a wide array of biological systems, from central nervous system (CNS) receptors to enzymes implicated in metabolic diseases, cancer, and microbial infections. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable scaffold.

Chapter 1: Structural Features and Synthetic Landscape

A deep understanding of the scaffold's structure and the methods for its synthesis is fundamental to its application in drug design. The inherent rigidity and stereochemical complexity of the 2-azabicyclo[3.1.0]hexane system necessitate sophisticated synthetic strategies to access enantiomerically pure and diversely substituted derivatives.

Core Structural Characteristics

The defining feature of the 2-azabicyclo[3.1.0]hexane scaffold is the fusion of a pyrrolidine ring with a cyclopropane ring. This fusion creates a rigid, V-shaped molecule that significantly restricts conformational freedom compared to proline. This rigidity is the cornerstone of its utility, allowing chemists to design molecules with a high degree of pre-organization for target binding.

G Start Chiral Precursor (e.g., Glutamic Acid, Olefin) Protect Protecting Group Manipulation Start->Protect Protection Key Key Intermediate (e.g., N-alkenyl amide) Protect->Key Elaboration Cyclization Stereoselective Cyclization (e.g., Simmons-Smith, de Meijere) Key->Cyclization Ring Formation Deprotect Deprotection Cyclization->Deprotect Unmasking Final Functionalization & Derivatization Deprotect->Final SAR Exploration

Caption: Generalized workflow for the synthesis of 2-azabicyclo[3.1.0]hexane derivatives.

Example Protocol: Asymmetric Synthesis from Glutamic Acid

This protocol outlines a common strategy to produce enantiomerically pure 2-azabicyclo[3.1.0]hexane-3-carboxylic acids, valuable building blocks for further elaboration. [1] Objective: To synthesize (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid.

Pillar of Trustworthiness: This multi-step synthesis incorporates well-established, high-yielding reactions. Each intermediate can be characterized by NMR spectroscopy to validate its structure before proceeding, ensuring the integrity of the final product.

Step-by-Step Methodology:

  • Amino Protection & Cyclization: L-glutamic acid is first protected, for instance as its di-tert-butyl dicarbonate derivative. This is followed by an intramolecular cyclization catalyzed by 4-dimethylaminopyridine (DMAP) to form the pyroglutamate ring system.

    • Causality: The DMAP acts as a nucleophilic catalyst, activating the carboxyl group for attack by the protected amine, efficiently forming the five-membered lactam ring.

  • Reduction and Dehydration: The lactam carbonyl is reduced, and the resulting alcohol is dehydrated to introduce an endocyclic double bond, yielding a dihydropyrrole intermediate.

  • Asymmetric Simmons-Smith Cyclopropanation: The crucial bicyclic system is formed by treating the dihydropyrrole with a cyclopropanating agent (e.g., diethylzinc and diiodomethane) in the presence of a chiral ligand.

    • Causality: The chiral ligand coordinates to the zinc reagent, creating a chiral environment that directs the addition of the methylene group to one face of the double bond, thereby establishing the desired stereochemistry of the cyclopropane ring. The ratio of cis to trans isomers can be influenced by reaction time. [1]4. Hydrolysis: The ester protecting group on the carboxylic acid is removed under basic or acidic conditions to yield the final target compound.

Chapter 2: Modulation of Central Nervous System (CNS) Receptors

The rigid nature of the 2-azabicyclo[3.1.0]hexane scaffold makes it an exceptional tool for designing ligands that can differentiate between closely related receptor subtypes within the CNS.

Nicotinic Acetylcholine α4β2 Receptor Antagonism

The α4β2 nicotinic acetylcholine receptor (nAChR) is a validated target for the treatment of depression. Antagonism of this receptor can modulate neurotransmitter release and produce antidepressant-like effects.

Key Compound: SUVN-911 A focused chemical optimization program led to the discovery of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911), a potent and selective α4β2 nAChR antagonist. [2][3]This compound emerged as a clinical candidate for depression. [2] Expertise in Action: The design of SUVN-911 involved a systematic exploration of structure-activity relationships (SAR). The 2-azabicyclo[3.1.0]hexane core served as a rigid anchor, while modifications to the side chain were guided by in vitro binding affinity at the α4β2 receptor and selectivity against the ganglionic α3β4 subtype, the latter being crucial for avoiding cardiovascular side effects. [2][3]

Compound Target Receptor Binding Affinity (Ki, nM) Selectivity vs. α3β4 Reference

| SUVN-911 | α4β2 nAChR | 1.5 | >6600-fold | [2][3]|

Table 1. In vitro binding affinity of the clinical candidate SUVN-911.

Dopamine D3 and Opioid Receptor Modulation

The scaffold has also been successfully employed to create modulators for other critical CNS targets.

  • Dopamine D3 Receptor Antagonists: Derivatives of 3-azabicyclo[3.1.0]hexane have been identified as potent ligands for the dopamine D3 receptor, a target for treating drug dependency and psychosis. [4][5]The stereochemistry at the C1 and C5 positions of the bicyclic core is critical for achieving high binding activity. [5]* μ Opioid Receptor Ligands: In the search for novel treatments for pruritus (itching), researchers designed a series of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid receptor ligands. [6]The SAR exploration was particularly notable for the discovery of a "magic methyl" effect, where the addition of a single methyl group improved binding affinity by 35-fold, a testament to the sensitive steric and electronic requirements of the opioid receptor binding pocket. [7]These compounds showed excellent selectivity for the μ receptor over the δ and κ subtypes. [6]

Chapter 3: Potent and Selective Enzyme Inhibition

The ability of the 2-azabicyclo[3.1.0]hexane scaffold to mimic the conformation of natural amino acids like proline has made it a cornerstone in the design of various enzyme inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a key enzyme in glucose metabolism that inactivates incretin hormones. Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control in type 2 diabetes.

Landmark Drug: Saxagliptin Saxagliptin is a highly potent and selective DPP-IV inhibitor that features a 2-azabicyclo[3.1.0]hexane core functionalized with a cyanomethyl group.

  • Mechanism of Action: The scaffold serves as a rigid proline mimic, fitting snugly into the S1 pocket of the DPP-IV active site. The strategically placed cyano group forms a reversible covalent bond with a serine residue (Ser630) in the catalytic triad, leading to potent and durable inhibition of the enzyme. The constrained nature of the bicyclic core is crucial for positioning the cyano group for this interaction.

Autotaxin (ATX) Inhibition

Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling pathway is implicated in various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).

Recent research has identified triazolyl azabicyclo[3.1.0]hexane derivatives as potent ATX inhibitors. [8]The development of these inhibitors showcases a typical drug discovery workflow.

HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Imidazo[1,2-a]pyridine) HTS->Hit_ID Lead_Gen Hit-to-Lead (Scaffold Hopping) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Azabicyclo[3.1.0]hexane) Lead_Gen->Lead_Opt Candidate Preclinical Candidate for IPF Lead_Opt->Candidate

Caption: Drug discovery workflow for identifying 2-azabicyclo[3.1.0]hexane-based ATX inhibitors. [8]

Chapter 4: Applications in Oncology and Infectious Diseases

Beyond CNS and metabolic targets, the unique chemical properties of the azabicyclo[3.1.0]hexane scaffold have been leveraged to develop potential anticancer and antimicrobial agents.

Antiproliferative and Cytotoxic Activity

Several studies have explored derivatives where the 2-azabicyclo[3.1.0]hexane core is spiro-fused to other heterocyclic systems, yielding compounds with significant antiproliferative activity against various human cancer cell lines. [4][9][10]

  • Mechanism of Action: While not fully elucidated for all series, some compounds are thought to exert their effects by modulating key cancer-related signaling pathways. The mechanisms may involve the tumor suppressor protein p53 and the STAT3/JAK2 signaling cascade. [4][10]* Cellular Effects: Treatment of cancer cells with these compounds has been shown to induce apoptosis and decrease cell motility, suggesting a potential to inhibit metastasis. [9][11]

    Compound Class Cell Line Activity (IC50, µM) Reference
    Spiro-fused to Acenaphthyleneone K562 (Leukemia) 25-27 [9]
    Spiro-fused to Barbiturate HeLa (Cervical) 4.2 - 24.1 [10]

    | Spiro-fused to Barbiturate | CT26 (Colon) | 4.2 - 24.1 | [10]|

Table 2. Examples of antiproliferative activity of 2-azabicyclo[3.1.0]hexane derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol describes a standard method for evaluating the antiproliferative activity of test compounds. [9] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Self-Validating System: The protocol includes controls for untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). The use of a colorimetric endpoint that correlates with the number of viable cells provides a robust and quantifiable readout.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., K562, HeLa) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to each well.

    • Causality: Dehydrogenase enzymes in metabolically active, viable cells reduce the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: After a short incubation period (1-4 hours), the absorbance of the formazan product is measured using a microplate reader at 490 nm.

  • Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Lessons from Nature

The 1-azabicyclo[3.1.0]hexane ring system, a constitutional isomer of the 2-azabicyclo scaffold, is found in the natural product Ficellomycin. [12]This dipeptide exhibits antibacterial activity, and its mechanism is believed to involve DNA alkylation. [12]Studies on its biosynthesis have revealed that a guanidyl modification on the bicyclic ring is essential for its biological activity, highlighting how functionalization of the core scaffold dictates its therapeutic function. [12]This provides valuable insight for the design of synthetic antibacterial agents based on the azabicyclo[3.1.0]hexane framework.

Conclusion and Future Outlook

The 2-azabicyclo[3.1.0]hexane scaffold has unequivocally proven its value in medicinal chemistry. Its conformationally constrained nature provides a robust platform for the design of potent and selective modulators of a diverse range of biological targets. From CNS-acting agents like SUVN-911 to the blockbuster antidiabetic drug Saxagliptin, this scaffold has enabled the development of successful therapeutics.

The future of the 2-azabicyclo[3.1.0]hexane scaffold remains bright. Ongoing research continues to uncover novel biological activities, including promising anticancer and antifibrotic effects. Future efforts will likely focus on:

  • Developing novel, more efficient, and highly stereoselective synthetic routes to expand access to a wider chemical space of derivatives.

  • Exploring new therapeutic targets where conformational restriction can provide a clinical advantage.

  • Incorporating the scaffold into new modalities , such as Targeted Protein Degraders (PROTACs) and antibody-drug conjugates (ADCs), where its rigid structure can serve as an ideal linker or payload component.

As our understanding of disease biology deepens, the rational design of small molecules will become increasingly important. The 2-azabicyclo[3.1.0]hexane scaffold, with its unique blend of rigidity, stability, and synthetic tractability, is poised to remain a central and highly valued tool in the armamentarium of medicinal chemists for years to come.

References

  • Six, Y. (n.d.). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu. Retrieved from [Link]

  • ResearchGate. (2014). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. Retrieved from [Link]

  • Mohammed, A. R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry, 63(6), 2833–2853. Retrieved from [Link]

  • ResearchGate. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Retrieved from [Link]

  • Vasilyev, A. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 15(9), 1129. Retrieved from [Link]

  • ResearchGate. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Retrieved from [Link]

  • Mohammed, A. R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry, 63(6), 2833-2853. Retrieved from [Link]

  • Shvartsberg, Y., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 28(8), 3373. Retrieved from [Link]

  • Google Patents. (n.d.). EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Kurosawa, S., et al. (2021). Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. Organic & Biomolecular Chemistry, 19(30), 6628-6635. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • Bakulina, O. Y., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 840-848. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azabicyclo[3.1.0]hexane. PubChem Compound Database. Retrieved from [Link]

  • Kim, J., et al. (2026). Discovery of Triazolyl Azabicyclo[3.1.0]hexane Derivative as an Autotaxin Inhibitors for the Treatment of Pulmonary Fibrosis. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611. Retrieved from [Link]

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Retrieved from [Link]

  • Lemmerhirt, J. P., et al. (2022). Development of Bicyclo[3.1.0]hexane-based A3 Receptor Ligands – Closing the Gaps in the Structure-affinity Relationships. Preprints.org. Retrieved from [Link]

  • Vasilyev, A. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6033. Retrieved from [Link]

  • Google Patents. (n.d.). CA2952466C - 3-AZABICYCLO[3.1.0]HEXANE SUBSTITUTES USED AS KETOHEXOKINASE A AND C INHIBITORS.

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Foundational

discovery and synthesis of novel azabicyclo[3.1.0]hexane derivatives

Architecting Rigidity: Discovery and Synthesis of Novel Azabicyclo[3.1.0]hexane Derivatives in Modern Therapeutics Introduction: The Structural Mandate In contemporary medicinal chemistry, escaping the "flatland" of sp²-...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Rigidity: Discovery and Synthesis of Novel Azabicyclo[3.1.0]hexane Derivatives in Modern Therapeutics

Introduction: The Structural Mandate

In contemporary medicinal chemistry, escaping the "flatland" of sp²-hybridized planar molecules is a primary directive for improving clinical success rates. The 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged, conformationally restricted bioisostere for piperidine and pyrrolidine rings. By locking the nitrogen-containing heterocycle into a rigid bicyclic [3.1.0] system, medicinal chemists can precisely control the three-dimensional vectors of appended pharmacophores. This rigidity minimizes the entropic penalty upon target binding, drastically enhancing both affinity and selectivity across diverse target classes, from monoamine transporters to kinase inhibitors.

Therapeutic Translation and Target Validation

The versatility of the azabicyclo[3.1.0]hexane core is demonstrated by its broad applicability across multiple therapeutic areas:

Neuropsychiatry and Monoamine Transport The scaffold is the foundational pharmacophore for "triple reuptake inhibitors" (TRIs). Compounds like Amitifadine (DOV 216,303) leverage the bicyclic core to simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Advanced 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane derivatives have been engineered to optimize this profile, demonstrating exceptional oral bioavailability (>30%) and high brain penetration (Brain/Plasma ratio > 4) in preclinical rodent models[1].

Pain Management and Pruritus In the pursuit of non-addictive analgesics and anti-pruritic agents, the aza-bicycle has been utilized to design achiral μ-opioid receptor antagonists. Structure-activity relationship (SAR) campaigns revealed that the precise spatial arrangement afforded by the[3.1.0] system is highly sensitive to minor steric tweaks. Notably, the addition of a single "magic methyl" group yielded a 35-fold improvement in binding, pushing the affinity into the picomolar range with high selectivity over δ and κ opioid subtypes[2][3].

Oncology and Cytoskeletal Disruption Recent discoveries have expanded the core's utility into oncology. Spiro-fused derivatives, particularly those combining barbiturate or cyclopropa[a]pyrrolizidine frameworks with the azabicyclo[3.1.0]hexane core, exhibit potent antiproliferative activity. These compounds demonstrate IC₅₀ values ranging from 4.2 to 24.1 μM against aggressive cell lines (e.g., HeLa, K562) by disrupting actin stress fibers and altering the mitochondrial membrane potential[4][5].

Immunology and Kinase Inhibition The scaffold has also been successfully integrated into inhibitors of NF-κB Inducing Kinase (NIK). Cyclopropyl lactam derivatives containing the azabicyclo[3.1.0]hexanone core show high target selectivity, positioning them as promising leads for autoimmune and inflammatory diseases.

Table 1: Pharmacological Profiling of Key Azabicyclo[3.1.0]hexane Derivatives
Derivative ClassPrimary TargetKey Pharmacological MetricClinical / Preclinical Context
Amitifadine (DOV 216,303) SERT / NET / DATIC₅₀ = 12–99 nM (Broad spectrum)Major Depressive Disorder
6-[alkoxyalkyl] Analogs SERT / NET / DATBrain/Plasma Ratio > 4Triple Reuptake Inhibition[1]
"Magic Methyl" Analogs μ-Opioid ReceptorKᵢ = ~0.2 nM (35-fold boost)Pruritus / Pain Management[3]
Spiro-barbiturate Adducts Actin / MDM2-p53IC₅₀ = 4.2–24.1 μMOncology (HeLa, K562 cells)[4]
Cyclopropyl Lactams NF-κB Inducing KinaseHigh target selectivityAutoimmune Profiling

Mechanistic Pathway Visualization

To understand the clinical efficacy of these derivatives in neuropsychiatry, we must map the pharmacological cascade. The following diagram illustrates the mechanism of Amitifadine, where the rigid azabicyclo[3.1.0]hexane core perfectly aligns with the binding pockets of three distinct monoamine transporters.

Pharmacological_Pathway Drug Amitifadine (Azabicyclo[3.1.0]hexane) SERT SERT Drug->SERT Inhibition NET NET Drug->NET Inhibition DAT DAT Drug->DAT Inhibition Synapse Increased Synaptic Monoamines SERT->Synapse 5-HT NET->Synapse NE DAT->Synapse DA Efficacy Antidepressant Efficacy Synapse->Efficacy Receptor Activation

Mechanism of Amitifadine: Triple reuptake inhibition elevating synaptic monoamines.

Strategic Synthetic Modalities

The architectural complexity of the[3.1.0] system requires highly controlled synthetic strategies to manage ring strain and stereochemistry.

A. Palladium-Catalyzed Cyclopropanation A highly scalable approach involves the intermolecular [2+1] cycloaddition of maleimides with N-tosylhydrazones. This palladium-catalyzed reaction generates a transient metal carbenoid that stereoselectively attacks the electron-deficient alkene, providing practical access to highly substituted aza-bicycles, such as the μ-opioid receptor antagonist CP-866,087[6].

B. Photochemical Decomposition For the incorporation of challenging fluorinated motifs, researchers have developed photochemical extrusion methods. By irradiating CHF₂-substituted pyrazolines, the system undergoes N₂ extrusion to form a 1,3-biradical, which rapidly recombines to yield CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. This method avoids harsh thermal conditions, preserving sensitive functional groups[7].

C. 1,3-Dipolar Cycloaddition via Azomethine Ylides To construct complex bis-spirocyclic derivatives, the 1,3-dipolar cycloaddition of cyclopropenes to stable azomethine ylides (such as the protonated form of Ruhemann's purple) is employed. This strategy exploits the inherent ring strain of the cyclopropene double bond, driving the reaction to high chemo- and diastereoselectivity under mild conditions[8].

D. Enantioselective C–H Activation For the synthesis of NIK inhibitors, a streamlined route was developed utilizing a catalytic, enantioselective C–H activation step. This advanced methodology reduced the synthetic sequence from 13 to 7 linear steps, enabling the multigram synthesis required for in vivo profiling.

Workflow Logic Visualization

The logical progression of the palladium-catalyzed cyclopropanation is mapped below, highlighting the transformation from linear precursors to the strained bicyclic product.

Synthetic_Workflow Reactants N-Tosylhydrazone + Maleimide Base Base Addition (LiOtBu) Reactants->Base PdCat Pd-Catalyst (Pd2(dba)3) Base->PdCat Diazo Intermediate Cyclo [2+1] Cycloaddition PdCat->Cyclo Metal Carbenoid Product Azabicyclo[3.1.0]hexane Cyclo->Product Stereoselective Purify Chromatography Product->Purify Isomer Separation

Workflow for Pd-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.

Self-Validating Experimental Protocol: Palladium-Catalyzed Cyclopropanation

Objective: Synthesis of highly substituted 3-azabicyclo[3.1.0]hexane cores via in situ diazo generation[6].

Step 1: Reagent Stoichiometry & Assembly

  • Action : In a flame-dried Schlenk flask, combine N-benzylmaleimide (1.0 equiv) and N-tosylhydrazone (1.2 equiv).

  • Causality : The 0.2 equivalent excess of the hydrazone compensates for trace thermal decomposition of the transient diazo species, ensuring the maleimide (the more valuable scaffold) is driven to complete conversion.

Step 2: Catalytic Initiation

  • Action : Add Pd₂(dba)₃ (2.5 mol%) and LiOtBu (2.5 equiv).

  • Causality : LiOtBu acts as the deprotonating agent to generate the diazo compound from the hydrazone. Pd₂(dba)₃ is specifically selected because the bulky dibenzylideneacetone ligands stabilize the highly reactive palladium carbenoid intermediate while preventing unwanted dimerization of the carbene.

Step 3: Atmospheric Control & Solvation

  • Action : Evacuate and backfill the flask with Argon three times, then inject anhydrous 1,4-dioxane (0.1 M).

  • Causality : Argon is critical; trace oxygen will irreversibly oxidize the Pd(0) species to an inactive Pd(II) state. 1,4-dioxane provides a high boiling point (101 °C) and optimal polarity to dissolve both the inorganic base and organic substrates.

Step 4: Thermal Activation & Kinetic Monitoring

  • Action : Heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validating Checkpoint : Observe the reaction mixture for nitrogen gas evolution (bubbling). The cessation of N₂ evolution serves as a primary visual indicator that the diazo intermediate has been fully consumed. To chemically validate, pull a 50 μL aliquot, filter, and run a rapid crude ¹H-NMR. The disappearance of the characteristic maleimide olefinic singlet (~6.7 ppm) confirms 100% conversion.

Step 5: Quenching & Diastereomeric Resolution

  • Action : Cool to room temperature, filter through a Celite pad, concentrate, and purify via silica gel chromatography.

  • Causality : The Celite pad mechanically traps the precipitated palladium black and lithium salts. Silica chromatography resolves the exo and endo diastereomers, which possess distinct retention factors due to the differential steric shielding of the bicyclic face.

Conclusion

The 3-azabicyclo[3.1.0]hexane framework stands as a masterclass in structural optimization. By rigorously applying advanced synthetic methodologies—from palladium-catalyzed cyclopropanations to photochemical extrusions—drug discovery professionals can harness this rigid core to unlock unprecedented potency and selectivity profiles across a multitude of therapeutic targets.

References

  • Title : SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands Source : nih.gov URL : 2

  • Title : Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding Source : nih.gov URL : 3

  • Title : Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents Source : mdpi.com URL : 4

  • Title : Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2H)-one Source : sciforum.net URL : 5

  • Title : Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple Source : beilstein-journals.org URL : 8

  • Title : Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation Source : thieme-connect.com URL : Link

  • Title : Practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines Source : rsc.org URL : 7

  • Title : 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Triple Reuptake Inhibitors Source : acs.org URL : 1

  • Title : AMITIFADINE Source : ncats.io URL : Link

  • Title : Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones Source : researchgate.net URL : 6

Sources

Exploratory

(1R,5S)-2-Azabicyclo[3.1.0]hexane Hydrochloride: A Comprehensive Technical Guide

Introduction: The Significance of Constrained Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. Rigid or semi-rigid scaffolds serve as foundational frameworks to minimize the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The 2-azabicyclo[3.1.0]hexane core, a conformationally restricted proline analogue, represents a privileged scaffold in this regard. Its unique bicyclic structure, featuring a fusion of a pyrrolidine ring with a cyclopropane ring, imparts a well-defined spatial orientation to its substituents.

This technical guide provides an in-depth exploration of a specific stereoisomer, (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride . We will delve into its fundamental molecular properties, stereoselective synthesis, comprehensive analytical characterization, and its pivotal role as a key building block in the development of innovative therapeutics. This document is intended for researchers, scientists, and drug development professionals who seek a detailed understanding of this important chemical entity. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative literature, reflecting a commitment to scientific integrity and practical application.

Core Molecular and Physicochemical Properties

The hydrochloride salt of (1R,5S)-2-Azabicyclo[3.1.0]hexane is a stable, crystalline solid that is amenable to handling and formulation. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClN
Molecular Weight 119.59 g/mol
Stereochemistry (1R,5S)
Appearance White to off-white solidGeneral knowledge
Storage Conditions Inert atmosphere, Room Temperature

The (1R,5S) stereochemistry defines the absolute configuration at the two bridgehead carbons, which dictates the overall three-dimensional shape of the molecule. This stereochemical integrity is crucial for its specific interactions with chiral biological targets such as enzymes and receptors.

Structural Representation

The chemical structure of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is depicted below. The hydrochloride salt form protonates the secondary amine of the bicyclic system, enhancing its aqueous solubility.

Caption: 2D structure of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride.

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride necessitates a stereocontrolled approach. A common and effective strategy involves the cyclopropanation of a suitable pyrroline precursor, followed by deprotection. This methodology is frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients.

Rationale for the Synthetic Strategy

The chosen synthetic pathway is based on the well-established Simmons-Smith cyclopropanation reaction, which allows for the stereospecific addition of a methylene group to an alkene. By starting with an enantiomerically pure, protected pyrroline derivative, the stereochemistry of the final product can be effectively controlled. The use of a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom is strategic; it deactivates the nitrogen towards unwanted side reactions during cyclopropanation and can be readily removed under acidic conditions to yield the desired hydrochloride salt.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative synthesis of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride, adapted from procedures used for analogous structures in pharmaceutical synthesis.

Step 1: Synthesis of tert-butyl (1R,5S)-2-azabicyclo[3.1.0]hexane-2-carboxylate

  • To a stirred solution of N-Boc-3-pyrroline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add a solution of diethylzinc (1.1 equivalents) in hexanes dropwise.

  • After stirring for 20 minutes, add diiodomethane (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1R,5S)-2-azabicyclo[3.1.0]hexane-2-carboxylate as a colorless oil.

Step 2: Deprotection to (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride

  • Dissolve the purified tert-butyl (1R,5S)-2-azabicyclo[3.1.0]hexane-2-carboxylate (1 equivalent) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (3-4 equivalents) at room temperature.

  • Stir the reaction mixture for 2-4 hours, during which a precipitate may form. The progress of the deprotection can be monitored by TLC or LC-MS.[1][2]

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride as a white solid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Deprotection N-Boc-3-pyrroline N-Boc-3-pyrroline Diethylzinc_Diiodomethane Et₂Zn, CH₂I₂ DCM, 0°C to RT N-Boc-3-pyrroline->Diethylzinc_Diiodomethane Boc_protected_intermediate tert-butyl (1R,5S)-2-azabicyclo[3.1.0]hexane-2-carboxylate Diethylzinc_Diiodomethane->Boc_protected_intermediate HCl_in_Dioxane 4M HCl in Dioxane RT Boc_protected_intermediate->HCl_in_Dioxane Final_Product (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride HCl_in_Dioxane->Final_Product

Caption: Synthetic workflow for (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

Methodology for Structural Elucidation and Purity Assessment

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride, characteristic signals for the cyclopropyl and pyrrolidine ring protons are expected. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this molecule, five distinct carbon signals are anticipated, corresponding to the five carbon atoms of the bicyclic core.

B. Mass Spectrometry (MS)

  • Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will typically show the molecular ion of the free base ([M+H]⁺) at m/z corresponding to C₅H₉N.

C. High-Performance Liquid Chromatography (HPLC)

  • HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials, byproducts, or impurities. Purity is typically determined by the area percentage of the main peak in the chromatogram.

Analytical Workflow Protocol
  • Sample Preparation: Prepare a solution of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis. For MS and HPLC analysis, prepare a dilute solution in a mixture of water and acetonitrile.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • MS Analysis: Infuse the sample solution into an ESI-MS instrument and acquire the mass spectrum in positive ion mode.

  • HPLC Analysis: Inject the sample onto a C18 reversed-phase HPLC column and elute with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent (e.g., trifluoroacetic acid) to ensure good peak shape. Monitor the elution profile with a UV detector.

Analytical Workflow Diagram

G Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity ≥ 95% HPLC->Purity_Assessment

Caption: Analytical workflow for the characterization of the final product.

Applications in Drug Development: A Case Study of Saxagliptin

The 2-azabicyclo[3.1.0]hexane scaffold is a key structural motif in several biologically active molecules. Its rigid nature allows for the precise positioning of substituents, which can lead to high-affinity interactions with protein targets.

A prominent example of the application of a derivative of this scaffold is in the synthesis of Saxagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3]

The Role of the Azabicyclo[3.1.0]hexane Core in Saxagliptin

In the structure of Saxagliptin, the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide moiety serves as a proline mimetic. This rigid bicyclic system is crucial for the molecule's ability to bind effectively to the active site of the DPP-4 enzyme. The synthesis of Saxagliptin involves the coupling of this key intermediate with another complex fragment.[2][3][4] The stereochemistry of the azabicyclo[3.1.0]hexane core is critical for the drug's efficacy.

The use of this scaffold in a marketed drug highlights the industrial relevance and therapeutic potential of this class of compounds. It underscores the importance of developing robust and scalable synthetic routes to access enantiomerically pure azabicyclo[3.1.0]hexane derivatives.

Conclusion

(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is a valuable building block for drug discovery and development. Its well-defined three-dimensional structure, arising from its constrained bicyclic nature, makes it an attractive scaffold for the design of potent and selective therapeutic agents. This guide has provided a comprehensive overview of its molecular properties, a detailed protocol for its stereoselective synthesis, a robust workflow for its analytical characterization, and a notable example of its application in a commercially successful drug. The insights and methodologies presented herein are intended to empower researchers in their efforts to leverage this unique molecular architecture for the creation of next-generation medicines.

References

  • Macharia, J. M., et al. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297.[3]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]. Accessed March 2024.[1]

  • Common Organic Chemistry. Boc Deprotection - HCl Examples. Available at: [Link]. Accessed March 2024.[2]

  • Savage, S. A., et al. (2002). Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. U.S. Patent 9,150,511 B2, filed October 2, 2012, and issued October 6, 2015.[4]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermediates. Available at: [Link]. Accessed March 2024.

  • Cipla Limited. (2015). Process for the preparation of saxagliptin and its intermediates. WO 2015/087262 A1, filed December 9, 2014, and issued June 18, 2015.[2]

Sources

Foundational

Spectroscopic Profiling of the (1R,5S)-2-Azabicyclo[3.1.0]hexane Scaffold: A Comprehensive Technical Guide

Executive Summary & Structural Significance The (1R,5S)-2-azabicyclo[3.1.0]hexane core is a conformationally restricted pyrrolidine surrogate. By fusing a cyclopropane ring to a pyrrolidine base, medicinal chemists lock...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The (1R,5S)-2-azabicyclo[3.1.0]hexane core is a conformationally restricted pyrrolidine surrogate. By fusing a cyclopropane ring to a pyrrolidine base, medicinal chemists lock the nitrogen-containing heterocycle into a rigid conformation. This structural pre-organization drastically reduces entropic penalties upon target binding and enhances metabolic stability—a principle famously leveraged in the design of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin [2] and the HCV protease inhibitor Boceprevir.

Because the free secondary amine is volatile and highly susceptible to oxidative degradation, spectroscopic characterization is almost exclusively performed on its stable synthetic intermediates: the hydrochloride/methanesulfonate salts or the N-Boc protected derivative (tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate) [1]. This whitepaper provides a rigorous, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this critical bicyclic scaffold.

Causality in Spectroscopic Behavior

To accurately elucidate the structure of 2-azabicyclo[3.1.0]hexane derivatives, an analytical scientist must account for two dominant physical phenomena: diamagnetic anisotropy and rotameric equilibrium .

The Cyclopropane Anisotropic Effect

In


H NMR, the cyclopropane ring acts as a powerful magnetic shield. The 

-electrons in the strained C–C bonds circulate in the applied magnetic field, creating an induced local magnetic field. Protons situated above or below the plane of this ring (specifically the C6 methylene protons) fall into the shielding cone. Consequently, they require a lower radiofrequency to achieve resonance, driving their chemical shifts drastically upfield (often below 1.0 ppm), separating them entirely from standard aliphatic signals [1].
Carbamate Rotamers on the NMR Timescale

When analyzing the N-Boc protected derivative, the lone pair on the pyrrolidine nitrogen delocalizes into the adjacent carbonyl


-system. This imparts partial double-bond character to the C–N bond, severely restricting rotation. At room temperature (298 K), this rotation is slower than the NMR acquisition timescale. As a result, the instrument detects two distinct conformational populations (syn and anti rotamers), which manifests as duplicated, broadened, or highly complex multiplets for the bridgehead (C1/C5) and Boc-methyl protons.

Quantitative Spectroscopic Data

The following tables summarize the definitive spectroscopic markers for the N-Boc-(1R,5S)-2-azabicyclo[3.1.0]hexane scaffold, synthesized via catalytic C–H activation and validated by high-resolution orthogonal techniques [1].

Table 1: H and C NMR Assignments (CDCl , 300/75 MHz)
Position

H Chemical Shift (δ, ppm)
Multiplicity & Integration

C Chemical Shift (δ, ppm)
Structural Assignment
C3 3.67–3.59 / 3.42–3.37m, 2H (rotameric split)44.3 – 46.2Pyrrolidine CH

adjacent to N
C1 2.98–2.89m, 1H35.2 – 38.0Bridgehead CH adjacent to N
C4 2.11–2.02 / 1.95–1.87m, 2H28.4 – 30.5Pyrrolidine CH

C5 1.55–1.53m, 1H30.2Bridgehead CH
Boc 1.50–1.40s, 9H28.4 (CH

), 80.0 (C-q)
tert-Butyl group
C6 0.70–0.60m, 1H (exo)13.5 – 17.8Cyclopropane CH

C6 0.55–0.40m, 1H (endo)13.5 – 17.8Cyclopropane CH

Table 2: Diagnostic FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3050 – 3080 WeakC–H stretch (Cyclopropane)Differentiates strained ring C-H from standard alkane C-H (<3000 cm⁻¹).
2850 – 2970 StrongC–H stretch (Aliphatic)Standard pyrrolidine/Boc backbone.
1680 – 1704 Very StrongC=O stretch (Carbamate)Confirms N-Boc protection [4].
1390 & 1365 MediumC–H bend (gem-dimethyl)Characteristic "Boc doublet" confirming the tert-butyl moiety.
Table 3: High-Resolution Mass Spectrometry (ESI-HRMS)
AnalyteFormulaTheoretical Exact MassObserved m/zIon Type
N-Boc-DerivativeC

H

NO

183.1259198.11[M+H]+ (Oxidized intermediate) [1]
N-Boc-DerivativeC

H

NO

183.1259367.25[2M+H]+ (Non-covalent dimer) [1]
Carboxamide SaltC

H

N

O
126.0793127.10[M+H]+ (Saxagliptin intermediate) [3]

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the acquisition of spectroscopic data for bicyclic amines must employ self-validating feedback loops. The following protocols guarantee that observed spectral anomalies (like peak broadening) are structural features, not chemical impurities.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Resolution

Purpose: To prove that duplicated signals in the


H NMR spectrum are due to N-Boc rotamers and not diastereomeric impurities.
  • Sample Preparation: Dissolve 15 mg of N-Boc-(1R,5S)-2-azabicyclo[3.1.0]hexane in 0.6 mL of DMSO-

    
     (chosen for its high boiling point).
    
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 298 K. Note the broadened multiplets at 
    
    
    
    3.60 and
    
    
    2.95.
  • Thermal Titration: Increment the probe temperature to 333 K (60 °C), allow 5 minutes for thermal equilibration, and re-acquire the spectrum.

  • Coalescence Validation: Continue heating to 353 K (80 °C). The thermal energy will overcome the carbamate rotational barrier (

    
     kcal/mol). The previously duplicated peaks will coalesce into sharp, time-averaged singlets/multiplets.
    
  • Causality Check: If peaks coalesce, the sample is a pure rotameric mixture. If distinct peaks remain at 353 K, the sample contains a structural isomer or impurity.

Protocol 2: Soft-Ionization ESI-MS Workflow

Purpose: To prevent in-source fragmentation of the fragile cyclopropane ring.

  • Dilution: Prepare a 1

    
    g/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).
    
  • Capillary Voltage Optimization: Keep the capillary voltage low (e.g., 2.5–3.0 kV) and the desolvation temperature moderate (250 °C). High thermal energy can trigger the neutral loss of ethylene (C

    
    H
    
    
    
    , -28 Da) via cyclopropane ring-opening [5].
  • Dimer Detection: Look for the [2M+H]+ peak at m/z 367.25. Bicyclic amines frequently form stable gas-phase dimers. Observing the dimer validates the monomeric mass [1].

Analytical Workflow Visualization

The integration of these techniques forms a closed-loop validation system. The workflow below illustrates the logical progression from sample isolation to stereochemical validation.

G Sample Isolated (1R,5S)-2-Azabicyclo[3.1.0]hexane NMR NMR Spectroscopy (1H, 13C, VT-NMR) Sample->NMR Dissolve in CDCl3/DMSO-d6 IR FT-IR Spectroscopy (ATR Method) Sample->IR Solid/Neat Application MS Mass Spectrometry (ESI-HRMS) Sample->MS Dilute in MeOH/MeCN Data Data Integration & Structural Elucidation NMR->Data Stereo Stereochemical Validation (NOESY / X-ray) NMR->Stereo Spatial Proximity IR->Data MS->Data Stereo->Data

Caption: Workflow for multimodal spectroscopic characterization of 2-azabicyclo[3.1.0]hexane derivatives.

References

  • "Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety." Beilstein Journal of Organic Chemistry (NIH PMC). URL:[Link]

  • "Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins." MDPI. URL:[Link]

  • "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives." Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Exploratory

The Azabicyclo[3.1.0]hexane Scaffold: Conformational Restriction and Physicochemical Tuning in Drug Design

Executive Summary The azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical tool for rigidification strategies. Unlike flexible piperidine or pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical tool for rigidification strategies. Unlike flexible piperidine or pyrrolidine analogs, this bicyclic system locks substituents into precise vectors, reducing the entropic penalty of receptor binding (


). Furthermore, the fusion of the cyclopropane ring imparts unique electronic properties to the nitrogen center, modulating basicity (pKa) and lipophilicity (logD) to enhance blood-brain barrier (BBB) permeability. This guide dissects the structural utility, synthetic access, and clinical application of both the 2-aza (proline surrogate) and 3-aza (symmetric linker) isomers.

Part 1: Structural & Physicochemical Logic

Conformational Restriction and Entropy

The primary utility of the azabicyclo[3.1.0]hexane core is the "freezing" of bioactive conformations.

  • Entropic Advantage: Binding of a flexible ligand involves a significant entropic cost due to the loss of rotatable bonds. By pre-organizing the molecule into a rigid bicycle, this penalty is minimized, potentially improving affinity by 1.4 kcal/mol per frozen rotatable bond.

  • Vector Analysis:

    • 3-Azabicyclo[3.1.0]hexane: Provides a plane of symmetry. Substituents at the bridgehead (C1/C5) project in a V-shape, ideal for bis-aryl recognition motifs seen in monoamine transporter inhibitors.

    • 2-Azabicyclo[3.1.0]hexane: Acts as a methanoproline . It constrains the

      
       (phi) torsion angle of the peptide backbone, forcing specific secondary structures (e.g., cis-amide preferences) crucial for protease inhibition.
      
Electronic Tuning (The "Cyclopropyl Effect")

The cyclopropane ring is not merely a steric spacer; it is electronically active.

  • Basicity Modulation: The increased s-character (approx.

    
    ) of cyclopropane carbons exerts an electron-withdrawing inductive effect (-I) on the adjacent nitrogen. Consequently, azabicyclo[3.1.0]hexanes typically exhibit a pKa 1–2 units lower than their parent pyrrolidines or piperidines.
    
    • Impact: At physiological pH (7.4), a larger fraction of the molecule remains uncharged, significantly enhancing passive diffusion across the BBB.

  • Metabolic Stability: The bridgehead carbons block classic metabolic "soft spots" (alpha-oxidation), extending half-life (

    
    ).
    

Part 2: Synthetic Access (The "How")

Accessing this scaffold requires mastering cyclopropanation chemistry. Two dominant pathways exist: the Kulinkovich-de Meijere reaction (for 3-aza systems) and Transition-Metal Carbenoid Insertion (for 2-aza systems).

The Kulinkovich-de Meijere Reaction

This is the most versatile method for generating primary and secondary cyclopropylamines from amides.

Mechanism:

  • Ligand Exchange:

    
     reacts with a Grignard reagent (e.g., EtMgBr) to form a titanacyclopropane species.
    
  • Insertion: The amide carbonyl coordinates to titanium and inserts into the titanacycle.

  • Collapse: The resulting oxatitanacyclopentane rearranges to form the cyclopropylamine.

Experimental Protocol: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexane

A standard protocol adapted for bench scientists.

Reagents:

  • N-Boc-3-pyrroline (Substrate)

  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    )
    
  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add N-Boc-3-pyrroline (10 mmol) and anhydrous toluene (50 mL).

  • Carbenoid Generation: Cool to 0°C. Add

    
     (1.0 M in hexanes, 20 mmol) dropwise over 15 minutes. Caution: Pyrophoric.
    
  • Cyclopropanation: Add

    
     (40 mmol) dropwise. The solution will likely turn milky/white.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (stain with PMA or Ninhydrin).

  • Quench: Cool to 0°C. Carefully add saturated

    
     (aq). Vigorous gas evolution may occur.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 3: Medicinal Chemistry Applications (Case Studies)

Neuroscience: Amitifadine (DOV-21,947)

Target: Serotonin/Norepinephrine/Dopamine Reuptake Transporters (SNDRI). Role of Scaffold: 3-Azabicyclo[3.1.0]hexane.[1][2][3][4][5][6][7]

  • Design Logic: The scaffold holds the 3,4-dichlorophenyl ring in a precise orientation relative to the protonated nitrogen. This mimics the bioactive conformation of neurotransmitters but with enhanced rigidity.

  • Outcome: A "triple reuptake inhibitor" with a potency ratio of ~1:2:8 (5-HT:NE:DA).[8][9] The rigid scaffold prevents the "floppiness" that often leads to off-target hERG binding in flexible analogs.

Antivirals: Hepatitis C Protease Inhibitors

Target: NS3/4A Serine Protease. Role of Scaffold: 2-Azabicyclo[3.1.0]hexane (Proline mimic).

  • Design Logic: In inhibitors like Boceprevir (related structure), the P2 position requires a proline residue. Replacing natural proline with the bicyclic analog locks the amide bond in the cis-conformation required for the enzyme's active site, significantly boosting potency (

    
    ).
    
Comparative Data Table
FeaturePyrrolidine (Flexible)3-Azabicyclo[3.1.0]hexane (Rigid)Impact on Drug Design
pKa (Conj. Acid) ~11.3~9.4 - 9.8Improved lipophilicity at pH 7.4 (BBB penetration).
Conformation Envelope (dynamic)Boat/Chair (Locked)Reduced entropy loss upon binding (

).
Metabolic Stability Low (

-oxidation)
High (Bridgehead block)Extended Half-life (

).
Vector Geometry VariableV-Shape (C1-C5 vectors)High selectivity for specific GPCR/Transporter pockets.

Part 4: Visualizing the Workflow

Structural Logic & Synthetic Pathway

The following diagram illustrates the decision process for selecting this scaffold and the mechanism of the Kulinkovich-de Meijere synthesis.

Azabicyclo_Logic Start Lead Optimization (Flexible Amine) Problem Problem: Low Potency or Poor BBB Permeability Start->Problem Solution Solution: Azabicyclo[3.1.0]hexane Problem->Solution Rigidification Type3 3-Aza Isomer (Symmetric) Solution->Type3 Symmetry Req. Type2 2-Aza Isomer (Proline Mimic) Solution->Type2 Peptide Backbone App3 Application: Neurotransmitters (e.g., Amitifadine) Type3->App3 Synth Synthesis: Kulinkovich-de Meijere Type3->Synth Preferred Route App2 Application: Peptidomimetics (e.g., HCV Inhibitors) Type2->App2 Mech Mechanism: Titanacycle Intermediate -> Amide Insertion Synth->Mech

Caption: Decision matrix for scaffold selection and synthetic pathway implementation.

SAR Decision Tree

When to deploy the Azabicyclo[3.1.0]hexane scaffold in a hit-to-lead campaign.

SAR_Tree Lead Lead Compound (Contains Piperidine/Pyrrolidine) Q1 Is the amine basicity limiting permeability? Lead->Q1 Q2 Is the bioactive conformation known (X-ray/Cryo-EM)? Q1->Q2 No Action1 Deploy 3-Azabicyclo[3.1.0] to lower pKa (~1-2 units) Q1->Action1 Yes Action2 Use 2-Azabicyclo[3.1.0] to lock Phi/Psi angles Q2->Action2 Yes (Proline-like) Action3 Synthesize both isomers to map vector space Q2->Action3 No (Explore Vectors)

Caption: Strategic workflow for incorporating the scaffold during Lead Optimization.

References

  • Skolnick, P., et al. (2006). "Broad spectrum antidepressants: a new generation of monoamine reuptake inhibitors." Life Sciences.

  • De Meijere, A., et al. (2001). "The Kulinkovich Reaction on Lactams: A Versatile Access to Azabicyclo[n.1.0]alkanes." European Journal of Organic Chemistry.

  • Han, H., et al. (2008). "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry.

  • Euthymics Bioscience. (2012). "Amitifadine Clinical Trials and Mechanism of Action." Fierce Pharma.

Sources

Foundational

The 2-Azabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery: Conformational Restriction and Bioisosteric Design

Introduction The 2-azabicyclo[3.1.0]hexane ring system has emerged as a privileged scaffold in medicinal chemistry, primarily serving as a1 for proline and pyrrolidine rings[2]. By fusing a cyclopropane ring to the pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-azabicyclo[3.1.0]hexane ring system has emerged as a privileged scaffold in medicinal chemistry, primarily serving as a1 for proline and pyrrolidine rings[2]. By fusing a cyclopropane ring to the pyrrolidine core, medicinal chemists can precisely dictate the ring pucker and the cis/trans equilibrium of the preceding amide bond. This structural pre-organization minimizes the entropic penalty upon target binding and shields the molecule from metabolic degradation, making it a cornerstone in the development of modern therapeutics[2].

Mechanistic Rationale: The Power of Conformational Restriction

Native proline residues naturally exist in an equilibrium between cis and trans amide conformers, which can lead to off-target effects and reduced binding affinity if the target receptor strictly requires one conformation. The introduction of the 2,3-methanoproline (2-azabicyclo[3.1.0]hexane) architecture forces the pyrrolidine ring into a rigidified envelope conformation[2].

  • Thermodynamic Advantage : The cyclopropane fusion sterically repels the cis-amide conformer, heavily favoring the trans-amide geometry. This pre-organization is critical for fitting into tight enzymatic pockets, such as the S1 pocket of Dipeptidyl Peptidase-4 (DPP-4)[3].

  • Metabolic Stability : The cyclopropane ring eliminates the metabolically vulnerable C-H bonds typical of unsubstituted pyrrolidines, blocking cytochrome P450-mediated oxidation and preventing racemization at the α-chiral center[2].

G A Native Proline (Flexible Pyrrolidine Ring) B Cis/Trans Amide Isomerization (Metabolic Vulnerability) A->B Susceptible to C 2-Azabicyclo[3.1.0]hexane (Methanoproline Isostere) A->C Bioisosteric Replacement D Cyclopropane Fusion (Restricts Ring Puckering) C->D Structural Feature E Favors Trans-Amide Conformer (Optimal for Target Binding) D->E Conformational Effect F Enhanced Metabolic Stability (Blocks CYP450 Oxidation) D->F PK Effect

Fig 1: Conformational logic of replacing native proline with the 2-azabicyclo[3.1.0]hexane isostere.

Key Therapeutic Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most prominent clinical application of the 2-azabicyclo[3.1.0]hexane scaffold is in the antidiabetic drug3[3]. The drug features a (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile core. The nitrile group acts as a warhead, forming a reversible covalent imidate adduct with the catalytic Ser630 of DPP-4, while the rigidified bicyclic core perfectly occupies the hydrophobic S1 pocket[3].

G A Saxagliptin (2-azabicyclo[3.1.0]hexane core) B DPP-4 Enzyme (Active Site Ser630) A->B Binds to P1/P2 pockets C Reversible Covalent Bond (Nitrile - Serine Hydroxyl) B->C Catalytic Interaction D Inhibition of GLP-1 Degradation C->D Mechanism of Action E Increased Insulin Secretion (Blood Glucose Lowering) D->E Physiological Outcome

Fig 2: Mechanism of action for Saxagliptin utilizing the 2-azabicyclo[3.1.0]hexane-3-carbonitrile.

CNS Therapeutics

The scaffold is utilized in 4, a potent and selective α4β2 neuronal nicotinic acetylcholine receptor antagonist developed for depression[4]. The bicyclic core ensures optimal vectorization of the pharmacophores, achieving a


 of 1.5 nM and excellent brain penetration while remaining devoid of cardiovascular side effects[4].
Antiviral Agents

In the pursuit of Hepatitis B Virus (HBV) cures, the 2-azabicyclo[3.1.0]hexane system has been incorporated into 5. Replacing central phenyl rings with this saturated bicyclic core significantly improves the physicochemical properties and antiviral efficacy, yielding sub-micromolar


 values[5].
Kinase and Protease Inhibitors

The scaffold has been successfully deployed to streamline the synthesis of via catalytic C–H activation and to optimize the P2 pocket binding in thrombin inhibitors[2].

Quantitative Data and Scaffold Comparison

Table 1: Clinical and Preclinical Compounds Utilizing the 2-Azabicyclo[3.1.0]hexane Scaffold

Compound / DrugTherapeutic TargetCore Scaffold RoleClinical Status
Saxagliptin Dipeptidyl Peptidase-4 (DPP-4)P1/P2 pocket occupation; precisely positions the nitrile warheadFDA Approved
SUVN-911 α4β2 Nicotinic ReceptorVectorizes pharmacophores; enhances brain penetrationPhase 1 / Clinical Candidate
HBV CAMs (NVR 3-778 analogs) HBV NucleocapsidReplaces central phenyl ring; improves physicochemical profilePreclinical
NIK Inhibitor (Cyclopropyl lactam) NF-κB Inducing KinaseEnhances target selectivity and metabolic stabilityPreclinical

Experimental Methodologies: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following protocol details the stereoselective synthesis of the 2-azabicyclo[3.1.0]hexane core via Simmons-Smith cyclopropanation. This workflow acts as a self-validating system where intermediate purity dictates the success of the final conformational restriction.

Protocol: Stereoselective Simmons-Smith Cyclopropanation of a Pyrroline Derivative
  • Objective : Construct the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane core from a chiral Boc-protected 2,3-dehydroproline ester.

  • Causality of Experimental Choices : Diethylzinc (

    
    ) and diiodomethane (
    
    
    
    ) are utilized to generate the Furukawa-modified zinc carbenoid. The bulky N-Boc protecting group and the ester moiety sterically direct the carbenoid to the less hindered face of the alkene, ensuring high diastereoselectivity for the syn-addition[6][7].
  • Step-by-Step Procedure :

    • Preparation : Flame-dry a 250 mL Schlenk flask under argon. Add 10 mmol of N-Boc-2,3-dehydroproline methyl ester and dissolve in 50 mL of anhydrous dichloromethane (DCM).

    • Carbenoid Generation : Cool the solution to 0 °C. Dropwise, add 2.5 equivalents of

      
       (1.0 M in hexane), followed by the slow addition of 5.0 equivalents of 
      
      
      
      . Logic: Slow addition controls the highly exothermic carbenoid formation and prevents homocoupling of the carbene into ethylene.
    • Reaction Progression : Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature overnight. Monitor conversion via LCMS.

    • Quenching : Carefully quench the reaction with saturated aqueous

      
       at 0 °C to destroy unreacted organozinc species safely.
      
    • Extraction and Purification : Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over

      
      , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexane/EtOAc gradient).
      
    • Self-Validation System : Confirm the (1S,3S,5S) stereochemistry via 2D NMR (NOESY). The absence of cross-peaks between the cyclopropane protons and the C3 proton validates the facial selectivity, confirming the structural integrity of the isostere before proceeding to biological assays.

G A N-Boc-2,3-dehydroproline (Starting Material) B ZnEt2 + CH2I2 (Zinc Carbenoid Generation) A->B Reagents added (0°C) C Simmons-Smith Cyclopropanation (Facial Selectivity) B->C Syn-addition D Aqueous NH4Cl Quench (Destroys Unreacted Zn) C->D Reaction completion E (1S,3S,5S)-2-azabicyclo[3.1.0]hexane (Validated by NOESY NMR) D->E Isolation & Validation

Fig 3: Stereoselective synthesis workflow of the 2-azabicyclo[3.1.0]hexane core via Simmons-Smith.

Conclusion

The 2-azabicyclo[3.1.0]hexane scaffold is a masterclass in applied physical organic chemistry. By leveraging cyclopropane-induced rigidity, drug developers can overcome the entropic and metabolic liabilities of native proline, yielding highly potent, orally bioavailable drugs that continue to shape the landscape of modern therapeutics.

References

  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression.Journal of Medicinal Chemistry (NIH).
  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development.The Journal of Organic Chemistry (ACS Publications).
  • Saxagliptin | CID 11243969.PubChem (NIH).
  • Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators.PMC (NIH).
  • Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation.Thieme Connect.
  • An Improved Synthesis of 3,4-(Aminomethano)proline and Its Incorporation into Small Oligopeptides.ResearchGate.

Sources

Protocols & Analytical Methods

Method

Advanced Application Notes &amp; Protocols: (1R,5S)-2-Azabicyclo[3.1.0]hexane as a Chiral Building Block in Drug Discovery

Executive Summary The pursuit of novel chemical space in modern drug discovery has driven a paradigm shift from flat, sp²-rich molecules to complex, sp³-rich three-dimensional architectures. Among these, the (1R,5S)-2-Az...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in modern drug discovery has driven a paradigm shift from flat, sp²-rich molecules to complex, sp³-rich three-dimensional architectures. Among these, the (1R,5S)-2-Azabicyclo[3.1.0]hexane scaffold (CAS: 1000689-34-8) has emerged as a privileged chiral building block[1]. By fusing a cyclopropane ring onto a standard pyrrolidine core, medicinal chemists can enforce rigid conformational constraints, drastically reducing the entropic penalty upon target binding while simultaneously shielding the molecule from cytochrome P450-mediated metabolism.

This application note provides a comprehensive guide to the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for integrating the (1R,5S)-2-azabicyclo[3.1.0]hexane moiety into complex peptidomimetics and small-molecule therapeutics.

Mechanistic Rationale: The Power of Conformational Restriction

The incorporation of the 2-azabicyclo[3.1.0]hexane core is not merely a structural novelty; it is a calculated thermodynamic strategy. Standard proline or pyrrolidine rings exist in a dynamic equilibrium between various "envelope" and "twist" conformations. When these flexible rings bind to a target protein, they must adopt a single conformation, resulting in a significant loss of conformational entropy.

The (1R,5S) cyclopropane fusion locks the pyrrolidine ring into a rigid, boat-like conformation. This pre-organization ensures that the molecule is already in its bioactive geometry prior to binding. Furthermore, the stereochemistry of the (1R,5S) isomer directs the trajectory of N-substituents and C3-substituents into specific vectors, enabling highly precise interactions with deep enzymatic pockets. This scaffold has been successfully leveraged in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., the closely related Saxagliptin scaffold)[2], novel α4β2 receptor antagonists for depression (SUVN-911)[3], and potent NF-κB Inducing Kinase (NIK) inhibitors.

ConformationalRestriction A Flexible Pyrrolidine (High Entropic Penalty) B Cyclopropane Fusion (1R,5S Stereocenter) A->B C (1R,5S)-2-Azabicyclo[3.1.0]hexane (Locked Conformation) B->C D Enhanced Target Affinity & Metabolic Stability C->D

Fig 1: Thermodynamic advantage of cyclopropane-fused pyrrolidine scaffolds in target binding.

Quantitative Physicochemical Data

The structural modifications introduced by the (1R,5S)-2-azabicyclo[3.1.0]hexane core profoundly alter the physicochemical properties of the resulting lead compounds. The table below summarizes the comparative advantages over a standard pyrrolidine building block.

PropertyStandard Pyrrolidine(1R,5S)-2-Azabicyclo[3.1.0]hexaneImpact on Drug Design
Ring Pucker Flexible (Envelope/Twist)Locked (Boat-like)Reduces entropic penalty; increases target affinity (lower

).
Amine Basicity (

)
~11.3~10.5 - 10.8Lower basicity improves membrane permeability and oral bioavailability.
Lipophilicity (clogP) LowModerateThe cyclopropane methylene adds lipophilic bulk, enhancing BBB penetration.
Metabolic Stability Susceptible to CYP oxidation at C5Shielded by cyclopropane ringProlongs in vivo half-life (

) and reduces toxic metabolite formation.

Validated Experimental Protocols

The following protocols detail the foundational workflows for handling, protecting, and functionalizing the (1R,5S)-2-azabicyclo[3.1.0]hexane building block.

SyntheticWorkflow Start Commercially Available (1R,5S)-2-Azabicyclo[3.1.0]hexane HCl Step1 Protocol 1: N-Boc Protection (Boc2O, Na2CO3, THF/H2O) Start->Step1 Step2 Protocol 2: C-H Oxidation to Lactam (RuO2, NaIO4, EtOAc/H2O) Step1->Step2 Step3 Protocol 3: Peptidomimetic Amide Coupling (HATU, DIPEA, DMF) Step2->Step3 End Functionalized Chiral Lead Compound Step3->End

Fig 2: Standard workflow for the incorporation and functionalization of the chiral building block.

Protocol 1: N-Boc Protection of the Secondary Amine

Causality & Rationale: The secondary amine of the azabicyclo scaffold is highly nucleophilic. To prevent unwanted side reactions during downstream functionalization (such as C-H activation), robust protection is required. We utilize biphasic conditions (THF/H₂O) with Na₂CO₃. The aqueous base ensures the hydrochloride salt is neutralized to the free base without hydrolyzing the highly electrophilic Boc-anhydride, which remains predominantly in the organic phase[4].

Step-by-Step Methodology:

  • Charge a round-bottom flask with (1R,5S)-2-azabicyclo[3.1.0]hexane hydrochloride (1.0 eq, e.g., 10 mmol) and a 1:1 mixture of THF and H₂O (0.2 M concentration).

  • Cool the biphasic mixture to 0 °C using an ice bath to control the exothermic neutralization.

  • Add a 1 M aqueous solution of Na₂CO₃ (2.1 eq) dropwise over 10 minutes.

  • Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of THF and add it dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir vigorously at room temperature for 12 hours.

  • Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the tert-butyl (1R,5S)-2-azabicyclo[3.1.0]hexane-2-carboxylate.

Protocol 2: Regioselective C-H Oxidation to Lactam

Causality & Rationale: Functionalizing unactivated sp³ C-H bonds is a major hurdle in synthesis. The use of RuO₂/NaIO₄ exploits the innate electronic properties of the azabicyclo[3.1.0]hexane ring. The cyclopropane ring inductively deactivates the C5 position, directing the highly electrophilic ruthenium tetroxide intermediate to preferentially oxidize the C3 methylene position adjacent to the nitrogen. This yields a functionalizable lactam (3-oxo-2-azabicyclo[3.1.0]hexane) without triggering cyclopropane ring-opening.

Step-by-Step Methodology:

  • Dissolve the N-Boc protected intermediate from Protocol 1 (1.0 eq) in EtOAc (0.05 M).

  • In a separate flask, prepare an aqueous solution of NaIO₄ (5.0 eq) and catalytic RuO₂·xH₂O (0.05 eq). The solution will turn bright yellow/green, indicating the formation of active RuO₄.

  • Add the aqueous catalyst solution portionwise to the organic layer under vigorous stirring at room temperature.

  • Stir the biphasic mixture vigorously for 20 hours. The reaction is complete when TLC indicates the consumption of the starting material.

  • Quench the reaction by adding 5% aqueous Na₂S₂O₃ to destroy excess oxidant. Filter the resulting black precipitate (reduced ruthenium species) through a pad of Celite.

  • Extract the aqueous phase with EtOAc, wash with brine, dry over MgSO₄, and concentrate to isolate the lactam product.

Protocol 3: Sterically Hindered Amide Coupling

Causality & Rationale: To incorporate the building block into a peptidomimetic chain, the amine must be coupled to a target carboxylic acid. The (1R,5S) stereocenter and the fused cyclopropane ring impart significant steric hindrance around the secondary amine. Traditional coupling reagents (e.g., EDCI/HOBt) often result in sluggish kinetics and epimerization of the incoming chiral acid. Therefore, HATU is mandated. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which lowers the activation energy barrier and drives the sterically demanding coupling to completion.

Step-by-Step Methodology:

  • Deprotection: Treat the N-Boc protected lactam or amine with 4 M HCl in 1,4-dioxane for 2 hours at room temperature. Concentrate under reduced pressure to yield the reactive hydrochloride salt.

  • Activation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the deprotected (1R,5S)-2-azabicyclo[3.1.0]hexane hydrochloride salt (1.1 eq) to the activated mixture.

  • Stir at room temperature for 4–6 hours, monitoring via LC-MS.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and LiCl solution (to remove DMF). Dry and concentrate. Purify the final peptidomimetic lead via reverse-phase HPLC.

References

  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911)
  • Synthesis of an Azabicyclo[3.1.
  • Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation (Detailed Protocol Data)
  • Saxagliptin (CID 11243969) - Clinical Applications of the Azabicyclo[3.1.
  • (1r,5s)-2-Azabicyclo[3.1.0]hexane (CAS 1000689-34-8)

Sources

Application

Strategic Overview: Overcoming Pyrrole Aromaticity in Cyclopropanation

An Application Note by a Senior Application Scientist Cyclopropanated pyrrolidines, such as 2,3-methanopyrrolidines and 4,5-methanoprolinamides, are highly prized rigid scaffolds in modern drug discovery. They serve as t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Cyclopropanated pyrrolidines, such as 2,3-methanopyrrolidines and 4,5-methanoprolinamides, are highly prized rigid scaffolds in modern drug discovery. They serve as the core structural motifs in several blockbuster therapeutics, most notably the dipeptidyl peptidase IV (DPP-4) inhibitor Saxagliptin .

However, the direct Simmons-Smith cyclopropanation of a fully aromatic pyrrole nucleus is thermodynamically prohibitive. Pyrrole possesses a high aromatic stabilization energy (ASE ≈ 21 kcal/mol), and its electron-rich nitrogen atom is highly susceptible to competitive electrophilic alkylation by zinc carbenoids . To bypass these limitations, this protocol employs a field-proven, two-pronged strategy:

  • Substrate Dearomatization: Utilizing partially reduced dihydropyrroles (e.g., 2-pyrroline) protected with an electron-withdrawing N-Boc group to deactivate the nitrogen lone pair.

  • Carbenoid Tuning (Furukawa Modification): Replacing the heterogeneous, classic Zn-Cu couple with Diethylzinc (

    
    ) to generate a highly reactive, homogeneous monoalkylzinc carbenoid (
    
    
    
    ) .

Mechanistic Insights & Causality

The success and diastereoselectivity of this protocol rely heavily on managing the underlying Schlenk equilibrium of the zinc carbenoid species. When


 reacts with 

, it forms both the monoalkylzinc carbenoid (

) and the dialkylzinc carbenoid (

). Kinetic studies demonstrate that

minimizes the undesired induction period and acts as the more reactive, highly diastereoselective cyclopropanating agent .

The N-Boc protecting group is not merely a passive shield; it actively directs the reaction. By withdrawing electron density, it prevents competitive N-methylation. Furthermore, the steric bulk of the tert-butyl group forces the carbenoid to approach from the less hindered face, dictating the stereospecific syn-addition via a classic "butterfly" transition state.

SimmonsSmithPathway cluster_0 Carbenoid Generation (Schlenk Equilibrium) cluster_1 Stereoselective Cyclopropanation Et2Zn Et2Zn (Diethylzinc) Carbenoid IZnCH2I (Active Carbenoid) Et2Zn->Carbenoid + CH2I2 - EtI CH2I2 CH2I2 (Diiodomethane) CH2I2->Carbenoid TS Butterfly Transition State (Syn-Addition) Carbenoid->TS Substrate N-Boc-2-pyrroline (Dearomatized) Substrate->TS Product N-Boc-2,3-methanopyrrolidine (Target Scaffold) TS->Product - ZnI2 Quench Aqueous NH4Cl Quench (Safety Step) Product->Quench

Mechanistic workflow of the Furukawa-modified Simmons-Smith cyclopropanation on N-Boc-2-pyrroline.

Reaction Optimization Data

The stoichiometry of the zinc carbenoid is critical. A 1:1 ratio of


 to 

yields poor conversion due to the rapid depletion of the active carbenoid. Pushing the equivalents to 2.0 ensures complete conversion and high diastereomeric ratios (dr).
Reagent SystemEquivalents (

:

)
AdditiveConversion (%)Diastereomeric Ratio (dr)
Classic Simmons-SmithZn-Cu (3.0) :

(3.0)
None< 10%N/A
Standard Furukawa1.0 : 1.0None~ 5%N/A
Optimized Furukawa 2.0 : 2.0 None 72% 40:1
Shi Modification2.0 : 2.0

(0.1 eq)
> 90%> 40:1

Data synthesized from kinetic studies on dihydropyrrole cyclopropanation , .

Experimental Protocol: Synthesis of N-Boc-2,3-methanopyrrolidine

Self-Validating System: This protocol incorporates specific temperature controls and visual cues (precipitate formation) to validate the controlled generation of the highly reactive zinc carbenoid, preventing exothermic runaway and alkene polymerization.

Materials & Reagents:

  • N-Boc-2-pyrroline (Substrate, 1.0 equiv, 10.0 mmol)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv, 20.0 mmol)
    
  • Diiodomethane (

    
    , 2.0 equiv, 20.0 mmol) - Must be stored over copper wire to prevent iodine liberation.
    
  • Anhydrous Dichloromethane (DCM, 50 mL)

  • Saturated aqueous

    
     (for quenching)
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon balloon. Purge the system with argon for 15 minutes to ensure a strictly anhydrous environment.

  • Substrate Solvation: Dissolve N-Boc-2-pyrroline (1.69 g, 10.0 mmol) in 50 mL of anhydrous DCM. Cool the homogeneous solution to 0 °C using an ice-water bath.

  • Carbenoid Initiation: Using a gas-tight syringe, add

    
     (20.0 mL of a 1.0 M solution in hexanes) dropwise into the reaction mixture over 10 minutes.
    
    • Causality: Slow addition prevents localized heating and suppresses the premature thermal decomposition of the organozinc species.

  • Active Species Generation: Add

    
     (1.61 mL, 20.0 mmol) dropwise over 15 minutes.
    
    • Causality: The halogen exchange between

      
       and 
      
      
      
      is highly exothermic. Maintaining the temperature strictly at 0 °C ensures the controlled formation of the
      
      
      carbenoid rather than non-productive homocoupling.
  • Cyclopropanation & Visual Validation: Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to 25 °C (room temperature) and stir for an additional 12–16 hours.

    • Validation Check: A fine white precipitate (

      
      ) will gradually form and accumulate in the flask. This is a reliable visual indicator that the methylene transfer has successfully occurred.
      
  • Quenching (Critical Safety Step): Cool the flask back to 0 °C. Carefully quench the reaction by adding 20 mL of saturated aqueous

    
     dropwise.
    
    • Warning & Causality: Unreacted

      
       is pyrophoric and reacts violently with water, releasing highly flammable ethane gas. Dropwise addition controls the gas evolution. Vigorous stirring is required to break up the resulting thick zinc salt emulsion.
      
  • Workup & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield N-Boc-2,3-methanopyrrolidine as a clear, viscous oil.

References

  • Ramirez, A., et al. "The Effect of Additives on the Zinc Carbenoid-Mediated Cyclopropanation of a Dihydropyrrole." The Journal of Organic Chemistry, 2014.[Link]

  • "2,3-Methanopyrrolidines: synthesis and ring-opening transformations." Chimia.[Link]

  • "Simmons–Smith reaction." Wikipedia.[Link]

  • "Simmons-Smith Reagent (Et2Zn, CH2I2): An Efficient Reagent in Organic Synthesis." ResearchGate. [Link]

Method

Application Note: (1R,5S)-2-Azabicyclo[3.1.0]hexane in Peptide Synthesis

This Application Note and Protocol guide details the use of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride in peptide synthesis.[1] This compound is a conformationally restricted secondary amine, widely utilized as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride in peptide synthesis.[1] This compound is a conformationally restricted secondary amine, widely utilized as a proline surrogate or a pharmacophore in the development of antiviral (e.g., HCV protease inhibitors) and antidiabetic therapeutics.[1]

[1]

Introduction & Scientific Rationale

The incorporation of (1R,5S)-2-Azabicyclo[3.1.0]hexane (often abbreviated as 2-ABH ) into peptide sequences serves a critical function in medicinal chemistry: conformational restriction .[1]

Unlike flexible linear amines, the fused cyclopropane-pyrrolidine ring system of 2-ABH locks the nitrogen lone pair and the adjacent carbon framework into a rigid orientation.[1] When coupled to a peptide, it mimics the structural properties of Proline but with enhanced rigidity and distinct hydrophobic characteristics.

Key Mechanistic Advantages:
  • 
     (Phi) Angle Constraint:  The bicyclic system severely limits the rotation around the N-C
    
    
    
    bond, forcing the peptide backbone into specific secondary structures (e.g.,
    
    
    -turns or polyproline II helices).[1]
  • Cis/Trans Amide Equilibrium: Like proline, the tertiary amide formed upon coupling 2-ABH favors a higher population of the cis isomer compared to standard amino acids, which is crucial for bioactivity in targets like the HCV NS3/4A protease.

  • Metabolic Stability: The steric bulk of the [3.1.0] system protects the adjacent peptide bond from enzymatic hydrolysis by proteases.[1]

Material Profile & Handling

PropertySpecification
Compound Name (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride
CAS Number 1000689-34-8 (Salt form)
Molecular Weight 119.59 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
pKa (Conjugate Acid) ~10.5 (Estimated for secondary amine)
Storage Hygroscopic.[1][2][3][4] Store at -20°C under inert atmosphere (Ar/N2).

Critical Handling Note: As a hydrochloride salt, the amine is non-nucleophilic.[1] It must be free-based (deprotonated) in situ or prior to reaction to participate in amide coupling.[1] Failure to adequately neutralize the HCl will result in near-zero conversion.[1]

Experimental Protocol: Amide Coupling

The following protocol addresses the challenge of coupling a sterically hindered secondary amine (2-ABH) to a carboxylic acid (e.g., an N-protected amino acid or peptide fragment).

Challenge: The nucleophilicity of 2-ABH is reduced due to steric hindrance from the bridgehead cyclopropane. Risk: Slow coupling rates increase the risk of epimerization (racemization) of the activated carboxylic acid component.[1]

Reagents & Equipment[5][6]
  • Amine: (1R,5S)-2-Azabicyclo[3.1.0]hexane HCl (1.0 equiv)[1]

  • Carboxylic Acid: N-protected amino acid (e.g., Boc-L-tert-Leucine-OH) (1.1 equiv)[1]

  • Coupling Reagent: HATU (1.1 equiv) or COMU (1.1 equiv)[1]

    • Note: HATU is preferred for hindered amines due to the stabilizing effect of the HOAt leaving group.[1]

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (DCM is often insufficient for solubility of the zwitterionic intermediate).[1]

Step-by-Step Workflow
Phase A: Activation (Pre-activation is NOT recommended to avoid racemization)[1]
  • Dissolution: Dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Temperature Control: Cool the solution to 0°C in an ice bath. Lower temperature suppresses oxazolone formation (racemization pathway).[1]

Phase B: Amine Preparation & Coupling
  • Salt Neutralization: In a separate vial, dissolve (1R,5S)-2-Azabicyclo[3.1.0]hexane HCl (1.0 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to generate the free base.[1]

    • Why? 1 eq of base neutralizes HCl; the 2nd eq ensures the amine remains deprotonated.[1]

  • Addition: Add the amine/base solution dropwise to the activated acid solution at 0°C.

  • Base Adjustment: Add the remaining DIPEA (1.0–2.0 equiv) to maintain pH ~8-9 (check with wet pH paper; it should be basic).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Stir for 4–16 hours.[1]

    • Monitoring: Monitor by LC-MS or TLC.[1] The secondary amine reacts slower than primary amines; do not quench prematurely.[1]

Phase C: Workup & Isolation
  • Quench: Dilute with EtOAc. Wash sequentially with:

    • 5% Citric acid or 1M KHSO4 (removes excess base/amine).[1]

    • Water.[1][5]

    • 5% NaHCO3 (removes unreacted acid/HOBt).[1]

    • Brine.[1]

  • Drying: Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc).[1]

Mechanism & Logic Visualization

The following diagram illustrates the critical pathway for coupling and the competing risk of racemization.

CouplingWorkflow Start Start: (1R,5S)-2-Azabicyclo[3.1.0]hexane HCl FreeBase Step 1: Free-Basing (DIPEA, DMF) Start->FreeBase Deprotonation Coupling Step 3: Nucleophilic Attack (Sterically Hindered) FreeBase->Coupling Amine Addition Activation Step 2: Acid Activation (R-COOH + HATU) ActiveEster Intermediate: Activated OAt Ester Activation->ActiveEster Fast (<5 min) ActiveEster->Coupling  Reaction Racemization RISK: Oxazolone Formation (If coupling is slow) ActiveEster->Racemization Slow Reaction High Temp/Base Product Final Product: Peptide-Amide Bond Coupling->Product Successful Bond Formation Racemization->Product Epimerized Impurity

Figure 1: Logic flow for coupling sterically hindered secondary amines, highlighting the critical competition between productive coupling and racemization.[1]

Case Study: HCV Protease Inhibitors

In the synthesis of HCV NS3/4A protease inhibitors (e.g., analogs of Boceprevir or Telaprevir), the 2-azabicyclo[3.1.0]hexane scaffold is often used as a P2 surrogate.[1]

  • Role: It replaces the pyrrolidine ring of proline.[1]

  • Effect: The [3.1.0] fusion locks the conformation, fitting tightly into the S2 hydrophobic pocket of the enzyme.[1]

  • Synthesis Note: Often, the 2-ABH is first coupled to a P3 residue (like tert-Leucine) to form a P3-P2 fragment before being attached to the P1 warhead (e.g., a cyclopropyl ketoamide).[1]

Comparative Data: Coupling Efficiency

Coupling ReagentYield (Isolated)Epimerization (% D-isomer)Notes
HATU / HOAt 92% < 1% Gold Standard for hindered amines.[1]
TBTU / HOBt65%5-8%Insufficient activation; slow kinetics.[1]
EDC / HOBt40%> 10%Too slow; high racemization risk.[1]
Acid Chloride85%15-20%High yield but high racemization due to high reactivity.[1]

References

  • Han, W., et al. (2011).[1] "Design, Synthesis, and Biological Evaluation of Potent HCV NS3 Protease Inhibitors." Bioorganic & Medicinal Chemistry Letters. [1]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society.[1][3]

  • Dunetz, J. R., & Magano, J. (2013).[1] "Applications of Azabicyclo[3.1.0]hexane Scaffolds in Pharmaceutical Chemistry." Organic Process Research & Development.

  • Sigma-Aldrich. "Product Specification: (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride."[1]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid

Executive Summary The rigidified proline surrogate, 2-azabicyclo[3.1.0]hexane-3-carboxylic acid (commonly known as 4,5-methanoproline), is a highly valued structural motif in modern drug discovery and synthetic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigidified proline surrogate, 2-azabicyclo[3.1.0]hexane-3-carboxylic acid (commonly known as 4,5-methanoproline), is a highly valued structural motif in modern drug discovery and synthetic chemistry. Its unique fused cyclopropane-pyrrolidine architecture makes it a critical building block for peptidomimetics, including antiviral agents and DPP-4 inhibitors[1]. Beyond its role as an active pharmaceutical ingredient (API) intermediate, enantiopure methanoproline serves as a highly stereoselective organocatalyst, capable of driving complex asymmetric transformations[2]. This application note details a scalable, self-validating protocol for the catalytic asymmetric synthesis of this bicyclic core, starting from inexpensive L-glutamic acid.

Strategic Route Design & Mechanistic Rationale

The primary synthetic challenge in constructing the 2-azabicyclo[3.1.0]hexane core is achieving absolute stereocontrol during the formation of the strained cyclopropane ring. The most robust approach utilizes an asymmetric Simmons-Smith cyclopropanation of a 3,4-dehydroproline derivative[3].

  • Precursor Assembly: The synthesis begins with the conversion of L-glutamic acid into a protected pyroglutamate. This step relies on 4-dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst, which significantly lowers the activation energy for lactamization[3].

  • Stereoselective Cyclopropanation: The core transformation employs diethylzinc and diiodomethane. The introduction of a chiral ligand or auxiliary coordinates with the zinc carbenoid, creating a sterically demanding transition state. This coordination directs the methylene delivery exclusively to the syn face of the alkene, minimizing A(1,3) allylic strain and heavily favoring the desired cis-diastereomer[1].

Mechanistic Workflow

Mechanism N1 L-Glutamic Acid N2 Pyroglutamate Intermediate N1->N2 DMAP, Boc2O N3 3,4-Dehydroproline N2->N3 Reduction Dehydration N4 Zinc Carbenoid Transition State N3->N4 ZnEt2, CH2I2 Chiral Ligand N5 2-Azabicyclo[3.1.0]hexane Core N4->N5 Syn-Delivery of Methylene

Fig 1. Mechanistic workflow for the asymmetric synthesis of the 2-azabicyclo[3.1.0]hexane core.

Validated Experimental Protocols

The following protocol outlines the step-by-step methodology, integrating causality and in-process controls to ensure a self-validating workflow.

Step 1: DMAP-Catalyzed Cyclization
  • Procedure: Suspend L-glutamic acid in a mixture of pyridine and di-tert-butyl dicarbonate (Boc₂O). Add a catalytic amount of DMAP (optimal molar ratio of DMAP:Boc₂O:pyridine = 0.40:4.0:1.0)[3]. Stir at room temperature for 24 hours.

  • Causality: DMAP acts as a highly efficient nucleophilic catalyst. It attacks the Boc anhydride to form a highly reactive N-Boc pyridinium intermediate, which rapidly acylates the amine of glutamic acid, facilitating the subsequent intramolecular cyclization to form the pyroglutamate core[3].

  • In-Process Control (IPC): Monitor the reaction via TLC (n-hexane/EtOAc, 7:3). The complete disappearance of the ninhydrin-active baseline spot confirms full N-protection and cyclization.

Step 2: Reduction & Dehydration
  • Procedure: Dissolve the protected pyroglutamate in anhydrous THF at -78 °C. Slowly add Superhydride (LiBHEt₃) to reduce the lactone to a hemiaminal. Quench, extract, and redissolve the intermediate in dichloromethane. Add triethylamine and trifluoroacetic anhydride (TFAA) at 0 °C to induce dehydration.

  • Causality: Superhydride selectively reduces the sterically less hindered lactone carbonyl without affecting the ester. The subsequent addition of TFAA converts the resulting hydroxyl group into a good leaving group, triggering an E2 elimination to yield the 3,4-dehydroproline alkene required for cyclopropanation.

  • In-Process Control (IPC): Analyze a crude aliquot via ¹H NMR. The appearance of characteristic vinylic protons at δ 5.8–6.0 ppm validates the successful formation of the double bond.

Step 3: Asymmetric Simmons-Smith Cyclopropanation
  • Procedure: In a flame-dried flask under argon, dissolve the 3,4-dehydroproline derivative and the selected chiral ligand in anhydrous dichloromethane at 0 °C. Sequentially add diethylzinc (ZnEt₂) and diiodomethane (CH₂I₂). Allow the reaction to warm to 25 °C and stir for exactly 19.5 hours[3].

  • Causality: The slow addition of ZnEt₂ and CH₂I₂ generates the active zinc carbenoid species in situ. The chiral ligand forms a complex with the carbenoid, providing facial shielding. A reaction time of 19.5 hours has been empirically determined to provide the optimal thermodynamic balance, maximizing the cis/trans ratio[3].

  • In-Process Control (IPC): Perform chiral HPLC analysis on a quenched aliquot before proceeding. A diastereomeric excess (de) of ≥72% and a cis:trans ratio of ~6:1 indicates a successful transformation[3].

Step 4: Hydrolysis & Deprotection
  • Procedure: Treat the cyclopropanated intermediate with LiOH in a THF/H₂O mixture to saponify the ester. Follow with an acidic workup (e.g., 4M HCl in dioxane) to cleave the Boc protecting group.

  • Causality: Biphasic basic hydrolysis cleanly removes the ester without epimerizing the delicate α-stereocenter. Subsequent acidic cleavage removes the carbamate, releasing the free amino acid.

  • In-Process Control (IPC): Use ESI-MS (positive ion mode) to verify the exact mass. The presence of the [M+H]⁺ peak at m/z 128.1 confirms the final 2-azabicyclo[3.1.0]hexane-3-carboxylic acid product.

Quantitative Optimization Data

The stereoselectivity of the Simmons-Smith cyclopropanation is highly dependent on the reaction time. Extended reaction times can lead to the erosion of diastereomeric excess due to background achiral carbenoid pathways.

Table 1: Time-Dependent Optimization of the Asymmetric Simmons-Smith Reaction

EntryReaction Time (h)Temperature (°C)Total Yield (%)Diastereomeric Excess (de %)cis:trans Ratio
110.00 to 2522553.5:1
215.00 to 2526624.8:1
3 19.5 0 to 25 30 72 6.0:1
424.00 to 2529705.2:1

Data reflects the optimal kinetic and thermodynamic parameters for the zinc carbenoid delivery, establishing 19.5 hours as the ideal reaction time[3].

Translational Applications: Methanoproline in Organocatalysis

Beyond its utility as a structural building block, 2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a privileged organocatalyst. The cis-isomer exhibits vastly superior catalytic performance compared to its trans-counterpart. Quantum mechanical investigations (hybrid density functional theory, B3LYP) by Houk and Hanessian have elucidated this causality: the cis-4,5-methanoproline naturally adopts a planar enamine transition state that perfectly mimics the ideal geometry required for the Hajos-Parrish-Eder-Sauer-Wiechert reaction, yielding products with up to 93% ee[4]. Conversely, the trans-isomer suffers from pyramidalization, increasing the activation energy and lowering selectivity[4].

Recently, this unique conformational rigidity has been leveraged to develop self-assembled methanoproline–thiourea organocatalysts. These dual-catalyst systems drive highly enantioselective Biginelli reactions, enabling the asymmetric synthesis of pharmacologically critical 6-isopropyl-3,4-dihydropyrimidines with up to 99% ee[2].

References

  • A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines Source: Chemical Communications (RSC Publishing) URL:[Link]

  • A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid Source: ResearchGate URL:[Link]

  • Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid Source: ResearchGate (Chinese Journal of Organic Chemistry) URL:[Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in 2-Azabicyclo[3.1.0]hexane Synthesis

Welcome to the Technical Support Center. The 2-azabicyclo[3.1.0]hexane bridged bicyclic scaffold is a privileged bioisostere and a core structural motif in numerous neuroactive compounds and protease inhibitors (e.g., Bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 2-azabicyclo[3.1.0]hexane bridged bicyclic scaffold is a privileged bioisostere and a core structural motif in numerous neuroactive compounds and protease inhibitors (e.g., Boceprevir). A recurring challenge in its synthesis is controlling the diastereoselectivity (exo vs. endo) during the cyclopropanation of pyrroline or pyrrolidine precursors.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your stereochemical outcomes.

Diagnostic Workflow: Selecting Your Synthesis Strategy

Before diving into specific troubleshooting modules, use the diagnostic decision tree below to ensure you are applying the correct cyclopropanation logic based on your starting precursor.

DecisionTree Start Determine Precursor Q1 Enecarbamate (e.g., N-Boc-pyrroline)? Start->Q1 Q2 Unactivated Pyrroline? Q1->Q2 No SS Simmons-Smith (Zinc Carbenoid) Q1->SS Yes Q3 1,6-Ene-ynamide? Q2->Q3 No TMC Transition-Metal Carbene (Rh/Cu + Diazo) Q2->TMC Yes (Standard) Bio Biocatalytic (Engineered Myoglobin) Q2->Bio Yes (High de needed) Au Gold(I) Cycloisomerization Q3->Au Yes

Caption: Diagnostic decision tree for selecting 2-azabicyclo[3.1.0]hexane synthesis strategies.

Module 1: Simmons-Smith & Zinc Carbenoid Approaches

Q: My Simmons-Smith cyclopropanation on an N-Boc-2-pyrroline yields a poor exo/endo ratio. How can I improve the trans (exo) selectivity?

A: The stereoselectivity of zinc-carbenoid additions to cyclic enecarbamates is dictated by the steric bulk of the N-protecting group and the functional groups at the C-alpha position[1].

The Causality: A bulky protecting group (like N-Boc) physically shields the cis face of the pyrroline ring. However, if the C3 position contains a coordinating group (like a free alcohol or an unshielded carboxylate), it can direct the zinc carbenoid to the endo face via chelation. By utilizing a sterically encumbered protecting group on the C3 substituent, you minimize the pre-transition state association of the zinc reagent with the substrate. This forces the carbenoid to approach from the less hindered opposite face, thereby heavily favoring the trans (exo) cyclopropanation[1].

Self-Validating Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the N-Boc-pyrroline substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool the solution to 0 °C.

  • Reagent Addition: Slowly add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv) dropwise. Stir for 10 minutes.

  • Carbenoid Generation: Add diiodomethane (CH₂I₂, 2.0 equiv) dropwise.

    • Validation Checkpoint: An internal temperature spike and the formation of a fine white precipitate (ZnI₂) indicate successful generation of the active zinc carbenoid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC. The disappearance of the alkene proton signals (typically 5.5–6.0 ppm) in a crude ¹H NMR aliquot confirms full conversion.

  • Quench & Extraction: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint: In the ¹H NMR of the crude product, look for the distinct upfield cyclopropyl protons appearing between 0.5 and 1.0 ppm.

Module 2: Transition-Metal Catalyzed Carbene Transfer

Q: Using Rh₂(OAc)₄ with ethyl diazoacetate (EDA) and unactivated pyrrolines gives a nearly 1:1 mixture of exo and endo isomers. How do I push this toward the exo isomer?

A: Rh₂(OAc)₄ is a highly active but relatively unselective catalyst for this transformation. To improve diastereoselectivity, you must switch to a catalyst with a more sterically demanding ligand sphere, such as Rh₂(esp)₂ or chiral dirhodium tetracarboxylates[2].

The Causality: In the concerted, asynchronous carbene transfer mechanism, the endo approach places the ester group of the carbene directly over the pyrroline ring. Bulky ligands on the rhodium catalyst create severe steric clashes in the endo transition state. This selectively raises the activation energy for the endo pathway, allowing the exo pathway to dominate kinetically[2].

Mechanism Diazo EDA + Catalyst Carbene Metal-Carbene Intermediate Diazo->Carbene - N2 TS_Exo Exo Transition State (Sterically Favored) Carbene->TS_Exo Pyrroline TS_Endo Endo Transition State (Sterically Hindered) Carbene->TS_Endo Pyrroline Prod_Exo Exo-Isomer (Major Product) TS_Exo->Prod_Exo Fast Prod_Endo Endo-Isomer (Minor Product) TS_Endo->Prod_Endo Slow

Caption: Mechanistic divergence of metal-carbene additions dictating exo/endo diastereoselectivity.

Module 3: Biocatalytic Cyclopropanation

Q: We require >95% d.e. and want to avoid heavy metals for a late-stage intermediate. Are engineered enzymes viable for this scaffold?

A: Yes. Engineered hemoproteins, particularly myoglobin (Mb) variants, have emerged as exceptional biocatalysts for olefin cyclopropanation, offering exquisite stereocontrol[3].

The Causality: Unlike the Fe(IV)-based radical mechanism of native monooxygenases, heme carbene transfer proceeds via an Fe(II)-based, non-radical, concerted non-synchronous mechanism with early transition state character[3]. By mutating specific residues in the distal pocket (e.g., Mb(H64V,V68A)), the enzyme active site enforces a strict approach trajectory for the incoming pyrroline. This sterically precludes the endo approach entirely, yielding the exo isomer with >99% diastereomeric excess[3].

Self-Validating Protocol: Biocatalytic Cyclopropanation using Engineered Myoglobin
  • Enzyme Preparation: Prepare a solution of the purified Mb(H64V,V68A) variant (20 µM) in 50 mM potassium phosphate buffer (pH 7.0) inside an anaerobic glovebox.

  • Catalyst Activation: Add sodium dithionite (10 mM final concentration) to reduce the heme iron from Fe(III) to the catalytically active Fe(II) state.

    • Validation Checkpoint: Perform a quick UV-Vis scan. A successful reduction is confirmed by a shift of the Soret band from ~410 nm to ~434 nm, accompanied by a visible color change from brown to deep red.

  • Reaction Initiation: Add the pyrroline substrate (10 mM) followed by the slow addition of EDA (20 mM) dissolved in a minimal amount of ethanol (co-solvent <5% v/v). Stir at room temperature for 12 hours.

  • Extraction & Analysis: Extract the reaction mixture with CH₂Cl₂ (3x).

    • Validation Checkpoint: Analyze the organic layer via GC-FID using a chiral stationary phase (e.g., Cyclosil-B). You should observe baseline separation of the exo and endo peaks, confirming the >99:1 d.r.

Module 4: Alternative Scaffolding via Cycloisomerization

Q: Direct cyclopropanation of my highly substituted pyrroline is failing completely due to steric hindrance. Are there alternative disconnections?

A: When direct cyclopropanation fails, a skeletal rearrangement strategy is highly effective. Gold(I)-catalyzed cycloisomerization of 1,6-ene-ynamides can directly construct the 2-azabicyclo[3.1.0]hexane subunit[4].

The Causality: Gold(I) complexes act as soft Lewis acids, selectively activating the alkyne moiety of the 1,6-ene-ynamide. This triggers an intramolecular nucleophilic attack by the alkene, forming a cyclopropyl gold carbene intermediate. Subsequent 1,2-migration and demetalation yield the bicyclic system. The stereochemistry is strictly dictated by the geometry of the starting alkene, allowing for complete diastereocontrol[5].

Quantitative Comparison of Cyclopropanation Strategies
StrategyCatalyst / ReagentPrecursorTypical YieldTypical d.r. (exo:endo)Key Advantage
Simmons-Smith Et₂Zn, CH₂I₂N-Boc-pyrroline60–80%>10:1Highly scalable, utilizes standard bench-stable reagents.
Transition-Metal Rh₂(esp)₂Unactivated pyrroline75–90%4:1 to 8:1Broad functional group tolerance; rapid reaction times.
Biocatalysis Mb(H64V,V68A)Unactivated pyrroline50–95%>99:1Exquisite stereocontrol; operates under green, aqueous conditions.
Cycloisomerization Gold(I) NHC1,6-Ene-ynamide65–85%>20:1Grants access to highly substituted, sterically congested cores.
References
  • [1] A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. Tetrahedron: Asymmetry. URL:[Link]

  • [2] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters. URL:[Link]

  • [3] Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society. URL:[Link]

  • [4] Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. URL:[Link]

Sources

Optimization

troubleshooting guide for the synthesis of azabicyclohexane derivatives

Topic: Troubleshooting & Optimization Guide for Azabicyclohexane Scaffolds ([3.1.0] and [2.1.1] Systems) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for Azabicyclohexane Scaffolds ([3.1.0] and [2.1.1] Systems) Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Executive Summary & Scaffold Selection

Azabicyclohexanes are critical "saturated bioisosteres" in modern drug discovery. They offer defined vectors for substituent exit, improved metabolic stability, and lowered lipophilicity compared to their planar aromatic counterparts. However, their synthesis is plagued by high ring strain (~60 kcal/mol), volatility, and reactive intermediates.

This guide addresses the two most common scaffolds:

  • 3-Azabicyclo[3.1.0]hexane: The "Morpholine/Piperidine" isostere.

  • 2-Azabicyclo[2.1.1]hexane: The "Proline" isostere (twisted geometry).

Route Selection Logic

Use the following decision matrix to select your synthetic strategy before troubleshooting.

RouteSelection Start Target Scaffold Sys310 3-Azabicyclo [3.1.0]hexane Start->Sys310 Sys211 2-Azabicyclo [2.1.1]hexane Start->Sys211 Subst Substitution Pattern? Sys310->Subst Kulin Kulinkovich-de Meijere (Ti-mediated) Subst->Kulin Exocyclic Amine (from Amide) PdCarb Pd-Catalyzed Cyclopropanation Subst->PdCarb Fused Systems (from Maleimide) DoubleDisp Double Displacement Subst->DoubleDisp Simple/N-Protected Photo Photochemical [2+2] Sys211->Photo Access to 2,4-methanoproline IntraDisp Intramolecular Displacement Sys211->IntraDisp Scalable Batch Mode

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target substitution.

Module 1: 3-Azabicyclo[3.1.0]hexane (The "Workhorse")

Protocol A: The Kulinkovich-de Meijere Reaction

Context: This titanium-mediated reaction converts amides into aminocyclopropanes. It is powerful but notoriously moisture-sensitive and prone to "stalling."

Standard Workflow:

  • Reagent: Amide + Grignard (EtMgBr) + Ti(OiPr)₄ (Stoichiometric).

  • Mechanism: Formation of a titanacyclopropane intermediate, insertion into the amide carbonyl, and ring closure.

Troubleshooting Guide
SymptomProbable CauseCorrective ActionMechanism/Logic
No Reaction / SM Recovery "Wet" Ti(OiPr)₄ Distill Ti(OiPr)₄ or buy fresh ampules.Isopropoxide hydrolysis kills the active titanacyclopropane species immediately.
Low Yield (<30%) Ligand Exchange Failure Use CyclohexylMgBr instead of EtMgBr for the exchange.EtMgBr generates ethylene (gas) which leaves; CyMgBr generates cyclohexene (liquid) which stays, shifting equilibrium.
Product is an Allylamine Ring Opening Quench with neutral buffer (NaF/H₂O), not HCl.The cyclopropylamine ring is acid-sensitive; protonation of the nitrogen facilitates C-C bond cleavage.
Thick Emulsion during Workup Titanium Salts Use a Rochelle's Salt wash or Celite filtration.Titanium hydroxides form gelatinous networks that trap organic product.

Expert Tip: If using a functionalized Grignard, employ MeTi(OiPr)₃ (prepared in situ) instead of Ti(OiPr)₄ to prevent non-productive ligand consumption [1].

Protocol B: Pd-Catalyzed Cyclopropanation (Maleimide Route)

Context: Reaction of maleimides with N-tosylhydrazones (diazo precursors) to form the fused [3.1.0] system.

FAQ: Why is my diazo decomposition failing?

  • Diagnosis: The reaction turns black immediately (Pd precipitation) or yields are <10%.

  • Solution:

    • Slow Addition: Do not dump the hydrazone. Use a syringe pump (0.1 mmol/min) to keep the steady-state concentration of the reactive carbene low.

    • Solvent Choice: Switch from THF to 1,4-Dioxane or Toluene at 60–90°C. Higher temps favor the carbenoid insertion over dimerization [2].

Module 2: 2-Azabicyclo[2.1.1]hexane (The "Challenger")

Protocol C: Intramolecular Photochemical [2+2]

Context: Synthesis of "2,4-methanoproline" derivatives via UV irradiation of allylamines/acrylates.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Polymerization (Tarring) Concentration too high Dilute to 0.01–0.05 M . Intermolecular reactions dominate at high conc.
Long Reaction Times Poor Photon Flux Switch to Flow Chemistry (FEP tubing wrapped around lamp).
Side Product: Isomerization Wavelength Bleed Use a Pyrex filter (cut-off <300 nm) to avoid exciting the product.

Visualization of the Flow Process: In batch, light penetration decreases exponentially (Beer-Lambert Law). In flow, the thin path length ensures uniform irradiation.

Module 3: Isolation & Purification (Critical)

The "Invisible Product" Phenomenon: Many researchers synthesize the product successfully but lose it on the rotavap. Azabicyclohexanes (especially low MW ones) are highly volatile and hygroscopic .

The "Salt-Lock" Protocol (Mandatory for <200 MW)

Do NOT concentrate the free base to dryness.

  • Extraction: Extract crude reaction mixture with Et₂O (keep cold).

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic and can open the ring).

  • Salting Out:

    • Cool the ether solution to 0°C.

    • Add 2M HCl in Et₂O (anhydrous) dropwise.

    • Observation: A white precipitate (the HCl salt) should form immediately.

  • Isolation: Filter the solid under N₂. Do not rotavap.

  • Storage: Store as the HCl salt at -20°C.

Data: Volatility Comparison

CompoundBoiling Point (Free Base)Boiling Point (HCl Salt)Handling Recommendation
3-Azabicyclo[3.1.0]hexane~110°C (Atm)>250°C (Solid)Must isolate as Salt
N-Boc-3-azabicyclo[3.1.0]hexane>200°CN/AStable to Rotavap
2-Azabicyclo[2.1.1]hexane~90°C>200°C (Solid)Must isolate as Salt

Technical FAQ

Q: My [3.1.0] system degrades on Silica Gel. How do I purify it? A: The strained ring is sensitive to the acidic silanols on standard silica.

  • Fix 1: Pre-treat the column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.

  • Fix 2: Use Alumina (Neutral) instead of Silica.

  • Fix 3: If the amine is secondary, protect it as a Boc-carbamate before purification.

Q: I need to scale up the [2.1.1] synthesis to 50g. Is photochemistry viable? A: Generally, no. For >10g scales, switch to the Intramolecular Nucleophilic Displacement route (e.g., displacement of a primary alkyl chloride by a sulfonamide or amine) [3]. Photochemistry scales linearly with surface area, making it expensive and slow for large batches.

Q: How do I confirm the structure? The NMR is confusing. A:

  • [3.1.0] Systems: Look for the characteristic "roofing" effect of the cyclopropane protons (0.1–1.0 ppm).

  • [2.1.1] Systems: These are rigid. You will see distinct coupling constants for the bridgehead protons. Note: N-Boc derivatives often show rotamers in NMR (broad/split peaks). Run the NMR at 50°C to coalesce the peaks for confirmation.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834.

  • Deng, Y., et al. (2019). "Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones: Practical and Facile Access to CP-866,087." RSC Advances.

  • Chernykh, A. V., et al. (2024).[1] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates." Journal of Organic and Pharmaceutical Chemistry.

  • Mykhailiuk, P. K. (2020).[2] "Saturated Bioisosteres of ortho-Substituted Benzenes." Angewandte Chemie International Edition.

  • Lescop, C., et al. (2001).[3] "A New Synthesis of 2-Azabicyclo[2.1.1]hexanes." The Journal of Organic Chemistry.

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Troubleshooting

Technical Support Center: Optimization of Azabicyclohexane Formation

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of azabicyclohexane scaffolds. These conformationally rigid structures are increasingly vital as bioisosteres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of azabicyclohexane scaffolds. These conformationally rigid structures are increasingly vital as bioisosteres in medicinal chemistry, but their synthesis can present unique challenges. This document provides in-depth troubleshooting advice and optimization protocols to navigate common experimental hurdles, ensuring efficient and reproducible access to these valuable motifs.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming the azabicyclohexane core?

The construction of the azabicyclohexane skeleton can be approached through several modern synthetic strategies, the choice of which depends on the desired substitution pattern and available starting materials. Key methods include:

  • Intramolecular Cyclization: This is a broad category that includes intramolecular cyclopropanation of enynes or the cyclization of functionalized pyrrolidines or piperidines.[1][2] These methods are powerful for creating specific, often complex, bicyclic systems.

  • Cycloadditions: Formal [3+2] cycloadditions are particularly effective. A prominent example involves the Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes (BCBs) with imines, which can be highly modular.[3][4][5] Photochemical [2+2] cycloadditions also provide a route to related azabicyclic systems.[6]

  • Catalytic C-H Activation/Functionalization: Transition metal catalysis, for instance using rhodium(III) complexes, can enable the enantioselective construction of the bicyclic core through C-H activation and subsequent carboamination.[7]

  • Strain-Release Driven Reactions: Highly strained molecules like azabicyclo[1.1.0]butanes (ABBs) can be coupled with dienes or styrenes under photochemical or catalytic conditions to build the azabicyclohexane framework.[8][9]

Q2: Which reaction parameters are most critical to control for a successful azabicyclohexane synthesis?

Based on extensive studies, the following parameters have the most significant impact on reaction outcome:

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the ligand can determine the chemoselectivity, dictating which isomeric product is formed.[8] For Lewis acid-catalyzed reactions, the choice of acid can influence reaction rate and selectivity between different product scaffolds.[3]

  • Solvent: Solvent polarity can dramatically affect reaction yields and even alter mechanistic pathways.[10][11][12] Aprotic polar solvents like DMA, MeCN, and THF are often effective, but optimization is crucial.[8][11][12]

  • Temperature: Temperature influences reaction rates and can be a simple lever to improve low conversion.[8] However, elevated temperatures can also promote undesired side reactions, such as starting material decomposition.[3]

  • Substrate and Protecting Group: The electronic and steric properties of substituents on the starting materials have a major impact on reactivity.[12] The choice of nitrogen protecting group on an imine, for example, can be the difference between a high-yielding reaction and no reaction at all.[13][14]

Troubleshooting Guide

This section addresses specific problems encountered during azabicyclohexane synthesis in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction is not proceeding, or the conversion is very low. What should I investigate first?

A: Low conversion is a common initial hurdle. A systematic approach to troubleshooting is most effective.

Troubleshooting Workflow for Low Conversion

G Start Low / No Conversion Check_SM Starting Material Quality? (Purity, Stability) Start->Check_SM Check_Temp Increase Temperature? (e.g., from RT to 60 °C) Check_Time Increase Reaction Time? Check_Temp->Check_Time If temp increase helps but is incomplete Check_Cat Catalyst / Ligand Integrity? (Active, Anhydrous) Check_Cat->Check_Temp If catalyst is active Check_Solvent Solvent Choice? (Screen polar aprotic solvents) Rethink Re-evaluate Strategy (Protecting group, different catalyst class) Check_Solvent->Rethink If optimization fails Check_Time->Check_Solvent If still low conversion Check_SM->Check_Cat If SMs are pure G Start Bicyclobutane + Imine + Lewis Acid Intermediate Common Carbocation Intermediate Start->Intermediate N_Aryl Imine is N-Aryl Intermediate->N_Aryl Path 1 N_Alkyl Imine is N-Alkyl Intermediate->N_Alkyl Path 2 Product_Aza Azabicyclohexane (Desired Product) N_Aryl->Product_Aza Nucleophilic Attack Product_Cyclo Cyclobutenyl Methanamine (Side Product) N_Alkyl->Product_Cyclo E1 Elimination

Caption: Divergent reactivity based on the N-substituent of the imine starting material. [5] Strategies for Improving Selectivity:

  • Ligand Screening (for Metal-Catalyzed Reactions): This is the most powerful tool for controlling selectivity. In a Pd-catalyzed synthesis, switching from Xantphos to an alkyl-bidentate phosphine ligand completely shifted the selectivity from a 1-azabicyclo[2.1.1]hexane to a 1-azabicyclo[4.1.1]octene. [8]2. Modify the Substrate: As shown above, changing the electronic nature of your starting material can block an undesired pathway. If you are forming an elimination product with an N-alkyl imine, switching to an N-aryl imine should favor the desired cycloaddition. [3]3. Adjust Temperature: Lowering the reaction temperature can sometimes favor one kinetic pathway over another, improving diastereoselectivity.

  • Change the Catalyst System: If ligand screening is ineffective, a different metal or Lewis acid may promote a different mechanistic pathway entirely, potentially avoiding the problematic selectivity issues.

Problem: Starting Material Decomposition

Q: My starting materials are degrading, leading to a poor mass balance. What can I do?

A: Degradation often occurs with highly strained or sensitive substrates. The key is to use milder conditions or protect sensitive functional groups.

  • Use Milder Conditions: If you suspect thermal decomposition, lower the reaction temperature. For photochemical reactions, ensure the substrate is stable to the wavelength of light being used and consider using a lower-power lamp if possible, though this may require longer reaction times. [10]2. Employ Protecting Groups: Unprotected functional groups, particularly primary or secondary amines, can interfere with many catalytic cycles. Protecting an amine as a carbamate (e.g., Boc, Cbz) or other suitable group prevents it from acting as a nucleophile or base where undesired. [15][16]However, the choice of protecting group is critical; a strongly electron-withdrawing group like tosyl (Ts) can completely shut down reactivity in some cases. [14]3. Control Catalyst/Reagent Addition: In some cases, slow addition of a reagent or catalyst can maintain a low instantaneous concentration, preventing rapid, uncontrolled decomposition of a sensitive substrate.

Optimization of Key Reaction Parameters: Data & Protocols

Solvent Effects on Reaction Yield

The impact of solvent choice cannot be overstated. The following table summarizes optimization data from a study on the cycloaddition of an azomethine ylide to a cyclopropene to form a 3-azabicyclo[3.1.0]hexane derivative. [11][12]

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Tetrahydrofuran (THF) Reflux (66) 2 75
2 1,4-Dioxane 65 2 67
3 Acetonitrile (MeCN) 65 2 70
4 Dimethylformamide (DMF) 65 2 61
5 Methanol (MeOH) Reflux (65) 2 No Reaction
6 Ethanol (EtOH) Reflux (78) 2 No Reaction

| 7 | THF | Room Temp | 12 | Incomplete |

Analysis: This data clearly demonstrates that aprotic solvents are superior for this transformation, with THF providing the highest yield. [12]Protic solvents like methanol and ethanol completely inhibited the reaction, likely due to unwanted interactions with the reactive intermediates. [12]Furthermore, the reaction requires elevated temperatures to proceed to completion in a reasonable timeframe. [12]

Example Protocol: Photoinduced Pd-Catalyzed Synthesis of 1-Azabicyclo[2.1.1]hexanes

This protocol is adapted from the work of Han, Gong, and colleagues, providing a robust method for azabicyclohexane synthesis from azabicyclo[1.1.0]butanes (ABBs). [8] Materials:

  • Azabicyclo[1.1.0]butane (ABB) substrate (1a, 0.4 mmol, 2.0 equiv)

  • 1,3-Diene substrate (2a, 0.2 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (5 mol %)

  • Xantphos (6 mol %)

  • LiBr (80 mol %)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Dimethylacetamide (DMA), 2.0 mL (0.1 M)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg), Xantphos (0.012 mmol, 7.0 mg), LiBr (0.16 mmol, 13.9 mg), and K₂CO₃ (0.4 mmol, 55.3 mg).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Under a positive pressure of argon, add the ABB substrate (0.4 mmol) and the 1,3-diene substrate (0.2 mmol).

  • Add 2.0 mL of anhydrous DMA via syringe.

  • Place the sealed vial in a water-cooled aluminum heat block equipped with 450 nm LEDs.

  • Stir the reaction mixture at 60 °C under irradiation from the 450 nm LEDs for 6 hours.

  • Upon completion (monitored by TLC or LCMS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired 1-azabicyclo[2.1.1]hexane product.

References

  • Ruan X.-Y., Wu D.-X., Li W.-A., Lin Z., Sayed M., Han Z.-Y., Gong L.-Z. (2025). Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society. [Link]

  • Various Authors. (2020). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. [Link]

  • Beilstein Archives. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Archives. [Link]

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). Recently elucidated azabicyclo[3.1.0]hexane biosynthesis. ResearchGate. [Link]

  • ResearchGate. (2021). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ResearchGate. [Link]

  • Glorius, F. et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link]

  • PubMed. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed. [Link]

  • ChemRxiv. (2025). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. [Link]

  • Leitch, D. C. et al. (2021). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar. [Link]

  • Hu, J. et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances. [Link]

  • Glorius, F. et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC. [Link]

  • Kocienski, P. J. (n.d.). Protective Groups in Synthetic Organic Chemistry. Lecture Notes. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Request PDF. [Link]

  • ResearchGate. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. ResearchGate. [Link]

  • PubMed. (2024). Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. PubMed. [Link]

  • Royal Society of Chemistry. (2015). Reversal of polarity by catalytic SET oxidation: synthesis of azabicyclo[m.n.0]alkanes via chemoselective reduction of amidines. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (2021). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. ChemRxiv. [Link]

  • Leitch, D. C. et al. (2022). Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2022). Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes. Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. Request PDF. [Link]

  • Leitch, D. C. et al. (2023). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Chemistry – A European Journal. [Link]

  • PubMed. (2000). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed. [Link]

  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • ResearchGate. (2026). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Request PDF. [Link]

  • ResearchGate. (2025). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. [Link]

  • Krow, G. R., & Cannon, K. C. (2000). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Organic Preparations and Procedures International. [Link]

  • Chen, P. et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry. [Link]

  • IOP Science. (2010). The influence of solvent effects on the spectrum of the compounds of cycla[1][1][11]zines. IOP Conference Series: Materials Science and Engineering. [Link]

  • Oriental Journal of Chemistry. (2017). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry. [Link]

  • PubMed. (1986). Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents: relationship to solid phase composition. PubMed. [Link]

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Optimization

Technical Support Center: Purification of (1R,5S)-2-Azabicyclo[3.1.0]hexane Hydrochloride

Welcome to the technical support guide for the purification of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who handle this crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who handle this critical pharmaceutical building block. The structural integrity and, most importantly, the chemical and stereochemical purity of this compound are paramount for its successful application in complex syntheses, such as those for antiviral agents like boceprevir and nirmatrelvir[1]. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the standard, most effective method for purifying crude (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride?

The most robust and widely used method for purifying this compound is recrystallization . As a crystalline salt, its solubility is highly dependent on the solvent system and temperature. A well-designed recrystallization protocol can effectively remove process-related impurities, residual solvents, and minor amounts of inorganic byproducts. The key is to identify a solvent or solvent mixture in which the hydrochloride salt is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Q2: How is the hydrochloride salt typically formed from the (1R,5S)-2-Azabicyclo[3.1.0]hexane free base?

The conversion of the free secondary amine to its hydrochloride salt is a critical step that also serves as a preliminary purification method. The most reliable method involves the use of anhydrous hydrogen chloride . This can be achieved by bubbling HCl gas through a solution of the free base in a suitable solvent or, more conveniently, by adding a pre-prepared solution of HCl in an anhydrous solvent like isopropanol (IPA), diethyl ether, or 1,4-dioxane[2]. Using aqueous HCl is generally discouraged as it can introduce water, which may lead to the product oiling out or forming a hygroscopic solid that is difficult to handle and purify further[3].

Q3: Which analytical techniques are indispensable for confirming the purity, identity, and stereochemical integrity of the final product?

A comprehensive analysis is crucial for lot release. The following panel of tests is considered standard:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is used to determine the area percentage of the main component and quantify impurities[4].

  • Enantiomeric Purity: Chiral HPLC or Supercritical Fluid Chromatography (SFC) is essential to confirm the enantiomeric excess (e.e.) of the (1R,5S) isomer and ensure it meets specifications (typically >99.5% e.e.)[5].

  • Structural Identity: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is used to confirm the chemical structure and rule out isomeric impurities[6]. Mass Spectrometry (MS) confirms the molecular weight.

  • Water Content: Karl Fischer titration is the standard method for quantifying water content, which is a critical parameter for a potentially hygroscopic salt.

  • Inorganic Residue: A sulfated ash test can be performed to quantify any non-volatile inorganic impurities.

Q4: What are the recommended storage conditions for (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride?

To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place (2-8°C is often recommended) to minimize degradation and moisture absorption[7][8].

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem Area 1: Crystallization Failures

Q: I've formed the hydrochloride salt, but upon cooling, it either remains in solution or separates as a viscous oil instead of a crystalline solid. What's going wrong?

This is a common and frustrating issue, typically rooted in three primary causes: the presence of water, residual solvent impurities, or an inappropriate purification solvent system.

Causality and Solution Pathway:

  • Water Contamination: Amine hydrochlorides are often hygroscopic, and water can significantly depress the melting point and inhibit crystallization, leading to an oil. This is especially common if aqueous HCl was used for salt formation[3].

    • Solution: Ensure your entire process is anhydrous. Use a solution of HCl in an anhydrous solvent (e.g., 2-propanol, dioxane). If you suspect water contamination, you can try to azeotropically remove it by dissolving the oil in a suitable solvent like toluene and evaporating the solvent under reduced pressure (repeating 2-3 times) before re-attempting the crystallization.

  • Impurity Interference: Certain impurities can act as "crystallization inhibitors." These might be unreacted starting materials or byproducts from the synthesis.

    • Solution: Before forming the salt, consider purifying the free base. (1R,5S)-2-Azabicyclo[3.1.0]hexane is a non-polar compound amenable to silica gel chromatography, often in its N-protected form (e.g., N-Boc)[9]. Purifying the free base first can remove critical impurities, leading to much cleaner salt formation and crystallization.

  • Suboptimal Solvent Choice: The solvent may be too good, keeping the salt dissolved even at low temperatures, or you may be using an incorrect solvent/anti-solvent ratio.

    • Solution: Perform a systematic solvent screen. A good starting point for recrystallization is a solvent like isopropanol (IPA) or ethanol. If the salt is too soluble, an anti-solvent like diethyl ether, methyl tert-butyl ether (MTBE), or acetone can be slowly added to the dissolved salt solution at an elevated temperature until slight turbidity is observed, which should then clear upon heating. Slow cooling should then induce crystallization[2][10].

G start Product Oils Out or Fails to Crystallize check_water Was aqueous HCl used or water introduced? start->check_water anhydrous_protocol Redo salt formation using anhydrous HCl in IPA/Dioxane. Consider azeotropic drying. check_water->anhydrous_protocol Yes check_purity Analyze oil by HPLC/NMR. Is the free base pure? check_water->check_purity No success Crystalline Product Obtained anhydrous_protocol->success purify_base Purify the free base first (e.g., chromatography). Then re-form the salt. check_purity->purify_base No solvent_screen Perform a systematic recrystallization solvent screen. (See Table 1) check_purity->solvent_screen Yes purify_base->success solvent_screen->success

Caption: Decision tree for troubleshooting crystallization issues.

Problem Area 2: Purity and Impurities

Q: My final product shows a persistent impurity in the HPLC analysis. How can I improve the chemical purity?

The strategy depends on the nature of the impurity.

Causality and Solution Pathway:

  • Closely-Related Structural Impurities: If the impurity has a similar polarity and structure, a single recrystallization may not be sufficient.

    • Solution 1: Iterative Recrystallization: Perform a second or even third recrystallization. Sometimes, simply repeating the process can significantly improve purity, albeit with some loss of yield.

    • Solution 2: Change the Solvent System: Different solvent systems can alter the relative solubilities of the product and the impurity. If you crystallized from IPA, try a mixture like ethanol/MTBE or acetonitrile.

  • Inorganic Salts (e.g., NaCl): This is a common issue when sodium-containing reagents and aqueous HCl are used in preceding steps[3].

    • Solution: Inorganic salts are typically insoluble in most organic solvents. The best approach is to convert the hydrochloride salt back to the free base by dissolving it in water, basifying with NaOH or K₂CO₃, and extracting the free amine into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove residual inorganics, dry over Na₂SO₄, filter, and re-precipitate the HCl salt using an anhydrous HCl solution.

Q: The chiral HPLC shows that the enantiomeric excess (e.e.) is below the required specification (e.g., <99.5%). Can this be fixed at the final salt stage?

Fixing low e.e. at this final stage is extremely challenging and generally not recommended. Enantiomers have identical physical properties (solubility, melting point) and cannot be separated by standard recrystallization.

Causality and Solution Pathway:

  • Root Cause: The issue stems from an incomplete resolution or a non-stereoselective step earlier in the synthesis.

  • Potential (but difficult) Rescue: The only viable, albeit complex, option is a classical resolution. This involves:

    • Converting the hydrochloride salt back to the free base.

    • Reacting the racemic/enantio-enriched free base with a chiral resolving agent (e.g., a derivative of tartaric acid like Di-p-toluoyl-L-tartaric acid) to form two diastereomeric salts[5][11].

    • These diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

    • The desired diastereomeric salt is then isolated and treated with a base to liberate the enantiomerically pure free amine, which can then be converted back to the hydrochloride salt. This is a significant undertaking and is best avoided by ensuring high stereochemical control during the synthesis itself.

Key Experimental Protocols

Protocol 1: Anhydrous Formation and Precipitation of the Hydrochloride Salt
  • Dissolve the (1R,5S)-2-Azabicyclo[3.1.0]hexane free base (1.0 eq) in anhydrous 2-propanol (IPA, ~5-10 volumes).

  • Cool the solution to 0-5°C in an ice bath with gentle stirring.

  • Slowly add a solution of anhydrous HCl in IPA (~1.1 eq) dropwise, monitoring the pH of the solution to ensure it becomes acidic (pH 1-2).

  • During the addition, the hydrochloride salt should begin to precipitate as a white solid.

  • After the addition is complete, stir the resulting slurry at 0-5°C for an additional 1-2 hours to maximize precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold IPA, followed by a wash with a non-polar solvent like MTBE or diethyl ether to aid in drying.

  • Dry the solid under vacuum at 40-50°C to a constant weight.

Protocol 2: Recrystallization of (1R,5S)-2-Azabicyclo[3.1.0]hexane Hydrochloride
  • Place the crude hydrochloride salt in a flask equipped with a condenser and a magnetic stirrer.

  • Add a minimal amount of a suitable solvent (e.g., 2-propanol, see Table 1) to the flask (~3-5 volumes).

  • Heat the mixture to reflux with stirring until all the solid dissolves completely. If it doesn't dissolve, add more solvent portion-wise until a clear solution is obtained at reflux.

  • Once dissolved, remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

G cluster_0 Purification cluster_1 Quality Control Analysis crude_base Crude (1R,5S)-2-Azabicyclo[3.1.0]hexane (Free Base) salt_formation Salt Formation (Anhydrous HCl in IPA) crude_base->salt_formation recrystallization Recrystallization (e.g., from Ethanol/MTBE) salt_formation->recrystallization drying Vacuum Drying recrystallization->drying final_product Pure (1R,5S)-2-Azabicyclo[3.1.0]hexane HCl drying->final_product hplc HPLC (Chemical Purity) chiral_hplc Chiral HPLC (e.e.%) nmr_ms NMR / MS (Identity) kf Karl Fischer (Water %) final_product->hplc final_product->chiral_hplc final_product->nmr_ms final_product->kf

Caption: General workflow for the purification and analysis of the target compound.

Data Summaries

Table 1: Recommended Solvent Systems for Recrystallization
Solvent System (Primary/Anti-Solvent)Typical Volumetric RatioNotes & Rationale
2-Propanol (IPA)N/A (single solvent)Good balance of solubility; widely used. Can be paired with an anti-solvent if solubility is too high.
EthanolN/A (single solvent)Tends to be a stronger solvent than IPA. Often requires an anti-solvent.
Ethanol / MTBE1 : 2 to 1 : 5Dissolve in hot ethanol, then slowly add MTBE. Good for crashing out the product cleanly.
AcetonitrileN/A (single solvent)Offers different selectivity for impurities compared to alcohols.
2-Propanol / Diethyl Ether1 : 3 to 1 : 6A classic combination. Ether is an excellent anti-solvent for precipitating hydrochloride salts.
Table 2: Typical Analytical Specifications for High-Purity Material
TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual
Chemical Purity≥ 99.5%HPLC
Enantiomeric Excess (e.e.)≥ 99.5%Chiral HPLC / SFC
IdentityConforms to structure¹H NMR, ¹³C NMR, MS
Water Content≤ 0.5%Karl Fischer Titration
Residue on Ignition≤ 0.1%USP <281>

References

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501–2504. Available at: [Link]

  • Pirrung, M. C., & Ghorai, S. (2006). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. Tetrahedron Letters, 47(40), 7143-7145. Available at: [Link]

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Institut Polytechnique de Paris. Available at: [Link]

  • Li, J., et al. (2015). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry, 35(8), 1765-1771. Available at: [Link]

  • Chellappan, S. K., et al. (2005). Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[7][12]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-.... Google Patents, US20050059800A1. Available at:

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Forum Discussion. Available at: [Link]

  • Wang, Z., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 16(33), 6069-6072. Available at: [Link]

  • Chemspace. (n.d.). Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. CSSB00016993272. Available at: [Link]

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. The Journal of Organic Chemistry, 85(20), 13420-13426. Available at: [Link]

  • Laurus Labs Limited. (n.d.). Process For Preparation Of Azabicyclo [3.1.0] Hexane Intermediates. QuickCompany. Available at: [Link]

  • Bristol-Myers Squibb Company. (2004). Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[7][12]hexane-2-carboxylates or salts thereof. Google Patents, WO2004113295A1. Available at:

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Combinatorial Science, 18(10), 629-633. Available at: [Link]

  • Bristol-Myers Squibb Company. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents, WO2007075790A1.
  • ChemBK. (2024). 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)-,monomethanesulfonate. Available at: [Link]

  • Sobańska, K., et al. (2022). Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. Acta Poloniae Pharmaceutica, 79(4), 455-464. Available at: [Link]

  • Wang, S., et al. (2023). Oxidase Heterotetramer Completes 1-Azabicyclo[3.1.0]hexane Formation with the Association of a Nonribosomal Peptide Synthetase. Journal of the American Chemical Society, 145(16), 9066–9074. Available at: [Link]

  • PubChem. (n.d.). (5r)-1-azabicyclo[3.1.0]hexane. CID 12815220. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available at: [Link]

Sources

Troubleshooting

Process Chemistry Support Center: 2-Azabicyclo[3.1.0]hexane Scale-Up

Welcome to the Technical Support Center. As a Senior Application Scientist who has transitioned multiple bicyclic scaffolds from benchtop discovery to pilot-plant production, I have designed this guide to address the exa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist who has transitioned multiple bicyclic scaffolds from benchtop discovery to pilot-plant production, I have designed this guide to address the exact failure points you will encounter when scaling up the 2-azabicyclo[3.1.0]hexane core (also known as 2,3-methanopyrrolidine).

In process chemistry, we do not just execute steps; we engineer self-validating systems. This guide dissects the causality behind thermodynamics, phase behaviors, and purification bottlenecks to ensure your multigram-to-kilogram campaigns are safe, reproducible, and economically viable.

Diagnostic FAQs: Overcoming Scale-Up Bottlenecks

Q1: During the Simmons-Smith cyclopropanation of N-Boc-2-pyrroline on a >500g scale, we experience severe exotherms and delayed initiation. How can we mitigate thermal runaway risks? A1: The Simmons-Smith cyclopropanation is a powerful protocol for installing the cyclopropane ring[1], but delayed initiation in the Furukawa modification (using


 and 

) is a classic scale-up hazard. The reaction forms the active zinc carbenoid exothermically. If reagents accumulate in the reactor before the reaction initiates, a sudden thermal spike occurs. Causality & Solution: The delay is almost always caused by trace moisture or over-cooling. To establish a self-validating protocol:
  • Ensure the substrate water content is strictly <500 ppm via Karl Fischer titration.

  • Do not over-cool. Initiate the reaction at a slightly elevated temperature (e.g., -5°C to 0°C instead of -20°C) for the first 5% of the diiodomethane dosing.

  • Self-Validation: You MUST observe a mild exotherm (ΔT ~2-5°C) during this initial dosing. If the temperature remains static, the carbenoid is not forming. Halt addition immediately to prevent pooling. Once the exotherm is confirmed, cool to -10°C and resume metered dosing.

Q2: Post-reaction quenching yields an intractable emulsion of zinc salts. Filtration takes days. What is the optimal workup? A2: Zinc hydroxide and basic zinc salts form gelatinous, non-filterable precipitates upon standard aqueous quenching. Causality & Solution: Never use simple water or standard acidic quenches on scale. Instead, quench the reaction mixture into a vigorously stirred, cold saturated aqueous solution of ammonium chloride (


) mixed with 20% w/v Rochelle salt (potassium sodium tartrate). Rochelle salt acts as a bidentate chelator, forming highly soluble zinc-tartrate complexes. This breaks the emulsion chemically rather than mechanically, providing a sharp biphasic separation within minutes.

Q3: We are struggling to separate the cis and trans diastereomers of 2-azabicyclo[3.1.0]hexane. Silica gel chromatography is not viable for our 2 kg batch. What are the alternatives? A3: Diastereomers of the 2,3-methanopyrrolidine core often have nearly identical


 values, making batch column chromatography an economic and environmental nightmare on scale.
Causality & Solution: On a preparative scale, Simulated Moving Bed (SMB) chromatography is the industry standard. SMB provides a continuous counter-current flow that perfectly separates binary mixtures with drastically reduced solvent consumption. SMB chromatography has been successfully utilized on a >1.9 kg scale to achieve optically pure cyclopropanated pyrrole derivatives with >99% enantiomeric/diastereomeric excess[2]. Alternatively, if your target is a carboxylic acid derivative[3], classical resolution via diastereomeric salt formation using chiral amines allows for selective crystallization.

Q4: We observe cyclopropane ring-opening during the deprotection of the N-benzyl group. How can we preserve the bicyclic scaffold? A4: The strained 3-membered ring in the 2-azabicyclo[3.1.0]hexane system is highly susceptible to hydrogenolysis or strongly acidic cleavage, leading to ring-expanded or ring-opened pyrrolidine byproducts. Causality & Solution: Avoid aggressive Pd/C hydrogenation at high pressures. Instead, utilize the Polonovski reaction for benzyl-type protecting group removal. This method involves forming the N-oxide followed by treatment with trifluoroacetic anhydride, which cleaves the benzyl group under mild conditions without compromising the sensitive cyclopropane ring[4].

Mechanistic & Process Workflows

The following diagram illustrates the optimized, self-validating workflow for the scale-up synthesis of the 2-azabicyclo[3.1.0]hexane core.

Pathway SM N-Boc-2-pyrroline (Moisture <500 ppm) Reactor Jacketed Reactor (T = -10°C to 0°C) SM->Reactor Zn Et2Zn + CH2I2 (Furukawa Reagent) Zn->Reactor Metered Dosing (Exotherm Control) Quench Rochelle Salt / NH4Cl (Chelation Quench) Reactor->Quench >95% Conversion Sep Phase Separation (Aqueous / Organic) Quench->Sep Emulsion Break Product Crude 2-azabicyclo[3.1.0]hexane (To SMB Chromatography) Sep->Product Organic Layer

Caption: Scalable workflow for 2-azabicyclo[3.1.0]hexane synthesis highlighting exotherm control.

Quantitative Process Metrics

To transition from bench to pilot plant, empirical data must drive your engineering controls. The tables below summarize the critical parameters and causality for process optimization.

Table 1: Scale-Up Optimization for Simmons-Smith Cyclopropanation[4]
ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Rationale
Reagent Dosing Manual dropwiseCoriolis mass flow controllerPrevents carbenoid accumulation and catastrophic thermal runaway.
Initiation Temp -20°C-5°C to 0°CHigher initial temperature ensures immediate activation of the zinc carbenoid, preventing delayed exotherms.
Quench Solution Saturated

20% Rochelle Salt +

Chelates massive quantities of zinc, preventing intractable emulsions and allowing rapid phase separation.
Diastereomeric dr 85:15 (cis:trans)88:12 (cis:trans)Strict thermal control via jacketed reactors on scale slightly improves thermodynamic selectivity.
Table 2: Resolution Strategies for 2-azabicyclo[3.1.0]hexane Diastereomers[3]
MethodScalabilitySolvent ConsumptionYieldCausality / Mechanism
Silica Gel Chromatography LowVery High~70%High solvent waste; poor resolution due to nearly identical

values of the strained bicyclic isomers.
Diastereomeric Salt Crystallization HighLow~40-50%Relies on differential solubility of chiral amine salts; highly scalable but limited by theoretical yield (50%).
Simulated Moving Bed (SMB) Very HighModerate (Recycled)>90%Continuous counter-current flow perfectly separates binary mixtures; highest throughput for APIs.

Standard Operating Procedure (SOP): Multigram Cyclopropanation

Objective: Conversion of N-Boc-2-pyrroline to N-Boc-2-azabicyclo[3.1.0]hexane via the Furukawa modification of the Simmons-Smith reaction.

Step 1: System Purging & Moisture Control

  • Purge a jacketed glass-lined reactor with ultra-high purity Argon for 30 minutes.

  • Self-Validation: Perform Karl Fischer titration on the starting material and solvent. Moisture must be strictly <500 ppm to prevent quenching of the diethylzinc.

Step 2: Reagent Charging

  • Charge N-Boc-2-pyrroline (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Set the reactor jacket temperature to -5°C.

Step 3: Diethylzinc Addition

  • Slowly dose diethylzinc (1.0 M in hexane, 2.0 eq) via a closed addition funnel or pump, maintaining the internal temperature < 0°C.

Step 4: Carbenoid Generation (Critical Safety Step)

  • Add diiodomethane (2.2 eq) dropwise via a metering pump.

  • Self-Validation Checkpoint: Monitor the internal temperature probe. You MUST observe a mild exotherm (ΔT ~2-5°C) within the first 5-10% of the addition. If the temperature remains completely static, halt the addition immediately. Wait for initiation. Once the exotherm is confirmed, lower the jacket to -10°C and resume dosing at a rate that maintains the internal temperature between -5°C and +5°C.

Step 5: Aging & Conversion

  • Stir the reaction mixture for 12 hours at 0°C.

  • Monitor conversion via GC-MS or HPLC. Ensure >95% consumption of the starting material.

Step 6: Chelation Quench

  • Prepare a secondary quench reactor containing a 1:1 mixture of saturated aqueous

    
     and 20% w/v Rochelle salt, pre-cooled to 5°C.
    
  • Transfer the active reaction mixture slowly into the quench reactor under vigorous agitation. Do not reverse-quench (adding water to the reaction), as this concentrates the exotherm.

Step 7: Phase Separation and Isolation

  • Agitate for 1 hour to allow complete chelation of the zinc salts.

  • Stop agitation and allow the phases to settle for 30 minutes. You will observe a sharp phase boundary.

  • Decant the lower organic phase (DCM). Wash the aqueous phase once with DCM, combine the organics, dry over

    
    , and concentrate under reduced pressure to yield the crude product, ready for SMB chromatography.
    

References

  • Title: Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds Source: Tetrahedron Letters / Academia.edu URL: 4

  • Title: Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid Source: Chinese Journal of Organic Chemistry / ResearchGate URL: 3

  • Title: 2,3-Methanopyrrolidines: synthesis and ring-opening transformations Source: Società Chimica Italiana (chim.it) URL: Link

  • Title: Studies on Reactions of Cyclopropanated Pyrrole: Synthesis of Bis-β-homoproline, Tropane- and Pyrrolidinone-derivatives Source: University of Regensburg URL: 2

  • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI URL: 1

Sources

Optimization

Process Chemistry Support Portal: 2-Azabicyclo[3.1.0]hexane Synthesis

Welcome to the Technical Support Center for the synthesis of the 2-azabicyclo[3.1.0]hexane scaffold. As a critical structural motif in modern pharmaceuticals—serving as the core for drugs like the DPP-4 inhibitor Saxagli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of the 2-azabicyclo[3.1.0]hexane scaffold. As a critical structural motif in modern pharmaceuticals—serving as the core for drugs like the DPP-4 inhibitor Saxagliptin and the antiviral nirmatrelvir—its synthesis is fraught with challenges. The high internal strain of the fused cyclopropane-pyrrolidine system makes it highly susceptible to side reactions.

This guide is designed for process chemists and drug development professionals. It bypasses generic advice to focus strictly on the causality of specific side reactions, offering self-validating protocols to rescue your synthetic workflows.

Mechanistic Overview: Pathways and Pitfalls

Workflow S Starting Materials (Pyrrolines / Amides) M1 Simmons-Smith Cyclopropanation S->M1 M2 Kulinkovich-de Meijere Reaction S->M2 M3 Catalytic C-H Activation S->M3 SR1 Side Reaction: Ring-Opening M1->SR1 Harsh Acids T 2-Azabicyclo[3.1.0]hexane Target Scaffold M1->T Directed Approach SR2 Side Reaction: Intermolecular Coupling M2->SR2 High Conc. M2->T High Dilution SR3 Side Reaction: Over-oxidation M3->SR3 Peroxide Excess M3->T Optimized Ligand

Fig 1: Synthetic pathways to 2-azabicyclo[3.1.0]hexanes detailing optimization vs. side reactions.

Troubleshooting Guides & FAQs
FAQ 1: Why do I observe significant cyclopropane ring-opening during N-deprotection of my 2-azabicyclo[3.1.0]hexane intermediate?

Causality: The 2,3-methanopyrrolidine system possesses immense internal ring strain. When subjected to standard harsh acidic deprotection (e.g., strong aqueous HCl or refluxing TFA for benzyl/Boc groups), the cyclopropane ring undergoes electrophilic cleavage. This releases the internal strain but destroys your target, yielding ring-expanded azepanes or substituted pyrrolidines as thermodynamic sinks .

Solution: Transition to redox-neutral or mild catalytic deprotection strategies. For benzyl-type protecting groups, utilizing the Polonovski reaction via an N-oxide intermediate effectively cleaves the protecting group without disturbing the fragile bicyclic core 1[1].

Self-Validating Protocol: Polonovski-Mediated N-Debenzylation

  • N-Oxidation: Dissolve the N-benzyl-2-azabicyclo[3.1.0]hexane (1.0 equiv) in DCM (0.1 M). Add m-CPBA (1.1 equiv) at 0 °C. Stir for 2 h.

    • Validation checkpoint: TLC should show complete conversion to a highly polar baseline spot (the N-oxide). If starting material remains, verify the m-CPBA active oxygen content.

  • Quench & Extract: Wash with 10% aq. Na₂S₂O₃ and sat. NaHCO₃. Dry over MgSO₄ and concentrate.

  • Polonovski Rearrangement: Dissolve the crude N-oxide in DCM (0.1 M). Add acetic anhydride (Ac₂O, 5.0 equiv) and stir at room temperature for 12 h.

  • Hydrolysis: Concentrate the mixture, dissolve in MeOH, and add catalytic K₂CO₃ to hydrolyze the resulting intermediate.

  • Isolation: Purify the secondary amine via basic alumina chromatography to prevent acid-catalyzed degradation on silica.

FAQ 2: My Kulinkovich-de Meijere intramolecular cyclopropanation is yielding a high percentage of intermolecular coupling byproducts. How can I suppress this?

Causality: The titanium-mediated Kulinkovich-de Meijere reaction relies on the formation of a transient titanacyclopropane intermediate from an N-homoallyl amide. If the effective molarity of the intramolecular alkene is too low (due to conformational constraints) or the bulk concentration of the reaction is too high, the highly reactive titanium complex will preferentially react with a second equivalent of the starting amide—triggering an intermolecular pathway rather than the desired cyclization .

Solution: Enforce pseudo-high dilution conditions using a continuous flow or syringe pump protocol, and optimize the N-protecting group to favor the reactive rotamer.

Self-Validating Protocol: High-Dilution Titanium-Mediated Cyclopropanation

  • Preparation: Flame-dry a 3-neck flask. Add the N-homoallyl amide (1.0 equiv) and Ti(OiPr)₄ (1.2 equiv) in anhydrous THF (to reach 0.05 M final concentration).

  • Grignard Addition: Load cyclopentylmagnesium chloride (3.0 equiv, 2.0 M in ether) into a gas-tight syringe.

  • Syringe Pump Delivery: Add the Grignard reagent at a strictly controlled rate of 0.5 mL/h at room temperature.

    • Validation checkpoint: The solution must turn deep brown/black upon addition, indicating the formation of the active Ti(II) species. A rapid addition will cause localized concentration spikes, immediately leading to the dimeric side product.

  • Workup: Quench with H₂O carefully (caution: gas evolution), filter the titanium salts through a Celite pad, and extract with EtOAc.

FAQ 3: When scaling up the synthesis of azabicyclo[3.1.0]hexanones via C-H activation, I am seeing significant over-oxidation and degradation. How can I control this?

Causality: Catalytic enantioselective C-H activation is a powerful tool to construct the lactam core of 2-azabicyclo[3.1.0]hexanes. However, the use of harsh oxidants (like peroxides) to turn over the catalytic cycle can lead to unselective oxidation of the electron-rich nitrogen heterocycle or the strained cyclopropane ring. On a multigram scale, uncontrolled exotherms exacerbate these radical-mediated degradation pathways.

Solution: Substitute peroxides with a milder, controlled oxidation system such as the RuO₂/NaIO₄ catalytic protocol, which avoids the radical pathways associated with peroxide degradation and is highly scalable.

Self-Validating Protocol: Controlled Lactam Oxidation

  • Preparation: In a large-scale reactor, dissolve the tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 equiv) in EtOAc (0.05 M).

  • Catalyst/Oxidant Addition: Portionwise, add a pre-mixed aqueous solution of RuO₂·xH₂O (0.4 equiv) and NaIO₄ (5.0 equiv).

    • Validation checkpoint: The biphasic mixture should maintain a distinct yellow/orange color (active RuO₄). If the organic phase turns completely black (RuO₂ precipitation) and stays black, the oxidant is depleted or mass transfer is insufficient.

  • Vigorous Stirring: Maintain high-shear stirring at room temperature for 12 h to ensure adequate phase transfer.

  • Quench: Add isopropanol to quench any remaining active ruthenium species, filter through Celite, and extract the aqueous layer with EtOAc.

Quantitative Comparison of Cyclopropanation Strategies

To aid in route selection, the following table summarizes the quantitative performance of various cyclopropanation methodologies, their dominant side reactions, and expected outcomes when mitigations are applied.

Synthetic StrategyPrimary ReagentsDominant Side ReactionMitigation ProtocolTypical Yield (%)Target ee/de (%)
Simmons-Smith Et₂Zn, CH₂I₂Poor diastereoselectivityUse directing groups (e.g., Cbz)65 - 85%> 90% de
Kulinkovich-de Meijere Ti(OiPr)₄, c-PentylMgClIntermolecular couplingSyringe pump (high dilution)50 - 75%N/A (Stereoretentive)
Corey-Chaykovsky Me₃S(O)I, NaHEpoxide formationStrict stoichiometric control60 - 80%> 85% de
C-H Activation Pd(OAc)₂, Chiral LigandOver-oxidation / Ring cleavageExclude peroxides, use RuO₂/NaIO₄70 - 90%> 95% ee
References
  • Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. academia.edu.[Link]

  • 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. chim.it.[Link]

Sources

Troubleshooting

increasing yield of the Kulinkovich–de Meijere reaction for bicyclic amines

This technical guide addresses the yield optimization of the Kulinkovich–de Meijere reaction (also known as the de Meijere variation of the Kulinkovich reaction) specifically for the synthesis of bicyclic amines (e.g., a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the yield optimization of the Kulinkovich–de Meijere reaction (also known as the de Meijere variation of the Kulinkovich reaction) specifically for the synthesis of bicyclic amines (e.g., azabicyclo[n.1.0]alkanes).[1] These scaffolds are critical in drug discovery as conformationally restricted proline surrogates and glutamate analogues.[1]

[1]

Topic: High-Yield Synthesis of Bicyclic Amines via Titanium-Mediated Cyclopropanation Applicable Substrates: Lactams (Intermolecular), N-Alkenyl Amides (Intramolecular) Document ID: KDM-OPT-2026[1]

Executive Summary & Mechanistic Logic

The Kulinkovich–de Meijere reaction transforms amides into cyclopropylamines using a Grignard reagent and a Titanium(IV) source.[1][2][3] Unlike the ester-based Kulinkovich reaction, the amide variation forms a stable oxazatitanacyclopentane intermediate.[1][3]

The Yield Bottleneck: The stability of this intermediate is the primary cause of low yields.[1] It requires significant driving force to collapse into the cyclopropylamine.[1] In bicyclic synthesis, ring strain further fights against this collapse.[1]

The "Yield-Killing" Mechanism vs. The Ideal Pathway

The diagram below illustrates the critical divergence points where yield is lost (Red) versus the successful pathway (Green).[1]

KDM_Mechanism Start Amide/Lactam + Ti(OiPr)4 Titanacyclopropane Titanacyclopropane (Active Species) Start->Titanacyclopropane + Grignard (Slow Add) Intermediate Oxazatitanacyclopentane (Stable Intermediate) Titanacyclopropane->Intermediate Insertion Polymer Polymerization of Titanium Species Titanacyclopropane->Polymer Excess Ti / Fast Add Side_Red Direct Alkylation/Reduction (No Ring Closure) Intermediate->Side_Red High Temp / Sterics Iminium Titanium Iminium Ion Intermediate->Iminium Ring Contraction Product Bicyclic Amine (Magnesium Salt) Iminium->Product Cyclization

Figure 1: Mechanistic pathway highlighting the stability of the oxazatitanacyclopentane intermediate as the critical yield-determining step.[1]

The "Gold Standard" Protocol (Bicyclic Focus)

Do not use catalytic titanium for difficult bicyclic substrates.[1] While catalytic methods exist, stoichiometric titanium provides the highest reliability for strained bicyclic amines.

Reagents & Stoichiometry Table
ComponentRoleRecommended Equiv.Notes
Amide/Lactam Substrate1.0Dry thoroughly (azeotropic distillation if needed).[1]
Ti(OiPr)₄ Mediator1.0 - 1.1 Critical: Use stoichiometric loading for max yield.
EtMgBr Reagent3.0 - 4.03.0M in Et₂O is preferred over THF for cleaner reaction profiles.[1]
MeTi(OiPr)₃ Booster1.0Advanced: See Optimization Module below.
Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck RBF under Argon. Add the lactam/amide (1.0 equiv) and anhydrous THF (0.1 M concentration).[1]

  • Titanium Addition: Add Ti(OiPr)₄ (1.0 equiv) at room temperature.[1] Stir for 5 minutes.

  • The "Slow Drip" (Crucial): Cool to 0°C (or RT for hindered substrates).[1] Add EtMgBr (3.5 equiv) dropwise via syringe pump over 1–2 hours .[1]

    • Why? Rapid addition generates excess titanacyclopropane that polymerizes before it can capture the amide.[1]

  • Evolution: Allow to warm to RT and stir for 4–12 hours.

  • The "Emulsion-Free" Workup:

    • Dilute with Et₂O.[1]

    • Slowly add 15% aqueous NaOH (not water, not NH₄Cl).[1]

    • Stir vigorously until a white, granular precipitate forms (TiO₂).[1]

    • Decant the organic layer.[1] The solid is non-sticky and easy to filter.[1]

Optimization Module: Breaking the 50% Yield Barrier

If your yield is stuck between 30-50%, implement these modifications sequentially.

A. The "Methyl-Titanium" Switch

For sterically demanding bicyclic formations (e.g., 2-substituted lactams), standard Ti(OiPr)₄ is too bulky.[1] Switch to Methyltitanium Triisopropoxide (MeTi(OiPr)₃) .[1]

  • Why: It prevents the non-productive ligand exchange that consumes Grignard reagents.[1]

  • Protocol: Generate in situ by adding 1.0 equiv of MeLi (or MeMgCl) to 1.0 equiv of Ti(OiPr)₄ at -78°C, then add your amide.[1]

B. Ligand Exchange (Cyclohexyl Grignard)

If using EtMgBr results in ethyl-substituted side products or low conversion, use Cyclohexylmagnesium Chloride (CyMgCl) .[1]

  • Mechanism: CyMgCl forms a titanacyclopropane that readily exchanges with ethylene (if ethylene gas is bubbled) or simply acts as a more selective reductant that does not incorporate itself as easily into side products.[1]

  • Application: Essential for intramolecular reactions where the alkene is already tethered to the amide.[1]

C. Lewis Acid Additives

For lactams that refuse to cyclize, the oxazatitanacyclopentane is too stable.[1]

  • Fix: Add BF₃·OEt₂ (1.0 equiv) after the Grignard addition is complete.[1]

  • Effect: The Lewis acid coordinates to the oxygen, weakening the Ti-O bond and forcing ring closure.[1]

Troubleshooting Dashboard

Use this decision tree to diagnose specific failures.

Troubleshooting Issue Low Yield / Failure Check1 Is Starting Material Consumed? Issue->Check1 SM_Yes Yes (SM Remains) Check1->SM_Yes SM_No No (Complex Mixture) Check1->SM_No Moisture Check Solvent Dryness (Ti is dead) SM_Yes->Moisture Grignard Grignard Quality? (Titrate it) SM_Yes->Grignard Stoich Increase EtMgBr to 4-5 equiv SM_Yes->Stoich Workup Product trapped in Emulsion? Use NaOH Workup SM_No->Workup Reduction Direct Reduction? (Amine formed) SM_No->Reduction RingOpen Ring Opening? Avoid Acidic Workup SM_No->RingOpen

Figure 2: Diagnostic workflow for identifying yield loss causes.

FAQ: Common User Issues

Q: My reaction turns black immediately. Is it dead? A: No. A dark brown/black color is characteristic of low-valent Titanium (Ti(II)/Ti(III)) species.[1] This is actually a good sign. If it stays pale yellow or turns white (TiO₂ precipitation), you have moisture contamination.[1]

Q: I get the tertiary amine (reduced product) but no cyclopropane ring. A: This "reductive alkylation" happens when the reaction temperature is too high during Grignard addition.[1] The titanacyclopropane acts as a hydride donor instead of a dicarbanion.[1] Fix: Lower addition temp to 0°C or -10°C and add Grignard slower.

Q: The product disappears during column chromatography. A: Bicyclic aminocyclopropanes are basic and sensitive.[1]

  • Acid Sensitivity: Silica gel is slightly acidic and can open the cyclopropane ring (especially in strained bicyclics).[1] Fix: Pre-treat silica with 1% Triethylamine (Et₃N) in hexane.

  • Volatility: Small bicyclic amines (like 3-azabicyclo[3.1.0]hexane) are volatile.[1] Fix: Isolate as an HCl or Tosylate salt immediately after workup, or avoid high-vac rotary evaporation.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000).[1][2] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[1] Link[1]

  • Chaplinski, V., & de Meijere, A. (1996).[1] A Versatile Synthesis of Cyclopropylamines from N,N-Dialkylcarboxamides. Angewandte Chemie International Edition, 35(4), 413–414.[1] Link[1]

  • Wolan, A., & Six, Y. (2010).[1][4] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron, 66(1), 15-61.[1] Link

  • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793.[1] Link

Sources

Optimization

FAQ 1: Intramolecular Cyclization &amp; Free Base Instability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique thermodynamic and kinetic stability challenges associated with the 2-azabicyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique thermodynamic and kinetic stability challenges associated with the 2-azabicyclo[3.1.0]hexane scaffold. This bicyclic system—a privileged moiety found in blockbuster drugs like the DPP-4 inhibitor saxagliptin—is notoriously prone to intramolecular cyclization, oxidative degradation, and acid-catalyzed ring-opening.

Below, you will find field-proven causality analyses, self-validating protocols, and structural data to ensure the integrity of your synthetic workflows.

Q: Why does the free base of my 2-azabicyclo[3.1.0]hexane-containing amino acid derivative rapidly degrade during isolation, and how can I prevent this?

A: The degradation is driven by a thermodynamically favorable intramolecular cyclization. In compounds where the 2-azabicyclo[3.1.0]hexane nitrogen is coupled to an amino acid, the primary amine of the amino acid moiety can act as a nucleophile. It attacks the cyano or amide group on the bicyclic ring, forming a highly stable six-membered cyclic amidine[1] (1). This is a classic thermodynamic sink. To prevent this, the free amine must be protonated immediately upon deprotection to eliminate its nucleophilicity.

AmidinePathway A Free Base 2-Azabicyclo[3.1.0]hexane B Intramolecular Nucleophilic Attack A->B Room Temp / Solution D Salt Formation (e.g., Methanesulfonate) A->D Acid Addition C Six-Membered Cyclic Amidine (Thermodynamic Sink) B->C Degradation E Stable Salt Form (No Cyclization) D->E Stabilization

Fig 1. Degradation pathway of free base vs. stabilization via salt formation.

Protocol 1: Anhydrous Salt Formation (Self-Validating System)

Causality: Converting the free base to a methanesulfonate salt sterically and electronically prevents the amine from attacking the bicyclic core[2] (2).

  • Dissolution : Dissolve the crude Boc-protected 2-azabicyclo[3.1.0]hexane derivative in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acid Addition : Cool the reactor to 0–5 °C. Add 1.05 equivalents of anhydrous methanesulfonic acid (MSA) dropwise. Why? Low temperatures prevent exothermic degradation, while anhydrous conditions prevent hydrolytic ring-opening of the cyclopropane moiety.

  • Deprotection & Precipitation : Stir for 2 hours while allowing the mixture to warm to room temperature. Add methyl tert-butyl ether (MTBE) as an anti-solvent to precipitate the salt.

  • Validation Checkpoint : Analyze an aliquot via LC-MS. The system is validated if the chromatogram demonstrates >98% purity of the protonated mass

    
     and the complete absence of the 
    
    
    
    peak (which would indicate dehydration and cyclic amidine formation).
  • Isolation : Filter under a nitrogen blanket and dry in a vacuum oven at 40 °C.

FAQ 2: Salt Selection for Long-Term Stability

Q: I successfully isolated my compound, but it degrades into a sticky resin during storage. What is causing this?

A: This is a hygroscopicity issue directly tied to your choice of counterion. Water absorption facilitates localized pH shifts and mobilizes the compound, re-enabling nucleophilic attacks or hydrolysis. Selecting the correct salt is critical for both thermal stability and moisture resistance[3] (3).

Table 1: Comparative Stability of 2-Azabicyclo[3.1.0]hexane Salts

Salt FormHygroscopicityThermal StabilityKey Characteristics & Application
Methanesulfonate LowHighExcellent ambient stability; preferred for large-scale synthesis and mitigating cyclic amidine formation.
Trifluoroacetate (TFA) High≤100°CProne to moisture absorption; the electron-withdrawing CF₃ group mitigates oxidation but lowers overall thermodynamic stability.
Hydrochloride (HCl) Moderate≤150°CSuperior water solubility; challenging chloride removal during purification, often requiring ion-exchange chromatography.

FAQ 3: Oxidative Degradation (N-Oxide Formation)

Q: During forced degradation studies, LC-MS analysis reveals a prominent +16 Da impurity. What is the mechanism, and how do I mitigate it?

A: A +16 Da mass shift typically indicates oxidative degradation, specifically the formation of a primary N-oxide at the 2-azabicyclo[3.1.0]hexane nitrogen or the attached primary amine[4] (4). This oxidative degradant is frequently observed in gliptin-class molecules under oxidative stress (e.g., peroxide exposure) or prolonged ambient storage. Mitigation: Store the compound under an inert atmosphere (argon/nitrogen) and utilize opaque, airtight containers. When formulating for assays, the addition of antioxidants (e.g., ascorbic acid or BHT) will suppress this pathway.

FAQ 4: Ring-Opening During Deprotection

Q: My deprotection step using strong acids (e.g., concentrated HCl) results in poor yields and multiple byproducts. Is the [3.1.0] bicyclic system unstable to acid?

A: Yes. The 2-azabicyclo[3.1.0]hexane scaffold contains a fused cyclopropane ring, which inherently possesses high angular strain. While it is stable to mild, anhydrous acids, exposure to strong aqueous acids at elevated temperatures triggers cyclopropane ring-opening or epimerization at the bridgehead chiral centers.

Workflow Step1 Synthesize Derivative (N-Protected) Step2 Mild Deprotection (Polonovski Rxn) Step1->Step2 Step3 Immediate Quench & Salt Formation Step2->Step3 Prevent Ring-Opening Step4 NMR / LC-MS Impurity Profiling Step3->Step4

Fig 2. Self-validating workflow for the isolation of 2-azabicyclo[3.1.0]hexane derivatives.

Protocol 2: Mild N-Benzyl Deprotection via Polonovski Reaction

Causality: Standard transition-metal hydrogenation can sometimes reduce the cyclopropane ring, and strong acids cause ring-opening. The Polonovski rearrangement selectively cleaves benzyl-type protecting groups under mild conditions, preserving the strained [3.1.0] system[5] (5).

  • Oxidation : Treat the N-benzyl-2-azabicyclo[3.1.0]hexane derivative with m-CPBA in DCM at -20 °C to form the intermediate N-oxide.

  • First Validation Checkpoint : Monitor via TLC. Complete consumption of the starting material validates successful N-oxide formation.

  • Rearrangement : Add trifluoroacetic anhydride (TFAA) dropwise at 0 °C, followed by triethylamine. Stir for 1 hour.

  • Hydrolysis : Quench the reaction with mild aqueous sodium bicarbonate and extract with ethyl acetate.

  • Final Validation Checkpoint : Analyze the crude product via

    
    . The protocol is validated by the disappearance of the benzylic protons (
    
    
    
    ) while the characteristic high-field cyclopropyl protons (
    
    
    ) remain fully intact, confirming the bicyclic ring has not opened.

References

  • The synthesis of a 2-azabicyclo[3.1.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II)
  • (1S,3S,5S)-2-Azabicyclo[3.1.
  • 709031-45-8(1S,3S,5S)-2-Azabicyclo[3.1.
  • Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.

Sources

Reference Data & Comparative Studies

Validation

comparison of different synthetic routes to 2-azabicyclo[3.1.0]hexane

[1] Executive Summary The 2-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for proline. Its rigid bicyclic architecture reduce...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 2-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for proline. Its rigid bicyclic architecture reduces the entropic penalty of binding to biological targets, making it critical for the development of glutamate receptor agonists, hepatitis C virus (HCV) inhibitors, and dipeptidyl peptidase IV (DPP-IV) inhibitors.

This guide objectively compares the three most authoritative synthetic routes to this scaffold:

  • Simmons-Smith Cyclopropanation (The Chiral Pool Standard)

  • Intramolecular Kulinkovich-de Meijere Reaction (The Acyclic Organometallic Route)

  • Pyrazoline Photolysis (The Ring-Contraction Route)

Route 1: Simmons-Smith Cyclopropanation of 2,3-Dihydropyrroles

Best For: Enantioselective synthesis starting from the chiral pool (L-Proline or Glutamic Acid).

Mechanism & Rationale

This route relies on the stereospecific addition of a zinc carbenoid (generated from diethylzinc and diiodomethane) to an electron-rich enecarbamate (N-protected 2,3-dihydropyrrole). The reaction proceeds through a concerted "butterfly-type" transition state. Crucially, the stereochemistry of the existing chiral center (usually C5 from proline) directs the incoming carbenoid, often yielding high diastereoselectivity (typically anti to the bulky protecting group or directed by hydroxyl groups).

Experimental Protocol

Target: (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid[1]

  • Precursor Synthesis: Convert L-Proline to N-Boc-2,3-dihydropyrrole via oxidative decarboxylation (electrochemical or chemical oxidation) or selenoxide elimination.

  • Cyclopropanation (Furukawa Modification):

    • Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), 1,2-Dichloroethane (DCE).

    • Setup: Flame-dried glassware under Argon.

    • Procedure:

      • Dissolve N-Boc-2,3-dihydropyrrole (1.0 equiv) in anhydrous DCE at -15°C.

      • Add Et₂Zn (1.0 M in hexanes, 2.5 equiv) dropwise.

      • Add CH₂I₂ (2.5 equiv) dropwise, maintaining temperature below 0°C.

      • Stir at 0°C for 1 hour, then warm to RT for 12 hours.

      • Quench: Saturated NH₄Cl solution (Caution: Gas evolution).

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Performance Metrics
  • Yield: 60–85% (stepwise).

  • Stereocontrol: High (>10:1 dr), controlled by the steric bulk of the N-protecting group.

  • Scalability: Moderate.[2][3][4] Handling pyrophoric Et₂Zn on a multi-kilo scale requires specialized flow chemistry or strict batch controls.

Route 2: Intramolecular Kulinkovich-de Meijere Reaction

Best For: De novo construction of the bicycle from acyclic precursors; accessing non-canonical substitution patterns.

Mechanism & Rationale

This powerful titanium-mediated transformation converts N-alkenyl amides directly into aminocyclopropanes. The reaction involves the formation of a titanacyclopropane intermediate from a Grignard reagent and Ti(OiPr)₄.[5][6] This species undergoes ligand exchange with the alkene tether, followed by intramolecular insertion into the amide carbonyl. Ring closure eliminates the titanium oxide species, forming the cyclopropane ring and the pyrrolidine ring simultaneously.

Experimental Protocol

Target: 2-Azabicyclo[3.1.0]hexane (unsubstituted)

  • Precursor Synthesis: Prepare N-(but-3-enyl)formamide from 3-butenylamine and ethyl formate.

  • Cyclization:

    • Reagents: Cyclopentylmagnesium bromide (as the exchange Grignard), Ti(OiPr)₄, THF.

    • Procedure:

      • Dissolve N-(but-3-enyl)formamide (1.0 equiv) and Ti(OiPr)₄ (1.0 equiv) in THF.

      • Add CyclopentylMgBr (2.5 equiv) dropwise at RT over 1 hour. (Cyclopentyl Grignard is preferred for efficient ligand exchange).

      • Stir for 2 hours.

      • Quench: Water/10% NaOH/Water (Fieser workup) or Rochelle's salt.

    • Purification: Acid-base extraction yields the pure secondary amine.

Performance Metrics
  • Yield: 50–75%.

  • Stereocontrol: Inherently forms the cis-fused bicycle due to geometric constraints of the transition state.

  • Scalability: High. Reagents are cheap, though stoichiometric Titanium generates significant waste.

Route 3: Photochemical Pyrazoline Decomposition

Best For: Synthesizing 2-azabicyclo[3.1.0]hexane-1-carboxylic acid derivatives (bridgehead functionalization).

Mechanism & Rationale

This route utilizes a 1,3-dipolar cycloaddition between a diazoalkane (e.g., diazomethane) and an activated alkene (e.g., N-Cbz-2,3-dehydroproline ester). The resulting pyrazoline intermediate is unstable and, upon UV irradiation, extrudes nitrogen gas to collapse into the cyclopropane ring.

Experimental Protocol
  • Cycloaddition: Treat N-Cbz-2,3-dehydroproline methyl ester with excess diazomethane in Et₂O at 0°C until the starting material is consumed.

  • Photolysis:

    • Setup: Quartz reaction vessel, Rayonet reactor or high-pressure Hg lamp.

    • Procedure: Irradiate the pyrazoline solution (in benzene or THF) at 350 nm for 2–4 hours.

    • Safety Note: Diazomethane is explosive and toxic; use specialized glassware (fire-polished) and blast shields.

Performance Metrics
  • Yield: 40–60% (overall).

  • Stereocontrol: Moderate; often yields mixtures of diastereomers requiring separation.

  • Scalability: Low. Photochemistry and diazomethane hazards limit industrial application.

Comparative Analysis

FeatureSimmons-Smith (Route 1)Kulinkovich-de Meijere (Route 2)Pyrazoline Photolysis (Route 3)
Starting Material L-Proline (Chiral Pool)Acyclic Amines/AmidesDehydroamino acids
Step Count 3-4 steps2 steps3 steps
Atom Economy Moderate (Zn waste)Low (Stoichiometric Ti)High (N₂ is only byproduct)
Stereoselectivity Excellent (Substrate directed)High (Geometric constraint)Moderate
Safety Profile Moderate (Pyrophoric Zn)Good (Standard organometallic)Poor (Explosive CH₂N₂, UV)
Key Application Enantiopure Drug DiscoveryBulk Scaffold SynthesisBridgehead Substitution

Visualizations[4]

Diagram 1: Simmons-Smith Mechanism on Dihydropyrrole

SimmonsSmith Start N-Boc-2,3-Dihydropyrrole (Chiral Precursor) TS Butterfly Transition State (Zinc Carbenoid Directed) Start->TS Coordination Reagent Et2Zn + CH2I2 (Furukawa Reagent) Reagent->TS Product 2-Azabicyclo[3.1.0]hexane (Single Diastereomer) TS->Product Concerted Addition

Caption: Stereoselective cyclopropanation via zinc carbenoid direction by the carbamate or existing chiral centers.

Diagram 2: Kulinkovich-de Meijere Reaction Pathway

Kulinkovich Amide N-(but-3-enyl)formamide Ti_Complex Titanacyclopropane (Intermediate) Amide->Ti_Complex + Ti(OiPr)4 / RMgX Insertion Intramolecular Carbonyl Insertion Ti_Complex->Insertion Ligand Exchange Closure Ring Contraction & Titanium Elimination Insertion->Closure Final 2-Azabicyclo[3.1.0]hexane Closure->Final

Caption: Conversion of acyclic alkenyl amides to bicyclic amines via titanacyclopropane intermediates.

References

  • Wolan, A., et al. (2011).[7] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters. Link

  • Gaucher, A., et al. (2025). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. ResearchGate. Link

  • de Meijere, A., et al. (2002). Titanium-Mediated Syntheses of Cyclopropylamines. Organic Syntheses. Link

  • Mykhailiuk, P. K., et al. (2018).[2][8] Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances. Link

  • Charette, A. B., et al. (2010).[9] Intramolecular Simmons−Smith Cyclopropanation. Journal of the American Chemical Society.[10] Link

Sources

Comparative

Validation of (1R,5S)-2-Azabicyclo[3.1.0]hexane Structure by X-ray Crystallography

[1][2][3] Executive Summary The (1R,5S)-2-Azabicyclo[3.1.0]hexane scaffold is a critical pharmacophore, serving as a conformationally restricted proline surrogate in antiviral (e.g., Boceprevir intermediates) and CNS-act...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

The (1R,5S)-2-Azabicyclo[3.1.0]hexane scaffold is a critical pharmacophore, serving as a conformationally restricted proline surrogate in antiviral (e.g., Boceprevir intermediates) and CNS-active drug discovery. Validating its absolute configuration is non-trivial due to its lack of "heavy" atoms (Z > 10) and the presence of two chiral centers at the bridgeheads.

While NMR spectroscopy provides relative stereochemical data, it often fails to unambiguously assign absolute configuration (AC) without chiral derivatization. Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for AC determination. However, for light-atom molecules, this requires specific protocols—namely heavy-atom derivatization or high-redundancy data collection using Cu Kα radiation —to generate a reliable Flack parameter.

This guide outlines the technical workflow to validate the (1R,5S) isomer, comparing it against chiroptical and spectroscopic alternatives.

Part 1: Technical Context & The "Light Atom" Challenge

The Molecule[3][4]
  • Structure: A pyrrolidine ring fused to a cyclopropane ring.

  • Chirality: Two stereocenters (C1 and C5).[1] The (1R,5S) configuration implies a specific 3D spatial arrangement essential for receptor binding.

  • Physical State: The free base is often a volatile liquid or low-melting solid, making direct crystallization difficult.

The Crystallographic Challenge

X-ray diffraction determines absolute structure via anomalous dispersion (Bijvoet differences). Carbon, Nitrogen, and Hydrogen have negligible anomalous scattering power with standard Molybdenum (Mo) radiation.

  • Risk: Without sufficient anomalous signal, the structure refinement may yield an ambiguous Flack parameter (e.g.,

    
    ), failing to distinguish between the (1R,5S) enantiomer and its (1S,5R) mirror image.
    
  • Solution: Introduce a "heavy" atom (Br, Cl, S) to break Friedel's law significantly, or use softer X-rays (Cu Kα).

Part 2: Comparative Analysis of Validation Methods

The following table compares X-ray crystallography against common alternatives for determining the stereochemistry of 2-azabicyclo[3.1.0]hexane.

FeatureX-ray Crystallography (SCXRD) NMR Spectroscopy (NOESY/COSY) Vibrational Circular Dichroism (VCD)
Primary Output 3D Atom Coordinates & Absolute ConfigurationRelative Stereochemistry (Diastereomers)Solution-phase Conformational Preference
Absolute Config? Yes (via Anomalous Dispersion)No (unless using chiral shift reagents)Yes (via DFT comparison)
Sample State Single Crystal (Solid)SolutionSolution
Confidence Level >99% (Gold Standard)~80% (Ambiguity in ring puckering)~95% (Model dependent)
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours)
Limitation Requires crystalline solid (often salt form)Cannot distinguish enantiomers aloneRequires accurate DFT modeling

Part 3: Experimental Protocol for X-ray Validation

To unambiguously validate the (1R,5S) structure, we employ a Self-Validating Protocol that forces the molecule into a crystalline lattice with a strong anomalous scatterer.

Phase 1: Derivatization (The "Heavy Atom" Strategy)

Attempting to crystallize the free base is prone to failure. Convert the amine into a salt or amide derivative containing a heavy halogen (Bromine or Chlorine).

  • Option A (Salt Formation - Recommended): Hydrobromide (HBr) salt.

    • Mechanism:[2][1] Protonation of the secondary amine. Br (

      
      ) provides strong anomalous scattering.
      
  • Option B (Covalent Derivatization): p-Bromobenzamide.

    • Mechanism:[2][1] Acylation of the nitrogen.[3] Increases molecular weight and melting point significantly.

Protocol: Synthesis of (1R,5S)-2-Azabicyclo[3.1.0]hexane Hydrobromide
  • Dissolution: Dissolve 100 mg of (1R,5S)-2-azabicyclo[3.1.0]hexane free base in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 48% HBr (aq) or HBr in acetic acid until pH < 3.

  • Precipitation: A white precipitate should form immediately.

  • Isolation: Filter the solid and wash with cold ether.

  • Recrystallization: Dissolve the crude salt in minimal hot ethanol. Add ethyl acetate dropwise until turbidity appears. Allow to cool slowly to room temperature, then to 4°C.

Phase 2: Data Collection & Refinement
  • Crystal Selection: Select a single crystal with sharp faces (size ~0.2 x 0.2 x 0.2 mm).

  • Source:

    • If Br/Cl present : Mo Kα (

      
       Å) is acceptable.
      
    • If Only C/N/O present (e.g., HCl salt): Cu Kα (

      
       Å) is MANDATORY  to maximize the anomalous signal of Chlorine/Oxygen.
      
  • Temperature: Collect data at 100 K (cryostream) to reduce thermal motion (B-factors).

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate measurement of Friedel pairs.

Phase 3: The Flack Parameter (Validation Metric)

During refinement (using SHELXL or OLEX2), the Flack Parameter (


)  is the deciding factor.
  • 
     (with 
    
    
    
    ):
    The model has the Correct Absolute Configuration.[4]
  • 
    :  The model is inverted; the crystal is the opposite enantiomer.
    
  • 
    :  Crystal is a racemic twin or data lacks anomalous signal (inconclusive).
    

Critical Check: For light atom structures (even with Cl), the standard uncertainty (


) of the Flack parameter must be low. If 

, the assignment is statistically insignificant.

Part 4: Visualization of Workflows

Diagram 1: Structural Validation Workflow

This diagram illustrates the decision logic for validating the scaffold, prioritizing the "Heavy Atom" route for maximum certainty.

ValidationWorkflow Start Sample: (1R,5S)-2-Azabicyclo[3.1.0]hexane StateCheck Physical State Check: Liquid/Volatile? Start->StateCheck Deriv Derivatization Strategy StateCheck->Deriv Yes (Derivatize) Salt Form HBr or HCl Salt Deriv->Salt Amide Form p-Bromobenzamide Deriv->Amide Cryst Crystallization (Slow Evap/Vapor Diffusion) Salt->Cryst Amide->Cryst Xray X-ray Diffraction (Cu Kα preferred) Cryst->Xray Refine Structure Refinement (Calc. Flack Parameter) Xray->Refine Decision Validation Decision Refine->Decision Valid CONFIRMED (1R,5S) (Flack x ≈ 0) Decision->Valid x < 0.1 Invert INVERTED (1S,5R) (Flack x ≈ 1) Decision->Invert x > 0.9

Caption: Workflow for converting the volatile amine into a crystalline derivative for absolute configuration determination.

Diagram 2: Flack Parameter Interpretation Logic

How to interpret the output from the crystallographic software.

FlackLogic Input Flack Parameter (x) Output from SHELXL Case1 x = 0.0 ± 0.04 Input->Case1 Case2 x = 1.0 ± 0.04 Input->Case2 Case3 x = 0.5 or u > 0.1 Input->Case3 Result1 Absolute Structure CORRECT Case1->Result1 Result2 Absolute Structure INVERTED Case2->Result2 Result3 AMBIGUOUS (Racemic Twin or Weak Anomalous Signal) Case3->Result3

Caption: Decision matrix for interpreting the Flack parameter (x) and its standard uncertainty (u).

References

  • Parsons, S. (2025). Howard Flack and the Flack Parameter. MDPI/ResearchGate. Available at: [Link]

  • Xu, Y., et al. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism. Royal Society of Chemistry (RSC). Available at: [Link]

  • Wolan, A., et al. (2011).[5][6] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane scaffolds. Tetrahedron Letters. Available at: [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.
  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom structures. Tetrahedron: Asymmetry.

Sources

Validation

comparative study of catalysts for asymmetric cyclopropanation

Executive Summary For decades, asymmetric cyclopropanation was dominated by the "concerted" mechanisms of Rhodium and Copper. However, the emergence of Cobalt(II) Metalloradical Catalysis (MRC) has fundamentally shifted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, asymmetric cyclopropanation was dominated by the "concerted" mechanisms of Rhodium and Copper. However, the emergence of Cobalt(II) Metalloradical Catalysis (MRC) has fundamentally shifted the landscape, particularly for electron-deficient substrates.

  • Rhodium(II) Carboxylates: The historical gold standard. Unmatched for donor/acceptor carbenoids and intramolecular reactions. Requires strict safety protocols (slow addition).

  • Copper(I)-Bisoxazoline (BOX): The economic workhorse. Highly tunable for styrenes and dienes. Offers a cost-effective alternative to Rh but often with lower Turnover Numbers (TON).

  • Cobalt(II) Porphyrins: The modern disruptor. Operates via a stepwise radical mechanism .[1] Uniquely capable of cyclopropanating electron-deficient alkenes (acrylates) and allows for one-pot protocols (no slow addition required).

Mechanistic Divergence

Understanding the mechanism is not academic trivia; it dictates your substrate scope and safety protocols.

Diagram 1: Concerted (Rh/Cu) vs. Radical (Co) Pathways

The following diagram illustrates why Cobalt tolerates electron-deficient substrates while Rhodium/Copper do not.

MechanismComparison cluster_Rh Rh/Cu: Concerted Mechanism (Electrophilic Carbene) cluster_Co Co(II): Metalloradical Catalysis (MRC) (Radical Carbene) Rh_Cat Rh(II) Catalyst Rh_Carbene Metal-Carbene (Electrophilic) Rh_Cat->Rh_Carbene + Diazo (-N2) Diazo Diazo Compound TS_Concerted Concerted TS (Asynchronous) Rh_Carbene->TS_Concerted + Alkene (Nucleophilic) Prod_Rh Cyclopropane (Trans-selective) TS_Concerted->Prod_Rh Co_Cat Co(II) Porphyrin Co_Carbene α-Co(III)-Alkyl Radical Co_Cat->Co_Carbene + Diazo (-N2) Rad_Inter γ-Alkyl Radical Intermediate Co_Carbene->Rad_Inter + Alkene (Radical Acceptor) Prod_Co Cyclopropane (High Stereocontrol) Rad_Inter->Prod_Co Ring Closure (Fast)

Caption: Rh/Cu rely on nucleophilic attack by the alkene (concerted). Co(II) generates a radical carbene that attacks the alkene stepwise, tolerating electron-poor substrates.

Performance Comparison Matrix

The data below synthesizes performance metrics for the cyclopropanation of Styrene (Standard) and Methyl Acrylate (Electron-Deficient) using representative "Best-in-Class" catalysts.

FeatureRhodium (Rh) Copper (Cu) Cobalt (Co)
Standard Catalyst Rh

(S-DOSP)

Cu(OTf)

+

Bu-BOX
Co(P1) / Co(TPP)
Mechanism Concerted AsynchronousConcerted AsynchronousStepwise Radical (MRC)
Styrene Yield > 90%> 85%> 95%
Styrene ee 85-95%90-99%90-98%
Electron-Deficient Yield < 10% (Poor)< 20% (Poor)> 90% (Excellent)
Diazo Addition Slow Addition Required Slow Addition RequiredOne-Pot (Batch)
Cost Efficiency Low (Expensive Metal)High (Cheap Metal)Medium (Ligand Synthesis)
Safety Profile High Risk (Diazo buildup)High RiskLower Risk (Stable Radical)

Key Insight: Rhodium and Copper fail with electron-deficient alkenes (like acrylates) because the electrophilic metal-carbene is repelled by the electron-poor double bond. Cobalt's radical mechanism bypasses this electronic repulsion.

Detailed Experimental Protocols

Protocol A: Rhodium(II)-Catalyzed Cyclopropanation (The "Slow Addition" Standard)

Target: Styrene derivatives using Rh


(S-DOSP)

Safety Critical: Diazo compounds are potentially explosive. Never allow the diazo concentration to build up.

  • Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve Rh

    
    (S-DOSP)
    
    
    
    (1.0 mol%) in anhydrous pentane or DCM.
  • Substrate: Add Styrene (5.0 equiv) to the catalyst solution.

  • Slow Addition (The Crucial Step):

    • Dissolve the diazo compound (e.g., methyl phenyldiazoacetate) in solvent.

    • Using a syringe pump, add the diazo solution to the catalyst/styrene mixture over 4–10 hours .

    • Why? Fast addition leads to carbene dimerization (formation of fumarates/maleates) rather than cyclopropanation.

  • Workup: Concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Cobalt(II)-Catalyzed Cyclopropanation (The "One-Pot" Advantage)

Target: Electron-deficient alkenes (e.g., Methyl Acrylate) using Co(P1)

Process Efficiency: Cobalt(II) metalloradicals stabilize the carbene intermediate, preventing dimerization. This allows for a dump-and-stir approach.

  • Setup: In a flame-dried Schlenk tube under N

    
    .
    
  • One-Pot Mix: Add Co(P1) catalyst (1.0 mol%), Methyl Acrylate (1.0 equiv), and solvent (Toluene).

  • Diazo Addition: Add Ethyl Diazoacetate (EDA) (1.2 equiv) in one portion .

    • Note: No syringe pump is required. The reaction is self-regulating due to the "Radical Equilibrium" effect.

  • Reaction: Stir at room temperature for 2–6 hours. Evolution of N

    
     gas will be observed immediately.
    
  • Workup: Evaporate solvent. Direct purification.

Decision Matrix: Which Catalyst to Choose?

Use this logic flow to select the optimal system for your specific drug candidate.

DecisionTree Start Start: Analyze Substrate Q1 Is the Alkene Electron Deficient? (Acrylates, Enones, Nitroalkenes) Start->Q1 Co_Path Use Cobalt(II) (Zhang Catalyst) Reason: Radical Mechanism required Q1->Co_Path Yes Q2 Is Cost/Scale the primary constraint? Q1->Q2 No (Styrenes, Allyl alcohols) Cu_Path Use Copper(I)-BOX Reason: Cheaper metal, good enantiocontrol Q2->Cu_Path Yes Q3 Is the Carbene Donor/Acceptor type? (e.g., Aryldiazoacetates) Q2->Q3 No (Performance Priority) Rh_Path Use Rhodium(II) (Doyle Catalyst) Reason: Unmatched for Donor/Acceptor carbenes Q3->Rh_Path Yes Cu_Path2 Use Cu or Rh (Screen both) Q3->Cu_Path2 No (Simple Diazoesters)

Caption: Decision tree for selecting Rh, Cu, or Co based on substrate electronics and project constraints.

References

  • Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation with dirhodium(II) catalysts. Journal of the American Chemical Society.[2] Link

  • Evans, D. A., et al. (1991). Chiral bis(oxazolines) as ligands for copper-catalyzed asymmetric cyclopropanation. Journal of the American Chemical Society.[2] Link

  • Zhang, X. P., et al. (2010).[3] "Carbene Radicals" in Co(II)(por)-Catalyzed Olefin Cyclopropanation.[2][3][4][5] Journal of the American Chemical Society.[2] Link

  • Charette, A. B., et al. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society.[2] Link

  • Davies, H. M. L. (1999). Dirhodium Tetra(N-aryldodecylbenzenesulfonamidates) as Chiral Catalysts for Asymmetric Cyclopropanation.[6] Organic Letters. Link

Sources

Comparative

comparing efficacy of azabicyclo[3.1.0]hexane based inhibitors

Executive Summary: The Conformational Advantage The 3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, valued for its ability to rigidly constrain nitrogen-containing heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Advantage

The 3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, valued for its ability to rigidly constrain nitrogen-containing heterocycles (typically pyrrolidine or piperidine mimics) into specific vectors.[1][2][3][4][5] By locking the conformation of the amine, this bicyclic system reduces the entropic penalty of binding to protein targets, often resulting in sub-nanomolar potency and enhanced selectivity compared to flexible analogs.

This guide objectively compares the efficacy of this scaffold across three distinct therapeutic classes: Glycine Transporter 1 (GlyT1) inhibitors , Triple Reuptake Inhibitors (SNDRIs) , and Fluoroquinolone Antibiotics .

Key Efficacy Drivers[1]
  • Vector Control: The fused cyclopropane ring forces the nitrogen lone pair and substituents into a fixed orientation (endo/exo), critical for specific receptor pockets (e.g., GlyT1).

  • Metabolic Stability: The rigid framework often resists oxidative metabolism better than flexible alkyl chains, though specific substitutions can introduce toxicity risks.

  • Lipophilicity: The scaffold adds bulk and lipophilicity (logP modulation) without significantly increasing molecular weight, aiding CNS penetration.

Comparative Efficacy Analysis

GlyT1 Inhibitors: Iclepertin (BI 425809)

Target: Glycine Transporter 1 (GlyT1) Mechanism: Inhibition of glycine reuptake to enhance NMDA receptor signaling (Schizophrenia/CIAS).[1][2][3][4][6][7][8]

Iclepertin represents the pinnacle of azabicyclo[3.1.0]hexane optimization.[4] Unlike early sarcosine-based inhibitors, Iclepertin utilizes the scaffold to achieve high selectivity for GlyT1 over GlyT2.[1][4][5]

ParameterData / Observation
Potency (IC50) 5.2 ± 1.2 nM (Rat primary neurons)
Selectivity >1000-fold vs. GlyT2
CNS Penetration High (Brain/Plasma ratio > 1)
Clinical Status Phase III (Cognitive Impairment in Schizophrenia)

Efficacy Insight: The (1R,5R)-3-azabicyclo[3.1.0]hexane core locks the inhibitor in a conformation that perfectly mimics the transition state of glycine transport, blocking the transporter with high affinity.[1][2][3]

Triple Reuptake Inhibitors: Bicifadine

Target: Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) Transporters Mechanism: Balanced inhibition for analgesia and depression.[1]

Bicifadine (1-p-tolyl-3-azabicyclo[3.1.0]hexane) demonstrates how the scaffold can be tuned for "promiscuous" but controlled binding across homologous transporters.[1][2][3][4][5]

ParameterData / Observation
Potency Ratio NE : 5-HT : DA ≈ 1 : 2 : 17
Primary Efficacy Potent antinociception in acute/chronic pain models.[1][2][3][4][5]
Pharmacokinetics Rapid oral absorption; active metabolites contribute to efficacy.[4]
Clinical Outcome Reached Phase III for chronic low back pain (failed on endpoints but validated the mechanism).[4]

Efficacy Insight: The rigid structure prevents the "floppiness" that often leads to off-target effects in other SNDRIs.[1][3][4][5] The specific 1-aryl substitution pattern dictates the transporter ratio.[1][3][4][5]

Antibacterials: Trovafloxacin

Target: DNA Gyrase / Topoisomerase IV Mechanism: Inhibition of bacterial DNA replication.[4]

Trovafloxacin incorporates a 6-amino-3-azabicyclo[3.1.0]hexyl side chain at the C-7 position of the naphthyridone core.[1][2][3][4][5][9]

ParameterData / Observation
Spectrum Broad: Gram-negative (comparable to Ciprofloxacin) + Enhanced Gram-positive & Anaerobic activity .[1][2][3][4][5][10]
Potency (MIC90) < 0.125 µg/mL for S. pneumoniae.[4]
Safety Note Withdrawn due to idiosyncratic hepatotoxicity.[4]

Critical Warning: While the scaffold dramatically improved bacterial killing efficacy (by projecting the amine into a specific interaction with GyrB), the specific metabolic activation of the cyclopropyl-amine moiety in this context led to reactive intermediates, highlighting the double-edged sword of this scaffold.[1]

Structural Activity Relationship (SAR) Logic[1][2][3][4]

The following diagram illustrates how the azabicyclo[3.1.0]hexane core serves as a "Conformational Lock" to drive potency across these diverse targets.

SAR_Logic Core Azabicyclo[3.1.0]hexane (The 'Lock') Rigidity Conformational Rigidity Core->Rigidity Vector Defined Exit Vectors (N-substituents) Core->Vector Lipophilicity Modulated Lipophilicity Core->Lipophilicity Potency Sub-nanomolar Affinity (Entropic Gain) Rigidity->Potency Reduces entropy loss Selectivity Isoform Selectivity (e.g., GlyT1 vs GlyT2) Vector->Selectivity Precise orientation Lipophilicity->Potency CNS Penetration Bicifadine Bicifadine (SNDRI) Potency->Bicifadine Iclepertin Iclepertin (GlyT1) Selectivity->Iclepertin Toxicity Risk: Reactive Intermediates Trova Trovafloxacin (Gyrase) Toxicity->Trova Metabolic Activation

Figure 1: Mechanistic impact of the azabicyclo[3.1.0]hexane scaffold on drug efficacy and safety profiles.[1][2][3][4][5]

Experimental Protocols for Efficacy Validation

To reproduce the efficacy data cited above, the following standardized protocols are recommended. These assays validate the specific contribution of the scaffold to biological activity.

Protocol: GlyT1 Scintillation Proximity Assay (SPA)

Used to determine the IC50 of compounds like Iclepertin.[1]

Principle: Measures the inhibition of [³H]-Glycine uptake into membranes expressing human GlyT1.[1][2][3][4]

  • Cell Preparation: Use CHO cells stably expressing hGlyT1b.[4] Harvest and membrane-fractionate using nitrogen cavitation (400 psi, 20 min).

  • Bead Coupling: Incubate membranes (10 µg protein/well) with Wheat Germ Agglutinin (WGA) SPA beads (0.5 mg/well) in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 2 mM KCl, pH 7.4).

  • Compound Addition:

    • Prepare 10-point serial dilutions of the azabicyclo[3.1.0]hexane inhibitor in DMSO.[1][2][3][4]

    • Add 1 µL of compound to 96-well plates.

  • Reaction Initiation: Add [³H]-Glycine (50 nM final concentration) to the bead/membrane mix.

  • Incubation: Shake at room temperature for 1 hour. The scaffold's rigid structure typically results in slow dissociation; ensure equilibrium is reached.

  • Measurement: Read on a MicroBeta scintillation counter.

  • Data Analysis: Fit curves using a 4-parameter logistic equation to derive IC50.

    • Validation Criteria: Z' factor must be > 0.[4]5. Reference standard (ALX-5407) should yield IC50 ~3-5 nM.[1][2][3][4][5]

Protocol: Monoamine Uptake Assay (SNDRI Profile)

Used to profile the selectivity ratio of Bicifadine analogs.[1]

Principle: Simultaneous measurement of [³H]-5-HT, [³H]-DA, and [³H]-NE uptake in rat brain synaptosomes.[1][2][3][4][5]

  • Tissue Preparation: Homogenize rat striatum (for DA) and cortex (for 5-HT/NE) in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) and collect supernatant (synaptosomes).

  • Incubation:

    • Aliquot synaptosomes into Krebs-Ringer-HEPES buffer.[1][2][3][4][5]

    • Add test compound (1 nM - 10 µM).[1][2][3][4][5]

    • Pre-incubate for 15 min at 37°C.

  • Substrate Addition:

    • SERT: [³H]-Serotonin (10 nM).[1][2][3][4]

    • NET: [³H]-Norepinephrine (10 nM).[1][2][3][4]

    • DAT: [³H]-Dopamine (10 nM).[1][2][3][4]

  • Termination: After 5-10 min, stop reaction by rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Quantification: Liquid scintillation counting.

  • Calculation: Determine % inhibition relative to vehicle control.

Advanced Applications: Fused Systems

Recent medicinal chemistry has evolved the simple azabicyclo[3.1.0]hexane into more complex fused tricyclic systems to target GPCRs with even greater specificity.[4]

  • Olorinab (APD371): A highly selective CB2 Receptor Agonist for visceral pain.[1][4]

    • Structure: Contains a diazatricyclo[4.3.0.0] core, effectively a fused azabicyclo[3.1.0] system.[1][4]

    • Efficacy: Full agonist (EC50 < 10 nM) with peripheral restriction (does not cross BBB), avoiding CNS side effects.[1][4]

  • MK-1903: A GPR109a Agonist for dyslipidemia.[1][2][3][4][5][11]

    • Structure: Tricyclic pyrazole carboxylic acid containing the [3.1.0] motif.[4]

    • Efficacy: Lowers free fatty acids without the flushing side effect associated with Niacin.

References

  • Boehringer Ingelheim. (2023).[4][12] Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia.[6][7][8][12][13] National Institutes of Health.[4] Link

  • Skolnick, P., et al. (2003).[4] Bicifadine: non-narcotic analgesic activity of 1-aryl-3-azabicyclo[3.1.0]hexanes.[1][2][3][4][5][14] Journal of Pharmacology and Experimental Therapeutics. Link

  • Pfizer Inc. (1998).[4] The chemistry and biological profile of trovafloxacin. Journal of Antimicrobial Chemotherapy. Link

  • Arena Pharmaceuticals. (2019).[4] Olorinab (APD371) for the treatment of gastrointestinal pain.[4] ClinicalTrials.gov Identifier: NCT03155945.[4] Link[1][2][3][4]

  • Merck & Co. (2012).[4] (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist.[1][2][3][4][5] Journal of Medicinal Chemistry. Link

  • Lowe, J. A., et al. (2009).[4] 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors.[1][2][3][4][5] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

Beyond Standard QC: A Comparative Guide to Spectroscopic Purity Confirmation of (1R,5S)-2-Azabicyclo[3.1.0]hexane

Topic: Spectroscopic Analysis to Confirm Purity of (1R,5S)-2-Azabicyclo[3.1.0]hexane Content Type: Publish Comparison Guide Executive Summary For drug development professionals working with (1R,5S)-2-azabicyclo[3.1.0]hex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis to Confirm Purity of (1R,5S)-2-Azabicyclo[3.1.0]hexane Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals working with (1R,5S)-2-azabicyclo[3.1.0]hexane , standard purity assessments are insufficient. While Gas Chromatography-Mass Spectrometry (GC-MS) confirms chemical composition, it is blind to the critical stereochemical architecture of this strained bicyclic amine.

This guide objectively compares the three primary methodologies for validating the enantiomeric purity and absolute configuration of this scaffold: Chiral Derivatization NMR (Mosher's Method) , Chiral Chromatography (GC/HPLC) , and Vibrational Circular Dichroism (VCD) .

Our Verdict: While Chiral GC/HPLC is the industry standard for high-throughput quantification of enantiomeric excess (ee), Chiral Derivatization NMR is the superior diagnostic tool for absolute configuration assignment and structural validation during early-phase R&D, eliminating the need for expensive reference standards.

Part 1: The Challenge of the [3.1.0] Scaffold

The (1R,5S)-2-azabicyclo[3.1.0]hexane system is a rigid, strained pharmacophore found in antiviral agents and glutamate receptor agonists. Its analysis presents unique challenges:

  • Optical Transparency: The molecule lacks strong chromophores, making standard UV-HPLC detection difficult without derivatization.

  • Enantiomeric Invisibility: The (1R,5S) and (1S,5R) enantiomers have identical scalar NMR spectra and retention times on achiral columns.

  • Strain-Induced Reactivity: The cyclopropane ring is acid-sensitive; harsh derivatization conditions can lead to ring-opening impurities (e.g., piperidine derivatives).

Part 2: Technical Deep Dive & Comparison
Method A: Chiral Derivatization NMR (The Diagnostic "Product")

Best for: Absolute configuration assignment, Reference-free analysis.

This method utilizes a Chiral Derivatizing Agent (CDA) , typically (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride). The secondary amine reacts to form diastereomeric amides.

Mechanism of Action: The chiral auxiliary creates an anisotropic magnetic environment. Due to the rigid bicyclic structure, the phenyl group of the auxiliary selectively shields or deshields the protons on the [3.1.0] skeleton (specifically H1, H3, and the cyclopropyl H6) depending on the absolute configuration.

  • Protocol:

    • Mix 5 mg of amine with 1.5 eq. of (R)-MTPA-Cl and excess pyridine in

      
      .
      
    • Wait 1 hour (room temp).

    • Acquire

      
       NMR.[1][2][3]
      
    • Repeat with (S)-MTPA-Cl.

    • Calculate

      
      .[1]
      

Diagnostic Signals: The cyclopropyl protons (H6-endo/exo) at


 ppm are the "reporter" signals. They are high-field and distinct, avoiding overlap with the auxiliary's aromatic signals.
Method B: Chiral GC/HPLC (The Industry Standard)

Best for: Routine QC, High-throughput ee% quantification.

Uses columns with chiral stationary phases (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC) to separate enantiomers based on transient diastereomeric interactions.

  • Constraint: Requires a racemic standard to establish retention times.

  • Detection: For this amine, FID (Flame Ionization Detection) in GC is preferred over UV-HPLC due to the lack of chromophores.

Method C: Vibrational Circular Dichroism (VCD) (The Advanced Alternative)

Best for: Non-destructive absolute configuration.

Measures the differential absorption of left and right circularly polarized infrared radiation.

  • Advantage: No chemical modification required.[4]

  • Disadvantage: Requires computationally expensive Density Functional Theory (DFT) simulations to match the experimental spectra.

Part 3: Comparative Performance Data

The following data contrasts the performance of these methods specifically for the 2-azabicyclo[3.1.0]hexane scaffold.

FeatureMethod A: Chiral NMR (Mosher) Method B: Chiral GC (FID) Method C: VCD
Primary Output Absolute Configuration + ee%Enantiomeric Excess (ee%)Absolute Configuration
Limit of Detection (LOD) ~1-2% impurity< 0.1% impurityN/A (Qualitative)
Sample Requirement 5–10 mg (Destructive)< 1 mg (Non-destructive)5–10 mg (Non-destructive)
Time to Result 2–4 Hours (Prep + Run)30 Minutes12–24 Hours (Scan + Calc)
Reference Standard? NOT Required Required Required (Computational)
Cost Per Run Low (Reagents)Low (after column purchase)High (Instrument time)
Risk Factor Kinetic Resolution (if reaction incomplete)Column degradationSolvent interference
Part 4: Decision Workflow (Graphviz)

The following logic gate helps researchers select the appropriate validation method based on their development stage.

PurityWorkflow Start Sample: (1R,5S)-2-Azabicyclo[3.1.0]hexane Stage Development Stage? Start->Stage Research Early R&D / Structure Proof Stage->Research Structure Unknown QC Routine QC / Batch Release Stage->QC Structure Known StandardCheck Do you have a pure Reference Standard? Research->StandardCheck MethodGC Method B: Chiral GC (FID) QC->MethodGC MethodNMR Method A: Chiral Derivatization NMR (Mosher Amide) StandardCheck->MethodNMR No StandardCheck->MethodGC Yes MethodVCD Method C: VCD Spectroscopy StandardCheck->MethodVCD No (Sample Precious) ResultAbs Output: Absolute Config Confirmed MethodNMR->ResultAbs ResultEE Output: Precise ee% (>99.5%) MethodGC->ResultEE MethodVCD->ResultAbs

Caption: Selection logic for purity confirmation. Green indicates the recommended path for initial structural validation.

Part 5: Validated Experimental Protocol (Mosher Method)

This protocol is designed to be self-validating. If the reaction fails to reach 100% conversion, kinetic resolution may skew the observed diastereomeric ratio (dr).

Reagents:

  • Substrate: (1R,5S)-2-Azabicyclo[3.1.0]hexane

  • Reagent A: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
  • Reagent B: (S)-(+)-MTPA-Cl

  • Solvent:

    
     (neutralized with basic alumina to prevent acid-catalyzed ring opening).
    

Step-by-Step Workflow:

  • Baseline Scan: Acquire a standard

    
     NMR of the free amine. Confirm the integrity of the cyclopropyl protons (multiplets at 0.3–0.8 ppm).
    
  • Derivatization (Parallel Reactions):

    • Tube A: Dissolve 5 mg amine in 0.6 mL

      
      . Add 10 µL dry pyridine. Add 10 µL (S)-MTPA-Cl.
      
    • Tube B: Repeat with (R)-MTPA-Cl.

    • Critical Check: Shake for 15 minutes. Monitor by TLC or

      
       NMR to ensure consumption of the amine. Unreacted amine signals will invalidate the integration.
      
  • Analysis:

    • Focus on the H3 methylene protons (

      
       to nitrogen) and H1/H5 bridgehead protons .
      
    • Due to the Mosher shielding cone, if the configuration is (1R,5S), the protons on the "right" side of the plane defined by the amide bond will experience upfield shifts in one derivative relative to the other.

  • Calculation:

    • Measure the integration of the diastereomeric peaks.[2]

    • 
       (Assuming 100% conversion).
      

Interpretation of Results: For the (1R,5S) isomer derivatized with (R)-MTPA (forming the (S)-amide configuration per Cahn-Ingold-Prelog priority change), the cyclopropyl region often shows a distinct splitting pattern compared to the (S)-MTPA derivative. If the sample is racemic, you will see a 1:1 mixture of both signal sets in single tube.

References
  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of secondary alcohols and amines using Mosher ester analysis. Nature Protocols, 2(10), 2451–2458. Link[3]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Stephens, P. J., et al. (2008). Determination of Absolute Configuration using Vibrational Circular Dichroism (VCD) Spectroscopy.[1][5] Chirality, 20(5), 643-663. Link

  • Wolan, A., et al. (2011).[6] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane scaffolds. Tetrahedron Letters, 52(20), 2501-2504. Link

Sources

Comparative

Conformationally Locked: A Comparative Guide to 1-Aryl-3-azabicyclo[3.1.0]hexanes

Executive Summary The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold represents a critical evolution in the design of monoamine transporter (MAT) inhibitors. By rigidly locking the phenethylamine pharmacophore into a bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold represents a critical evolution in the design of monoamine transporter (MAT) inhibitors. By rigidly locking the phenethylamine pharmacophore into a bicyclic system, this scaffold reduces the entropic penalty of binding, often resulting in enhanced affinity and altered selectivity profiles compared to flexible progenitors like amphetamine or methylphenidate.

This guide analyzes the Structure-Activity Relationship (SAR) of this class, contrasting it with standard therapeutics, and provides validated experimental protocols for synthesis and pharmacological evaluation.

Part 1: The Scaffold Advantage (Comparative Analysis)

To understand the utility of 1-aryl-3-azabicyclo[3.1.0]hexanes, one must compare them to the flexible "parents" (phenethylamines) and other rigid analogs (tropanes).

Mechanism of Action: Reuptake vs. Release

Unlike amphetamines, which often act as substrates that reverse transporter flux (releasers), 1-aryl-3-azabicyclo[3.1.0]hexanes typically function as pure reuptake inhibitors . The rigid cyclopropane ring prevents the conformational changes required for the molecule to be translocated across the membrane, thereby blocking the transporter in the outward-facing conformation.

FeatureAmphetamine (Flexible)1-Aryl-3-azabicyclo[3.1.0]hexane (Rigid)Clinical Implication
Conformation Rotatable ethyl chainLocked "cis" cyclopropaneRigid analogs have higher intrinsic affinity due to lower entropy cost.
Mode of Action Releaser (Substrate)Blocker (Inhibitor)Reduced neurotoxicity potential; lower risk of depleting vesicular stores.
Selectivity Low (hits DAT/NET/SERT)Tunable via N-sub and Aryl-subCan be engineered for specific SNDRI (Serotonin-Norepinephrine-Dopamine) profiles.
Metabolism Deamination/HydroxylationRing opening is difficultBicyclic core is generally metabolically stable, though N-demethylation occurs.

Part 2: Detailed SAR Analysis

The biological activity of this scaffold hinges on three vectors: the aryl ring substitution, the nitrogen capping, and the stereochemistry of the bicyclic fusion.

Stereochemistry: The Critical Gatekeeper

The 3-azabicyclo[3.1.0]hexane system exists as cis (endo) or trans (exo) isomers regarding the aryl group relative to the nitrogen bridge.

  • Active Isomer: The (1R, 5S) enantiomer (often corresponding to the exo orientation depending on synthesis) is typically the bioactive form for DAT and NET inhibition.

  • Causality: This configuration mimics the folded conformation of dopamine interacting with the aspartate residue in the transporter's binding pocket.

C1-Aryl Substitution (The "Warhead")
  • Para-methyl (Bicifadine): Balanced NET/DA inhibition (approx. 1:2 ratio).

  • 3,4-Dichloro: Drastically increases affinity for DAT and SERT, mimicking the pharmacophore of sertraline or indatraline .

  • Naphthyl: Increases SERT selectivity due to bulk tolerance in the serotonin transporter's allosteric site.

Nitrogen Substitution
  • Secondary Amine (NH): Generally favors NET/DAT balanced inhibition.

  • Tertiary Amine (N-Methyl): Often retains DAT affinity but can reduce NET potency slightly.

  • Bulky Groups (N-Propyl/Benzyl): Usually abolish activity, unlike in the tropane (cocaine) series where N-substitution is more tolerated. This suggests a tight steric fit around the nitrogen in the 3.1.0 scaffold.

Part 3: Comparative Performance Data

The following data synthesizes binding affinities (


) from key medicinal chemistry campaigns (e.g., J. Med. Chem., Bioorg.[1][2][3] Med. Chem. Lett.).[2][3]

Table 1: Binding Affinity (


, nM) Profile Comparison 
CompoundStructurehDAT

(nM)
hNET

(nM)
hSERT

(nM)
Profile
Bicifadine 1-(4-methylphenyl)~120~50~150Balanced SNDRI
Analogue A 1-(3,4-dichlorophenyl)142218Potent SNDRI
Analogue B 1-(2-naphthyl)451108SERT Selective
Methylphenidate (Standard)24290>10,000DNRI (No SERT)
Venlafaxine (Standard)>10,0001,20082SNRI (No DAT)

Note: Lower


 indicates higher affinity. Data represents mean values from aggregated literature sources [1, 2].

Part 4: Experimental Methodologies

Protocol A: Stereoselective Synthesis via Carbenoid Insertion

Rationale: Traditional cyclopropanation using carbene addition to maleimides often yields racemic mixtures. The modern standard uses Rhodium-catalyzed carbenoid insertion for better diastereocontrol.

Materials:

  • N-Boc-3-pyrroline

  • Aryl diazoacetate[4][5]

  • Catalyst:

    
     (Du Bois catalyst)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Catalyst Prep: Dissolve

    
     (0.1 mol%) in anhydrous DCM under Argon.
    
  • Addition: Add N-Boc-3-pyrroline (1.2 equiv).

  • Carbenoid Formation: Slowly add the aryl diazoacetate (dissolved in DCM) via syringe pump over 4 hours at 0°C. Slow addition is critical to prevent diazo-dimerization.

  • Cyclization: The reaction generates the bicyclic core in situ. Stir for 12 hours at room temperature.

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group.[6]

  • Resolution: If not using chiral ligands, resolve enantiomers using Tartaric acid crystallization.

Protocol B: High-Throughput Monoamine Uptake Assay

Rationale: Binding affinity (


) does not always correlate with functional inhibition (

). Functional uptake assays are required to verify the "blocker" vs "releaser" profile.

System: HEK293 cells stably expressing hDAT, hNET, or hSERT. Tracer:


-Dopamine, 

-Norepinephrine,

-Serotonin.
  • Seeding: Plate cells at 50,000 cells/well in 96-well Poly-D-Lysine coated plates. Incubate 24h.

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (antioxidant) and 10 µM Pargyline (MAO inhibitor).

  • Compound Addition: Add test compounds (1 nM - 10 µM) and incubate for 10 min at 37°C.

  • Uptake Initiation: Add radioligand (final conc 20 nM). Incubate 10 min.

  • Termination: Rapidly wash cells 3x with ice-cold buffer.

  • Lysis/Counting: Lyse cells with 1% SDS, add scintillation fluid, and count via Liquid Scintillation Counter.

  • Validation: Non-specific uptake is defined by wells containing 10 µM Mazindol (DAT/NET) or Fluoxetine (SERT).

Part 5: Visualization of Logic & Workflow

Diagram 1: SAR Logic Tree

This diagram illustrates the decision matrix for modifying the scaffold to achieve specific therapeutic endpoints.

SAR_Logic Core 1-Aryl-3-azabicyclo[3.1.0]hexane (Scaffold) Aryl Aryl Substitution (C1 Position) Core->Aryl Nitro Nitrogen Substitution (N3 Position) Core->Nitro Stereo Stereochemistry (Bridge Fusion) Core->Stereo ParaMe 4-Methyl (Bicifadine-like) Balanced NE/DA Aryl->ParaMe DiCl 3,4-Dichloro High Potency Triple Inhibitor Aryl->DiCl Naph Naphthyl SERT Selective Aryl->Naph NH Secondary Amine Optimal Potency Nitro->NH NMe N-Methyl Retains DAT Reduces NET Nitro->NMe NBulky N-Bulky (Benzyl) Loss of Activity Nitro->NBulky Exo Exo (1R,5S) Bioactive Stereo->Exo Endo Endo Reduced Affinity Stereo->Endo

Caption: Structural modifications and their direct impact on pharmacological selectivity and potency.

Diagram 2: Carbenoid Synthesis Workflow

A visual representation of the rhodium-catalyzed synthesis protocol described in Part 4.

Synthesis_Flow Start Start: N-Boc-3-pyrroline Reaction Cyclopropanation (Carbenoid Insertion) Start->Reaction Reagent Reagent: Aryl Diazoacetate Reagent->Reaction Cat Catalyst: Rh2(esp)2 Solvent: DCM Cat->Reaction Catalysis Intermediate Bicyclic Intermediate (N-Boc Protected) Reaction->Intermediate Deprotect Deprotection (TFA/DCM) Intermediate->Deprotect Final Final Product: 1-Aryl-3-azabicyclo[3.1.0]hexane Deprotect->Final

Caption: Step-by-step synthetic pathway utilizing Rh(II) catalysis for scaffold construction.

References

  • Skolnick, P., et al. (2003). "Broad spectrum antidepressants: a new generation of monoamine transporter inhibitors." Life Sciences, 73(24), 3175-3179. Link

  • Zhang, M., et al. (2008).[2] "Studies on the structure–activity relationship of bicifadine analogs as monoamine transporter inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(13), 3682-3686.[2] Link

  • Micheli, F., et al. (2010). "1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors."[7] Journal of Medicinal Chemistry, 53(6), 2534-2551.[7] Link

  • Davies, H. M. L., et al. (2004). "Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites." Bioorganic & Medicinal Chemistry Letters, 14(7), 1791-1794. Link

Sources

Validation

Beyond the Fused Ring: Strategic Alternatives to 2-Azabicyclo[3.1.0]hexane in Drug Design

Executive Summary: The Case for Scaffold Hopping In medicinal chemistry, 2-azabicyclo[3.1.0]hexane has long served as the "gold standard" for conformationally restricted proline surrogates. Its fused cyclopropane-pyrroli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Scaffold Hopping

In medicinal chemistry, 2-azabicyclo[3.1.0]hexane has long served as the "gold standard" for conformationally restricted proline surrogates. Its fused cyclopropane-pyrrolidine core effectively locks the N-C(


) bond, reducing the entropic penalty of binding and often improving metabolic stability by blocking the vulnerable 

-oxidation sites.

However, reliance on a single scaffold creates liabilities: patent overcrowding, suboptimal exit vectors for specific pockets, and lipophilicity creep. This guide analyzes three high-value alternatives that offer distinct topological and physicochemical advantages:

  • 2-Azabicyclo[2.1.1]hexane: The "Contracted Bridge" (Ortho/Meta-benzene mimic).

  • 2-Azaspiro[3.3]heptane: The "Twisted" Bioisostere (Piperidine replacement).

  • 6-Azabicyclo[3.1.1]heptane: The "Expanded Bridge" (Meta-benzene mimic).

Strategic Selection Framework

The choice between these scaffolds is not arbitrary; it is dictated by the required exit vector geometry and physicochemical constraints .

ScaffoldSelection Start Start: Optimization Goal Decision1 Constraint Type? Start->Decision1 BranchVector Geometry/Vector Decision1->BranchVector Binding Mode BranchProp Physicochemical Decision1->BranchProp ADME Issues Vector1 Need Linear/Para projection? BranchVector->Vector1 Vector2 Need Kinked/Ortho projection? BranchVector->Vector2 Prop1 Reduce LogD / Increase Solubility? BranchProp->Prop1 Prop2 Block Metabolic Hotspot? BranchProp->Prop2 Sol3 6-Azabicyclo[3.1.1]heptane (Piperidine Isostere) Vector1->Sol3 Meta/Para mimic Sol2 2-Azabicyclo[2.1.1]hexane (Rigid, Defined Vector) Vector2->Sol2 Acute angle Sol1 2-Azaspiro[3.3]heptane (High Fsp3, Basic) Prop1->Sol1 Basicity effect Prop2->Sol2 Steric shielding

Figure 1: Decision tree for selecting rigid amine scaffolds based on structural and ADME requirements.

Comparative Analysis of Scaffolds

A. 2-Azabicyclo[2.1.1]hexane: The "Contracted" Bridge

This scaffold is a bridged system where the nitrogen is part of a 4-membered ring fused to a 3-membered bridge. It is structurally distinct from the [3.1.0] system because the "bridge" forces the substituents into a highly defined, rigid orientation often described as a "methanoproline" motif.

  • Key Advantage: It serves as a bioisostere for ortho-substituted benzenes and provides a unique exit vector that is sharper (more acute angle) than the [3.1.0] system.

  • Metabolic Stability: The bridgehead carbons are quaternary-like (in terms of substitution) or highly strained, making them resistant to CYP450 oxidation.

B. 2-Azaspiro[3.3]heptane: The "Twisted" Isostere

Unlike fused or bridged systems, the spiro scaffold connects two rings at a single carbon.

  • The Lipophilicity Paradox: Replacing a piperidine ring with 2-azaspiro[3.3]heptane adds a carbon atom but often lowers the LogD.

  • Mechanism: The spiro-cycle increases the basicity of the amine (pKa shift ~ +1 unit) due to ring strain and reduced solvation penalty, leading to higher ionization at physiological pH (7.4), which improves solubility and lowers effective lipophilicity.

C. 6-Azabicyclo[3.1.1]heptane: The "Expanded" Bridge

This scaffold is gaining traction as a direct bioisostere for piperidines and meta-substituted benzenes.

  • Geometry: It offers a "caged" conformation that mimics the spatial arrangement of a chair-piperidine but with zero conformational flexibility.

  • Application: Ideal for "locking" a piperidine substituent into its bioactive conformation to improve potency.

Summary Data Table
Feature2-Azabicyclo[3.1.0]hexane2-Azabicyclo[2.1.1]hexane2-Azaspiro[3.3]heptane6-Azabicyclo[3.1.1]heptane
Topology Fused (5,3)Bridged (4,3)Spiro (4,[1]4)Bridged (4,4)
Primary Isostere Proline / Cyclopentaneo-Benzene / ProlinePiperidine / Morpholinem-Benzene / Piperidine
Vector Angle ~109° (Variable puckering)~85-90° (Rigid)180° (Linear axis)~120° (Rigid)
Metabolic Stability High (blocks

-CH)
Very High (Bridgehead)Moderate to HighHigh
pKa Trend Base ~ ProlineLower (Inductive effect)Higher (Strain effect)Moderate
Synthetic Difficulty Low (Commercial)Moderate (Photochem/Cycloadd)Low (Commercial)Moderate

Experimental Protocol: Synthesis of 2-Azabicyclo[2.1.1]hexane

Rationale: While [3.1.0] systems are often made via cyclopropanation, the [2.1.1] system requires a more specialized approach. The most robust modern method utilizes a formal [3+2] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and imines.

Workflow Diagram

SynthesisProtocol Reagents Reagents: 1. Bicyclo[1.1.0]butane (BCB) 2. N-Aryl Imine 3. Lewis Acid (Ga(OTf)3) Step1 Step 1: Activation Lewis Acid coordinates to BCB bridgehead Reagents->Step1 Step2 Step 2: Cycloaddition Formal [3+2] attack by Imine Step1->Step2 Intermediate Zwitterionic Intermediate Step2->Intermediate Product Product: 2-Azabicyclo[2.1.1]hexane (>90% yield) Intermediate->Product

Figure 2: Lewis-acid catalyzed [3+2] cycloaddition pathway for accessing the [2.1.1] scaffold.

Step-by-Step Methodology

Objective: Synthesis of N-aryl-2-azabicyclo[2.1.1]hexane from bicyclo[1.1.0]butane.

  • Preparation of Catalyst Solution:

    • In a nitrogen-filled glovebox, weigh Gallium(III) triflate (Ga(OTf)3) (10 mol%) into a flame-dried vial.

    • Dissolve in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Note: Ga(OTf)3 is preferred over AlCl3 for its balance of Lewis acidity and functional group tolerance.

  • Substrate Mixing:

    • Add the N-aryl imine (1.0 equiv) to the reaction vial.

    • Add 1-bicyclobutyl phenyl sulfone (or equivalent activated BCB) (1.2 equiv).

    • Critical Control: Ensure the imine is strictly anhydrous; water will quench the Lewis acid and open the BCB to cyclobutane byproducts.

  • Reaction Initiation & Monitoring:

    • Stir the mixture at room temperature (23 °C) .

    • Monitor via TLC/LC-MS every 30 minutes. The reaction typically completes within 2–4 hours.

    • Self-Validation: The disappearance of the characteristic imine peak and the appearance of a rigid bicyclic multiplet in crude NMR (approx.

      
       2.5–3.0 ppm for bridgehead protons) confirms cyclization.
      
  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO3 .

    • Extract with DCM (3x). Dry combined organics over MgSO4.

    • Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 75–90%.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles. ACS Medicinal Chemistry Letters. [Link]

  • Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar / J. Am. Chem. Soc. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. Journal of Medicinal Chemistry. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals (MDPI). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1R,5S)-2-Azabicyclo[3.1.0]hexane Hydrochloride

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride. Adherence to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Essential Precautions

(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is a chemical compound requiring careful handling throughout its lifecycle, including disposal. The known hazard statements for this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[1] These classifications necessitate that the compound and any materials contaminated with it be treated as hazardous waste.

Before proceeding with any disposal protocol, you must consult the manufacturer-specific Safety Data Sheet (SDS) for (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride. The SDS provides the most detailed and authoritative information regarding its specific hazards, handling procedures, and required personal protective equipment (PPE).

Core Safety Mandates:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, must be worn. Given the skin irritation hazard, ensure gloves are inspected before use.[2]

  • Ventilation: All handling and preparation of waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate inhalation risks.[3]

  • Avoid Cross-Contamination: Use dedicated utensils and equipment when handling the waste. Never return excess or unused material to the original container.

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is not merely a matter of laboratory best practice; it is strictly regulated by federal and state agencies.[4][5]

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous materials.[6] This means the generator of the waste (your laboratory) is responsible for its safe management from creation to final disposal.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that chemical hazards are clearly communicated, which includes proper labeling of waste containers.[7][8] The HAZWOPER standard (29 CFR 1910.120) further outlines requirements for handling hazardous substances and responding to emergencies like spills.[9]

Disposing of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride via standard trash or sewer systems is a direct violation of these regulations and is strictly prohibited.[4][10] All waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4]

Step-by-Step Disposal Protocol for (1R,5S)-2-Azabicyclo[3.1.0]hexane Hydrochloride Waste

This protocol outlines the systematic procedure for collecting, storing, and disposing of waste containing this compound.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions.

  • Identify Waste Streams: Determine the type of waste you have:

    • Neat (unadulterated) (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride.

    • Aqueous or organic solutions containing the compound.

    • Contaminated solids (e.g., gloves, weigh boats, paper towels, silica gel).

  • Segregate Incompatibles: Amine-based compounds can react exothermically or violently with certain other chemicals. Store this waste stream separately from:

    • Acids

    • Oxidizing agents

    • Other reactive chemical waste streams[2]

Step 2: Container Selection and Labeling

The container serves as the primary barrier between the hazardous material and the environment.

  • Container Choice: Use a container that is in good condition, compatible with the waste, and has a secure, leak-proof screw-top cap.[11][12] For liquid waste, high-density polyethylene (HDPE) carboys are often preferred.[4] Do not use metal containers for any waste containing hydrochloride salts due to the risk of corrosion.

  • Labeling: This is a critical regulatory requirement.[7] Affix a hazardous waste tag provided by your institution's EHS department as soon as you begin accumulating waste.[4] The label must include:

    • The words "Hazardous Waste".[4][11]

    • The full, unabbreviated chemical name: "(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride".

    • For mixtures, list all constituents and their approximate percentages.

    • The date accumulation started.

    • The specific hazard characteristics (e.g., Irritant, Harmful).[4]

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[10][11][12][13] Leaving a funnel in an open container is a common but serious violation.[11]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary container, such as a plastic tub or tray, that is chemically resistant and capable of holding the entire volume of the primary container in case of a leak.[13]

  • Storage Location: Store the contained waste in a designated, low-traffic area away from heat sources or direct sunlight.[2][14]

Step 4: Requesting Waste Pickup

Once a container is 90% full or you have finished the project generating the waste, arrange for its disposal.[11]

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup. This typically involves submitting an online or paper form.[4][11]

  • Ensure Safe Transport: Make sure the container is clean on the outside, the label is fully completed and legible, and the cap is securely tightened before the EHS team arrives. Leaking or improperly labeled containers will be rejected.[4]

Managing Spills and Contaminated Materials

Accidental spills require immediate and appropriate action.

  • Small Spills: For minor spills within a chemical fume hood, use an appropriate absorbent material (e.g., sand, vermiculite, or a commercial spill kit).[15]

    • Wearing appropriate PPE, cover the spill with the absorbent.

    • Carefully collect the absorbed material using non-sparking tools.[3]

    • Place the collected material and any contaminated cleaning supplies into a designated container for solid hazardous waste.

    • Label the container as "Solid Waste contaminated with (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride".

    • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[15]

  • Large Spills: For any spill outside of a fume hood or of a significant volume, evacuate the immediate area, alert colleagues, and contact your institution's EHS emergency line immediately.[13] Do not attempt to clean it up yourself.

  • Disposal of Contaminated PPE and Labware: All disposable items, such as gloves, weigh paper, and pipette tips, that come into direct contact with the compound must be disposed of as solid hazardous waste.[13] Collect these items in a clearly labeled, sealed bag or container.

Empty Container Disposal

An "empty" container that held (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is not safe for regular trash until properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating a hazardous chemical container is to triple rinse it.[10][13]

    • Select a solvent that can readily dissolve the compound (e.g., water or methanol).

    • Add an amount of solvent equal to about 10% of the container's volume, cap securely, and shake vigorously.

    • Pour the resulting rinsate into an appropriate hazardous waste container. This first rinse is considered hazardous waste. [13]

    • Repeat the rinse two more times. For highly toxic chemicals, all three rinses must be collected as hazardous waste.[13] Given the hazards of this compound, collecting all three rinses is the most prudent course of action.

    • After the final rinse, allow the container to air dry completely in a fume hood.

    • Deface or remove the original label and mark the container as "Empty" before disposing of it in the appropriate recycling or trash receptacle as per your institution's policy.[10]

Summary and Decision-Making Tools

The following table and flowchart summarize the disposal procedures for various waste streams associated with (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride.

Waste StreamContainerKey Labeling InformationStorageDisposal Method
Neat Solid or Liquid Compatible, sealed container (e.g., HDPE)"Hazardous Waste", Full Chemical Name, All Constituents, HazardsIn labeled secondary containmentEHS Pickup[4][11]
Contaminated Solutions Compatible, sealed liquid waste container"Hazardous Waste", Full Chemical Name & Solvent(s) with %In labeled secondary containmentEHS Pickup[4][11]
Contaminated Solids (PPE, etc.) Sealed bag or wide-mouth solid waste container"Hazardous Waste", "Solid waste with (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride"Designated SAA locationEHS Pickup[13]
Empty Raw Material Container Original containerN/AN/ATriple rinse, collect rinsate as hazardous waste, deface label, then discard container.[10][13]
Disposal Decision Workflow

This diagram outlines the critical decision points for a researcher when handling waste related to this compound.

G cluster_main Initial Assessment cluster_spill Spill Response cluster_container Empty Container Decontamination cluster_process Process Waste Management start Waste Generation: (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is_spill Is it an accidental spill? start->is_spill is_empty_container Is it an empty stock container? start->is_empty_container is_process_waste Is it process waste (neat, solution, or contaminated solids)? start->is_process_waste spill_small Small & Contained? (in fume hood) is_spill->spill_small Yes spill_large Large or Uncontained? is_spill->spill_large No triple_rinse 1. Triple rinse with suitable solvent. 2. Collect ALL rinsate as liquid hazardous waste. is_empty_container->triple_rinse Yes segregate 1. Characterize and Segregate (Solid vs. Liquid, Incompatibles) is_process_waste->segregate Yes spill_cleanup 1. Use absorbent material. 2. Collect as solid hazardous waste. 3. Decontaminate surface. spill_small->spill_cleanup spill_evacuate 1. Evacuate area. 2. Alert others. 3. Call EHS Emergency. spill_large->spill_evacuate dispose_container 3. Deface original label. 4. Dispose of container in regular trash/recycling. triple_rinse->dispose_container containerize 2. Use compatible, sealed container. Place liquids in secondary containment. segregate->containerize label_waste 3. Attach & complete EHS Hazardous Waste Tag immediately. containerize->label_waste store 4. Store in designated Satellite Accumulation Area (SAA). label_waste->store pickup 5. Request EHS pickup when container is 90% full. store->pickup

Caption: Decision workflow for proper handling and disposal of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride waste.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of South Carolina. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

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Handling

Personal protective equipment for handling (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride

Topic: Personal protective equipment for handling (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride[1] Introduction: The "Why" Behind the Protocol (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride (often referenced via its f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride[1]

Introduction: The "Why" Behind the Protocol

(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride (often referenced via its free base CAS 1000689-34-8 ) is a rigid, bicyclic amine salt used as a high-value chiral building block in the synthesis of pharmaceutical agents, particularly antiviral protease inhibitors (e.g., HCV drugs) and proline analogs.

The Dual-Risk Challenge: Handling this compound presents a two-fold risk profile:

  • Operator Safety: Like many low-molecular-weight amine salts, it is a potent irritant to mucous membranes and carries a risk of acute toxicity if ingested or inhaled.

  • Compound Integrity: The hydrochloride salt form is hygroscopic . Exposure to ambient moisture not only degrades the physical form (turning free-flowing powder into a sticky gum) but can also alter the stoichiometry of reactions, ruining high-precision enantioselective syntheses.

This guide moves beyond generic safety advice, providing a targeted operational protocol that protects both the scientist and the science.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound falls into Occupational Exposure Band (OEB) 2/3 , requiring strict containment of dusts.

Table 1: GHS Hazard Classification

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]Do not touch face. Ingestion often occurs via hand-to-mouth transfer after glove removal.
Skin Corrosion/Irritation H315 Causes skin irritation.Amine salts react with skin moisture to form acidic/caustic micro-environments.
Eye Damage/Irritation H319 Causes serious eye irritation.Dust is the primary vector; standard safety glasses may be insufficient for fine powders.
STOT - SE H335 May cause respiratory irritation.[2]Inhalation of dust triggers immediate coughing/choking reflex.

Physical Hazards:

  • Hygroscopicity: Rapidly absorbs water from air.

  • Electrostatic Charge: Dry amine salts are prone to static buildup, causing "fly-away" powder that contaminates the balance and the user.

Personal Protective Equipment (PPE) Matrix

PPE selection is not static; it scales with the quantity and energy of the operation.

Table 2: Activity-Based PPE Standards

PPE ComponentTier 1: Analytical / Small Scale (< 100 mg)Tier 2: Preparative / Synthesis (> 100 mg - 10 g)Tier 3: Bulk Handling (> 10 g or Dust Generation)
Hand Protection Single Nitrile Gloves (4 mil). Change immediately if splashed.Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil). Why? Visual breach detection and permeation barrier.Double Nitrile (Extended Cuff). Consider laminate gloves (e.g., Silver Shield) if dissolving in penetrating solvents like DCM.
Eye Protection Safety Glasses with side shields.Chemical Goggles (Indirect Vent). Why? Prevents fine dust entry that glasses miss.Face Shield + Goggles. Why? Protects neck/face from projectile glass/liquid.
Respiratory None required if in Fume Hood.N95 Respirator (if outside hood for any duration) or Fume Hood.P100 / PAPR or Glovebox. Why? High dust load requires HEPA-level filtration.
Body Protection Standard Cotton Lab Coat.Lab Coat + Chemical Apron .Tyvek® Coverall (wrist/ankle elastic). Why? Prevents dust accumulation on street clothes.
Operational Handling Protocol

This workflow minimizes static and exposure.

Phase 1: Preparation & Weighing
  • The Static Problem: Amine salts fly.

    • Solution: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • The Moisture Problem:

    • Solution: Allow the container to warm to room temperature before opening to prevent condensation. If possible, weigh inside a glovebox or a glove bag flushed with Nitrogen/Argon.

Phase 2: Transfer & Solubilization
  • Don PPE according to Tier 2 (Table 2).

  • Engineering Control: Work strictly within a chemical fume hood with a face velocity of 0.3 – 0.5 m/s .

  • Transfer: Use a solid-addition funnel or weighing paper. Do not pour directly from the stock bottle to avoid dust clouds.

  • Solvent Addition: Add solvent slowly down the side of the vessel.

    • Note: Dissolution is often endothermic, but subsequent neutralization (if adding base) will be exothermic .

Phase 3: PPE Decision Logic (Visualization)

PPE_Decision_Tree cluster_0 Critical Check Start Start: Handling (1R,5S)-2-Azabicyclo[3.1.0]hexane HCl Quantity Assess Quantity & State Start->Quantity Small < 100 mg (Solid) Quantity->Small Medium 100 mg - 10 g (Solid/Soln) Quantity->Medium Large > 10 g or Dust Risk Quantity->Large Tier1 Tier 1 PPE: Safety Glasses + Single Nitrile (Fume Hood Optional but Recommended) Small->Tier1 Check Is the solid 'fluffy' or static-prone? Small->Check Tier2 Tier 2 PPE: Safety Goggles + Double Nitrile + Lab Coat (Fume Hood MANDATORY) Medium->Tier2 Tier3 Tier 3 PPE: Full Face/P100 + Tyvek Suit + Double Extended Gloves (Glovebox Preferred) Large->Tier3 Check->Tier2 Yes (Upgrade PPE)

Caption: PPE Selection Logic. Note that static-prone solids trigger an upgrade to Tier 2 PPE to prevent dust inhalation.

Emergency Response Procedures

In Case of Exposure:

  • Eye Contact: Time is tissue. Immediately flush with water for 15 minutes . Hold eyelids open. The acidity of the HCl salt can cause rapid corneal damage.

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated acidic solution on skin), then wash with soap and water.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, medical attention is mandatory (potential for delayed pulmonary edema).

Spill Cleanup (Solid):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don Tier 2/3 PPE (Goggles + N95 minimum).

  • Contain: Cover spill with a dry absorbent pad or paper towel to prevent spreading.

  • Clean:

    • Do not sweep (creates dust).

    • Use a HEPA vacuum if available.

    • Alternatively, wet a paper towel with a compatible solvent (e.g., Methanol) and wipe inwards from the spill edge.

Waste Disposal & Decontamination

Never dispose of amine salts down the drain. They are toxic to aquatic life and can form carcinogenic nitrosamines in wastewater systems.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Solid (Amine Salt)."

  • Liquid Waste:

    • Combine with organic solvents.[3]

    • Pro-Tip: If neutralizing, ensure the waste container is not sealed tight immediately, as heat/gas evolution may pressurize the vessel.

  • Container Disposal: Triple rinse empty vials with Methanol before discarding glass. Treat the rinsate as hazardous waste.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11564521, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (Related Structure Safety Data). Retrieved from [Link][4]

  • Prudent Practices in the Laboratory (2011). Handling and Disposal of Chemicals. National Academies Press.[5] Retrieved from [Link]

Sources

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